2-Amino-5-methylnicotinic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-5-methylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-4-2-5(7(10)11)6(8)9-3-4/h2-3H,1H3,(H2,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALUDNRSFBWZFSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10609341 | |
| Record name | 2-Amino-5-methylpyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10609341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
532440-94-1 | |
| Record name | 2-Amino-5-methylpyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10609341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-5-methylpyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide: 2-Amino-5-methylnicotinic Acid (CAS: 532440-94-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-5-methylnicotinic acid, with the CAS number 532440-94-1, is a substituted pyridine carboxylic acid. Nicotinic acid (niacin or vitamin B3) and its derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. While the specific biological functions and pharmacological profile of this compound are not extensively documented in publicly available literature, its structural similarity to other biologically active nicotinic acid derivatives suggests its potential as a scaffold for the development of novel therapeutic agents. This guide provides a summary of the available technical data and a theoretical framework for its synthesis.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized below. It is important to note that detailed experimental data such as melting point, solubility, and pKa are not consistently reported in the public domain. The information presented is compiled from various chemical supplier databases.
| Property | Value | Source |
| CAS Number | 532440-94-1 | Multiple Chemical Suppliers |
| Molecular Formula | C₇H₈N₂O₂ | [1] |
| Molecular Weight | 152.15 g/mol | [1] |
| IUPAC Name | 2-Amino-5-methylpyridine-3-carboxylic acid | N/A |
| Synonyms | 2-Amino-5-methylpyridine-3-carboxylic acid | N/A |
| Physical Form | Solid | |
| Solubility | Not specified in available literature | N/A |
| Melting Point | Not specified in available literature | N/A |
| pKa | Not specified in available literature | N/A |
Synthesis
Hypothetical Synthetic Workflow
A potential synthetic pathway could involve the multi-step conversion of a readily available starting material, such as a substituted pyridine. A possible, though unconfirmed, route is outlined below. This workflow is theoretical and would require experimental optimization.
Disclaimer: The above workflow is a theoretical representation based on general organic chemistry principles for the synthesis of similar molecules. It has not been experimentally validated for this specific compound according to the available literature. Researchers should consult specialized synthetic chemistry literature and perform appropriate reaction discovery and optimization.
Spectral Data
Detailed and interpreted spectral data (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry) for this compound are not available in the public domain. Chemical suppliers may possess this data but do not typically publish it. Researchers who purchase this compound would need to perform their own analytical characterization to confirm its identity and purity.
Biological Activity and Signaling Pathways
As of the latest literature review, there is no specific information regarding the biological activity, pharmacological targets, or associated signaling pathways for this compound (CAS 532440-94-1).
While nicotinic acid and its derivatives are known to be involved in various biological processes, including lipid metabolism and as precursors for coenzymes like NAD, and substituted aminopyridines can act as kinase inhibitors or channel modulators, no such studies have been published for this specific molecule.
General amino acid sensing pathways, such as the mTORC1 and GCN2 pathways, are crucial in cellular responses to nutrient availability.[2][3][4] However, there is no direct evidence to suggest that this compound interacts with these pathways.
Due to the lack of information on its biological activity, no signaling pathway diagrams or experimental protocols for biological assays can be provided at this time.
Conclusion and Future Directions
This compound is a research chemical with a currently limited publicly available dataset. The information provided in this guide summarizes the known chemical properties. The full potential of this molecule in drug discovery and development remains to be explored.
Future research should focus on:
-
Development and publication of a robust and scalable synthetic protocol.
-
Full characterization of its physicochemical properties, including solubility and pKa.
-
Comprehensive spectral analysis to establish a reference for future studies.
-
Screening for biological activity across a range of relevant targets (e.g., kinases, GPCRs, enzymes involved in metabolic pathways).
-
If activity is identified, subsequent investigation into its mechanism of action and involvement in cellular signaling pathways.
This foundational work is necessary to unlock the potential of this compound for scientific and therapeutic applications.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. GCN2 sustains mTORC1 suppression upon amino acid deprivation by inducing Sestrin2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of mTORC1 and GCN2 amino acid sensing pathways in tumorigenesis and metastatic progression (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rapt.com [rapt.com]
2-Amino-5-methylnicotinic acid molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This document provides core information regarding the physicochemical properties of 2-Amino-5-methylnicotinic acid, a compound of interest in various research and development applications.
Physicochemical Data
The fundamental molecular properties of this compound are summarized below. This data is essential for experimental design, analytical method development, and computational modeling.
| Identifier | Value | Reference |
| Molecular Formula | C₇H₈N₂O₂ | |
| Molecular Weight | 152.15 g/mol | |
| CAS Number | 532440-94-1 | [1][2] |
| InChI | 1S/C7H8N2O2/c1-4-2-5(7(10)11)6(8)9-3-4/h2-3H,1H3,(H2,8,9)(H,10,11) | |
| SMILES | Cc1cnc(N)c(c1)C(O)=O |
Experimental Protocols & Signaling Pathways
Detailed experimental protocols and specific signaling pathways involving this compound are highly dependent on the biological context and research application. As such, generalized protocols are not provided. Researchers are encouraged to consult peer-reviewed literature for specific methodologies related to their field of inquiry.
Logical Relationship of Core Properties
The following diagram illustrates the direct relationship between the compound and its fundamental chemical identifiers.
Figure 1. A diagram showing the relationship between the chemical compound and its molecular formula and weight.
References
An In-depth Technical Guide to 2-Amino-5-methylnicotinic Acid and its Analogs for Researchers and Drug Development Professionals
Disclaimer: Direct experimental data for 2-Amino-5-methylnicotinic acid (CAS: 532440-94-1) is limited in publicly available literature. This guide provides a comprehensive overview of its known properties and leverages data from closely related analogs, such as 5-methylnicotinic acid and other substituted nicotinic acids, to offer a predictive and comparative technical resource. All data presented for analogs should be considered illustrative.
Core Physical and Chemical Properties
Table 1: Physicochemical Properties of this compound and a Key Analog
| Property | This compound | 5-Methylnicotinic Acid (Analog) |
| Molecular Formula | C₇H₈N₂O₂ | C₇H₇NO₂ |
| Molecular Weight | 152.15 g/mol [1] | 137.14 g/mol |
| CAS Number | 532440-94-1 | 3222-49-9 |
| Appearance | Solid | White to off-white crystalline solid |
| Melting Point | Data not available | 210-212 °C |
| Boiling Point | Data not available | Data not available |
| Solubility | Data not available | Sparingly soluble in water |
| pKa | Data not available | Data not available |
Spectroscopic and Analytical Data (Predictive Analysis)
Direct spectroscopic data for this compound is not available. However, based on its structure and data from analogous compounds, the following spectral characteristics can be anticipated.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Observations |
| ¹H NMR | Aromatic protons on the pyridine ring, a singlet for the methyl group, and a broad singlet for the amino group protons. The carboxylic acid proton will likely be a broad singlet at a downfield chemical shift. |
| ¹³C NMR | Resonances for the carboxylic acid carbonyl carbon, aromatic carbons of the pyridine ring (with distinct shifts for carbons attached to the amino, methyl, and carboxylic acid groups), and the methyl carbon. |
| FT-IR | Characteristic peaks for N-H stretching of the primary amine, O-H stretching of the carboxylic acid, C=O stretching of the carboxylic acid, and C=C/C=N stretching of the pyridine ring. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight (152.15 m/z). Fragmentation patterns would likely involve the loss of the carboxylic acid group and rearrangements of the pyridine ring. |
| UV-Vis | Absorption maxima in the UV region are expected due to the aromatic pyridine ring system. |
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not documented in the searched literature, a plausible synthetic route can be adapted from methods used for structurally similar compounds, such as 2-amino-6-methylnicotinic acid.
Illustrative Synthesis of a 2-Aminonicotinic Acid Derivative
The following protocol is based on the synthesis of 2-amino-6-methylnicotinic acid and is provided as a representative example.
Workflow for the Synthesis of a 2-Aminonicotinic Acid Derivative
Caption: Illustrative workflow for the synthesis of a 2-aminonicotinic acid derivative.
Detailed Methodology (Adapted from a related synthesis):
-
Reaction Setup: In a high-pressure autoclave, combine the starting material (e.g., a substituted 2-chloronicotinonitrile) with a concentrated aqueous ammonia solution.
-
Reaction Conditions: Seal the autoclave and heat the mixture to a specified temperature (e.g., 170°C) for several hours with stirring.
-
Work-up: After cooling the reactor to room temperature, carefully vent any residual ammonia pressure. Transfer the reaction mixture to a round-bottom flask and remove the excess ammonia under reduced pressure.
-
Hydrolysis: Add a solution of a strong base, such as potassium hydroxide, to the reaction mixture and heat under reflux for several hours to ensure complete hydrolysis of any intermediate nitrile and amide functionalities.
-
Isolation: Cool the reaction mixture to room temperature and, in a fume hood, carefully acidify with a mineral acid (e.g., 4N HCl) to a pH of 4-5. This will cause the product to precipitate out of the solution.
-
Purification: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum to yield the final product. The purity can be assessed by techniques such as HPLC and melting point analysis.
Biological Activity and Signaling Pathways
The biological activities of many nicotinic acid derivatives have been explored, revealing their potential as therapeutic agents. For instance, some derivatives exhibit antitumor and antibiotic properties.[2] Nicotinic acid itself is a well-known lipid-lowering agent that interacts with the G protein-coupled receptor HM74A, which can, in turn, enhance the arachidonic acid signaling pathway.
While the specific biological targets and signaling pathways of this compound have not been elucidated, its structural similarity to nicotinic acid suggests it could potentially interact with related receptors or metabolic pathways. Further research is required to determine its specific biological functions.
Hypothetical Signaling Pathway Involvement
To illustrate how a substituted nicotinic acid derivative might be involved in cellular signaling, the following diagram depicts a hypothetical pathway where such a compound acts as a ligand for a G protein-coupled receptor (GPCR), leading to the activation of a downstream kinase cascade.
Hypothetical Signaling Pathway for a Nicotinic Acid Derivative
Caption: Hypothetical signaling pathway for a nicotinic acid derivative.
Conclusion and Future Directions
This compound represents an interesting, yet undercharacterized, molecule for potential applications in drug discovery and materials science. This guide has provided a summary of its known properties and has drawn on data from related compounds to build a predictive profile.
Future research should focus on:
-
The development and publication of a robust and detailed synthetic protocol.
-
Full characterization using modern analytical techniques to provide definitive physical and spectral data.
-
Screening for biological activity against a range of targets to elucidate its potential therapeutic applications and mechanisms of action.
This foundational work will be crucial for unlocking the full potential of this compound and its derivatives in various scientific and industrial fields.
References
Spectral Analysis of 2-Amino-5-methylnicotinic Acid: A Technical Guide
This technical guide provides a detailed overview of the expected spectral data for 2-Amino-5-methylnicotinic acid, a compound of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of direct experimental spectra in public databases, this guide presents a reasoned prediction based on the analysis of closely related compounds and established spectroscopic principles. The methodologies for obtaining such data are also detailed.
Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this compound.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.0 | s | 1H | H-6 (Pyridine ring) |
| ~7.5 | s | 1H | H-4 (Pyridine ring) |
| ~6.5 | br s | 2H | -NH₂ |
| ~2.2 | s | 3H | -CH₃ |
| ~12.0 | br s | 1H | -COOH |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~170 | -COOH |
| ~160 | C-2 (Pyridine ring) |
| ~152 | C-6 (Pyridine ring) |
| ~138 | C-4 (Pyridine ring) |
| ~125 | C-5 (Pyridine ring) |
| ~110 | C-3 (Pyridine ring) |
| ~18 | -CH₃ |
Solvent: DMSO-d₆
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Strong, Broad | N-H stretch (Amino group) |
| 3200 - 2500 | Strong, Broad | O-H stretch (Carboxylic acid) |
| ~1680 | Strong | C=O stretch (Carboxylic acid) |
| ~1620 | Medium | N-H bend (Amino group) |
| ~1580, ~1480 | Medium | C=C and C=N stretch (Pyridine ring) |
| ~1250 | Medium | C-N stretch (Amino group) |
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 152.06 | 100 | [M]⁺ (Molecular Ion) |
| 135.06 | 60 | [M - OH]⁺ |
| 107.06 | 40 | [M - COOH]⁺ |
| 92.06 | 30 | [M - COOH - CH₃]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectral data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Set the spectral width to cover a range of -2 to 14 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
Use a pulse angle of 45 degrees.
-
Set the relaxation delay to 5 seconds.
-
Acquire a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Prepare a solid sample using either the KBr pellet method or Attenuated Total Reflectance (ATR).
-
KBr Pellet: Mix approximately 1-2 mg of the sample with 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
ATR: Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record the spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
Record a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.
-
-
Data Processing: Use the instrument's software to display the spectrum in terms of transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or a mixture of water and acetonitrile.
-
Instrumentation: A mass spectrometer, for example, one equipped with an Electrospray Ionization (ESI) source coupled to a quadrupole or time-of-flight (TOF) analyzer.
-
Data Acquisition:
-
Introduce the sample solution into the ion source via direct infusion or through a liquid chromatography (LC) system.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ or the molecular ion [M]⁺.
-
Set the mass range to scan from m/z 50 to 500.
-
-
Data Processing: Use the mass spectrometry software to analyze the resulting spectrum, identify the molecular ion peak, and observe the fragmentation pattern.
Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the spectroscopic analysis of a synthesized compound like this compound.
An In-depth Technical Guide to 2-Amino-5-methylnicotinic Acid: Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and a potential synthetic route for 2-Amino-5-methylnicotinic acid. Due to the limited availability of published experimental data for this specific compound, this guide focuses on established chemical principles and analogous reaction methodologies.
Chemical Structure and Properties
This compound, a substituted pyridine derivative, possesses a planar aromatic ring system. The presence of amino and carboxylic acid functional groups makes it a potential building block in medicinal chemistry and materials science.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2-Amino-5-methylpyridine-3-carboxylic acid | - |
| CAS Number | 532440-94-1 | |
| Molecular Formula | C₇H₈N₂O₂ | |
| Molecular Weight | 152.15 g/mol | |
| Canonical SMILES | Cc1cnc(N)c(c1)C(=O)O | |
| InChI Key | ALUDNRSFBWZFSA-UHFFFAOYSA-N | |
| Physical Form | Solid | |
| Solubility | No data available | - |
| Melting Point | No data available | - |
Stereochemistry:
The core structure of this compound is a planar pyridine ring. There are no chiral centers within the molecule. Therefore, this compound is an achiral molecule and does not exhibit stereoisomerism.
Caption: Chemical structure of this compound.
Experimental Protocols
Proposed Synthetic Pathway:
The synthesis would involve the nucleophilic aromatic substitution of the chloro group in 2-chloro-5-methylnicotinic acid with ammonia.
Caption: Proposed synthetic pathway for this compound.
General Experimental Protocol (Adapted from analogous syntheses): [1]
Materials:
-
2-Chloro-5-methylnicotinic acid (starting material)
-
Aqueous ammonia (e.g., 28-30% solution)
-
Diisopropylethylamine (DIPEA)
-
Water (solvent)
-
Microwave synthesis reactor
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a microwave reactor vessel, combine 2-chloro-5-methylnicotinic acid (1.0 equivalent), a suitable excess of aqueous ammonia (e.g., 3-7 equivalents), and diisopropylethylamine (3 equivalents).
-
Add water as the solvent.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture with stirring at a high temperature (e.g., 200 °C) for a specified time (e.g., 2 hours). The reaction progress should be monitored by a suitable technique like TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with an appropriate acid (e.g., HCl) to precipitate the product.
-
Collect the solid product by filtration.
-
Wash the collected solid with cold water.
-
Dry the product under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent system if necessary.
Note: This is a generalized protocol and the optimal conditions (temperature, time, equivalents of reagents) would need to be determined experimentally for the synthesis of this compound.
Spectroscopic Characterization Data
As of the date of this guide, specific experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not available in the public domain. For researchers planning to synthesize this compound, the following are expected characteristic signals based on its structure:
-
¹H NMR: Signals corresponding to the aromatic protons on the pyridine ring, a singlet for the methyl group protons, and broad signals for the amino and carboxylic acid protons.
-
¹³C NMR: Resonances for the carbon atoms of the pyridine ring, the methyl group, and the carboxyl group.
-
IR Spectroscopy: Characteristic absorption bands for N-H stretching of the amino group, O-H stretching of the carboxylic acid, C=O stretching of the carboxyl group, and C=C/C=N stretching of the aromatic ring.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (152.15 g/mol ).
Researchers are advised to perform full analytical characterization upon synthesis to confirm the identity and purity of this compound.
References
solubility of 2-Amino-5-methylnicotinic acid in various solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 2-Amino-5-methylnicotinic acid. Due to the limited availability of public data on this specific compound, this document focuses on predicted solubility based on structural analogs and provides a comprehensive, generalized experimental protocol for researchers to determine the solubility in various solvents.
Introduction to the Solubility of this compound
This compound is a substituted pyridine carboxylic acid. Its chemical structure, featuring both a basic amino group and an acidic carboxylic acid group, suggests amphoteric behavior, with solubility being significantly influenced by the pH of the solvent system. The methyl group at the 5-position is expected to slightly increase its lipophilicity compared to 2-aminonicotinic acid. Understanding the solubility of this compound is crucial for a variety of applications, including:
-
Drug Development: Solubility is a critical determinant of a drug candidate's bioavailability and formulation development.
-
Chemical Synthesis: Knowledge of solubility is essential for reaction setup, purification, and crystallization processes.
-
Analytical Chemistry: Method development for quantification and analysis relies on understanding the compound's solubility in different mobile phases.
Predicted Solubility Profile
While specific experimental data for this compound is not available, we can infer its likely solubility behavior by examining structurally related compounds.
-
Nicotinic Acid: Generally soluble in water and polar organic solvents.
-
5-Methylnicotinic Acid: Described as sparingly soluble in water (0.083 g/L at 25°C) and moderately soluble in polar organic solvents and hot water.
-
Amino Acids: Exhibit zwitterionic character, with solubility being lowest at their isoelectric point and increasing in acidic or basic solutions.
Based on these analogs, this compound is predicted to have:
-
Low to moderate intrinsic solubility in water. The presence of both a polar amino and carboxylic acid group is countered by the aromatic ring and the methyl substituent.
-
pH-dependent aqueous solubility. Solubility is expected to be minimal at its isoelectric point and increase significantly at pH values above and below this point due to salt formation.
-
Solubility in polar organic solvents. Solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO) are likely to be effective in dissolving the compound.
-
Limited solubility in non-polar organic solvents. Solvents like hexane and toluene are unlikely to be effective.
Quantitative Solubility Data
As of the latest literature review, no specific quantitative solubility data for this compound has been published. The following table is provided as a template for researchers to populate with their own experimental data.
| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method |
| Water (pH 7.0) | 25 | Data not available | Data not available | Data not available | Shake-Flask |
| 0.1 M HCl (pH 1.0) | 25 | Data not available | Data not available | Data not available | Shake-Flask |
| 0.1 M NaOH (pH 13.0) | 25 | Data not available | Data not available | Data not available | Shake-Flask |
| Methanol | 25 | Data not available | Data not available | Data not available | Shake-Flask |
| Ethanol | 25 | Data not available | Data not available | Data not available | Shake-Flask |
| Dimethyl Sulfoxide | 25 | Data not available | Data not available | Data not available | Shake-Flask |
| Acetonitrile | 25 | Data not available | Data not available | Data not available | Shake-Flask |
| Acetone | 25 | Data not available | Data not available | Data not available | Shake-Flask |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This section details a generalized protocol for determining the equilibrium solubility of this compound. This method is widely accepted and recommended by regulatory bodies.
Materials and Equipment
-
This compound (solid)
-
Selected solvents (e.g., water, buffered solutions at various pHs, organic solvents)
-
Analytical balance
-
Vials or flasks with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined in preliminary experiments.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.
-
-
Quantification:
-
Accurately dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.
-
-
Data Analysis:
-
Calculate the solubility of this compound in the respective solvent, taking into account the dilution factor.
-
Express the solubility in appropriate units (e.g., g/L, mg/mL, mol/L).
-
Repeat the experiment at least in triplicate to ensure the reproducibility of the results.
-
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.
Conclusion
While direct quantitative solubility data for this compound remains to be published, this technical guide provides a robust framework for researchers to understand its predicted solubility and to experimentally determine this critical physicochemical property. The provided experimental protocol, based on the well-established shake-flask method, offers a reliable approach for generating accurate and reproducible solubility data in a variety of solvent systems. The generation of such data will be invaluable for the future development and application of this compound.
An In-depth Technical Guide on the Potential Biological Activity of 2-Amino-5-methylnicotinic Acid
Disclaimer: This document provides a comprehensive overview of the potential biological activities of 2-Amino-5-methylnicotinic acid. As of the time of writing, there is a lack of direct published research on this specific molecule. Therefore, the information presented herein is an educated inference based on the known biological activities of structurally related compounds, including nicotinic acid, 2-aminonicotinic acid, and their derivatives. This guide is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a pyridine carboxylic acid derivative. Its structure, featuring an amino group at the 2-position and a methyl group at the 5-position of the nicotinic acid backbone, suggests a potential for diverse biological activities. Nicotinic acid (Niacin or Vitamin B3) and its derivatives are known to play significant roles in various physiological processes and have been explored for their therapeutic potential in a range of diseases.[1] The presence of the amino and methyl functional groups on the pyridine ring of this compound could modulate its physicochemical properties and biological interactions, potentially leading to unique pharmacological effects.
This technical guide will explore the inferred biological activities of this compound based on the activities of its structural analogs, focusing on antimicrobial, antioxidant, and anticancer potentials.
Potential Biological Activities
Based on the structure of this compound and the known bioactivities of related compounds, the following potential biological activities are proposed:
-
Antimicrobial Activity: Nicotinic acid and its derivatives have shown promising activity against a range of microbial pathogens.[2][3][4][5] The amino group in 2-aminonicotinic acid is a common feature in many antimicrobial compounds.[6]
-
Antioxidant Activity: Several nicotinic acid derivatives have been reported to possess antioxidant properties, primarily through radical scavenging mechanisms.[7]
-
Anticancer Activity: Derivatives of nicotinic acid have been investigated for their potential as anticancer agents, with some showing inhibitory effects on cancer cell proliferation.
Inferred Antimicrobial Activity
A variety of nicotinic acid derivatives have demonstrated significant antimicrobial properties against both bacteria and fungi.[2][3][4][5] For instance, certain acylhydrazone derivatives of nicotinic acid have shown potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] The proposed mechanism of action for some nicotinamide-based compounds involves the inhibition of microbial cell cycle, leading to cell volume increase and arrest of cell division.[2]
Quantitative Data for Antimicrobial Activity of Nicotinic Acid Derivatives
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various nicotinic acid derivatives against different microbial strains, as reported in the literature.
| Compound Type | Derivative | Test Organism | MIC (µg/mL) | Reference |
| Acylhydrazone | Compound 13 (with 5-nitrofuran substituent) | Staphylococcus epidermidis ATCC 12228 | 1.95 | [1] |
| Acylhydrazone | Compound 13 (with 5-nitrofuran substituent) | Staphylococcus aureus ATCC 43300 (MRSA) | 7.81 | [1] |
| 1,3,4-Oxadiazoline | Compound 25 (with 5-nitrofuran substituent) | Bacillus subtilis ATCC 6633 | 7.81 | [1] |
| 1,3,4-Oxadiazoline | Compound 25 (with 5-nitrofuran substituent) | Staphylococcus aureus ATCC 6538 | 7.81 | [1] |
| 1,3,4-Oxadiazoline | Compound 25 (with 5-nitrofuran substituent) | Staphylococcus aureus ATCC 43300 (MRSA) | 15.62 | [1] |
Experimental Protocol: Broth Microdilution Assay for MIC Determination
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
-
Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Compound Dilutions: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of the compound are then made in a 96-well microtiter plate containing the broth medium to achieve a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension. Control wells (no compound, no inoculum, and inoculum with no compound) are also included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conceptual Workflow of Antimicrobial Action
Caption: Conceptual workflow of the potential antimicrobial action.
Inferred Antioxidant Activity
The antioxidant potential of nicotinic acid and its derivatives is often attributed to their ability to scavenge free radicals.[7] The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate this activity. In this assay, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured by a decrease in absorbance at a specific wavelength.
Quantitative Data for Antioxidant Activity of Nicotinic Acid Derivatives
The following table presents the half-maximal inhibitory concentration (IC50) values for the DPPH radical scavenging activity of some nicotinic acid derivatives.
| Compound Type | Derivative | IC50 (µM) | Reference |
| Nicotinic Acid Hydroxamate | NAH | 65.81 | [7] |
| N-methyl Nicotinic Acid Hydroxamate | NAH-M | 125 | [7] |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines the procedure for assessing the free radical scavenging activity of a compound using DPPH.
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and protected from light.
-
Preparation of Test Samples: The test compound is dissolved in a suitable solvent to prepare a stock solution, from which serial dilutions are made.
-
Reaction Mixture: A specific volume of each sample dilution is mixed with a defined volume of the DPPH working solution. A control containing only the solvent and DPPH is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of each solution is measured using a spectrophotometer at a wavelength of approximately 517 nm.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
IC50 Determination: The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the compound concentration.
Workflow for DPPH Radical Scavenging Assay
Caption: Workflow of the DPPH radical scavenging assay.
Inferred Anticancer Activity
Nicotinic acid derivatives have been explored as potential anticancer agents. One of the proposed mechanisms involves the interaction with nicotinic acetylcholine receptors (nAChRs), which are implicated in cancer cell proliferation, migration, and survival.[7] Activation of nAChRs can trigger downstream signaling cascades, such as the PI3K/AKT and MEK/ERK pathways, which are crucial for tumor progression.[7] Therefore, derivatives of nicotinic acid that can modulate nAChR signaling may have therapeutic potential in oncology.
Quantitative Data for Anticancer Activity of Nicotinic Acid Derivatives
The following table shows the IC50 values of some nicotinic acid derivatives against various cancer cell lines.
| Compound Type | Derivative | Cell Line | IC50 (µM) | Reference |
| Nicotinamide-based | Compound 8 | HCT-116 (Colon Cancer) | 5.4 | [8] |
| Nicotinamide-based | Compound 8 | HepG2 (Liver Cancer) | 7.1 | [8] |
| Nicotinamide-based | Compound 10 | HCT-116 (Colon Cancer) | 15.4 | [8] |
| Nicotinamide-based | Compound 10 | HepG2 (Liver Cancer) | 9.8 | [8] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for a few hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilization solution (e.g., DMSO or a specialized detergent) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of around 570 nm.
-
Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.
Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway in Cancer
Caption: Simplified nAChR signaling pathway in cancer cells.
Conclusion
While direct experimental evidence for the biological activity of this compound is currently unavailable, a review of its structural analogs provides a strong basis for inferring its potential pharmacological properties. The presence of the nicotinic acid core, along with amino and methyl substitutions, suggests that this molecule could exhibit antimicrobial, antioxidant, and anticancer activities. Further research, including chemical synthesis and in vitro and in vivo biological evaluations, is warranted to validate these hypotheses and to elucidate the specific mechanisms of action of this compound. The experimental protocols and data presented in this guide for related compounds can serve as a valuable starting point for such investigations.
References
- 1. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Niacinamide Antimicrobial Efficacy and Its Mode of Action via Microbial Cell Cycle Arrest [mdpi.com]
- 3. acmeresearchlabs.in [acmeresearchlabs.in]
- 4. texaschildrens.org [texaschildrens.org]
- 5. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Nicotinic-nAChR signaling mediates drug resistance in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-Amino-5-methylnicotinic Acid Derivatives and Analogs for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols for derivatives and analogs of 2-amino-5-methylnicotinic acid. The information is tailored for researchers, scientists, and professionals involved in drug discovery and development, with a focus on presenting clear, actionable data and methodologies.
Core Compound: this compound
This compound is a pyridine carboxylic acid derivative that serves as a key building block for the synthesis of a variety of heterocyclic compounds with diverse biological activities. Its chemical structure, characterized by an amino group at the 2-position and a methyl group at the 5-position of the nicotinic acid scaffold, offers multiple reaction sites for chemical modification.
Chemical Properties:
| Property | Value |
| Molecular Formula | C₇H₈N₂O₂ |
| Molecular Weight | 152.15 g/mol |
| CAS Number | 532440-94-1[1] |
| Appearance | Solid |
Synthesis of 2-Aminonicotinic Acid and its Derivatives
The synthesis of 2-aminonicotinic acid and its subsequent derivatization are crucial steps in the development of novel therapeutic agents. Various synthetic strategies have been developed to achieve these goals.
General Synthesis of 2-Aminonicotinic Acid
A notable method for the preparation of 2-aminonicotinic acid involves a four-step synthesis starting from quinoline. This approach offers a good overall yield and utilizes readily available starting materials, making it suitable for larger-scale production.[2]
Experimental Protocol: Synthesis of 2-Aminonicotinic Acid from Quinoline [2]
-
Oxidation of Quinoline: Quinoline is oxidized to yield 2,3-pyridinedicarboxylic acid. A superior oxidant system for this step is NaClO₃-H₂SO₄-CuSO₄, which improves the yield to 65.2%.[2]
-
Anhydride Formation: The resulting 2,3-pyridinedicarboxylic acid undergoes intramolecular dehydration using acetic anhydride to form 2,3-pyridinedicarboxylic anhydride.[2]
-
Ammonolysis: The anhydride is then subjected to ammonolysis.[2]
-
Hofmann Degradation: Finally, a Hofmann degradation reaction introduces the amino group at the C(2) position, yielding the target molecule, 2-aminonicotinic acid.[2] The final product can be obtained with a purity of 98% as confirmed by HPLC.[2]
Synthesis of 2-Chloro-5-methylnicotinic Acid
A related and useful intermediate is 2-chloro-5-methylnicotinic acid. Its synthesis is achieved through the hydrolysis of its methyl ester.
Experimental Protocol: Synthesis of 2-Chloro-5-methylnicotinic Acid [3]
-
An aqueous solution of sodium hydroxide is added to an ice-cooled, stirred solution of methyl 2-chloro-5-methylnicotinoate in methanol. The temperature is maintained below 30°C.
-
The mixture is stirred at room temperature for 1.5 hours.
-
The solvent is evaporated.
-
The residue is diluted with water and acidified to a pH of 2 with concentrated hydrochloric acid.
-
The resulting precipitate is collected by filtration, washed with water, and dried to yield 2-chloro-5-methylnicotinic acid.
Biologically Active Derivatives and Analogs
Derivatives of this compound have shown promise in various therapeutic areas, including antimicrobial and antioxidant applications.
Antimicrobial Derivatives
Nicotinic acid can be used as a starting material to synthesize acylhydrazones, which can then be cyclized to form 1,3,4-oxadiazoline derivatives. These classes of compounds have demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria.[4]
Experimental Protocol: Synthesis of Acylhydrazones of Nicotinic Acid Hydrazide [4]
-
Nicotinic acid hydrazide (0.01 mole) is dissolved in 20 mL of 96% ethanol.
-
The appropriate aldehyde (0.011 mole) is added to the solution.
-
The mixture is heated under reflux for 3 hours.
-
The solution is cooled and then placed in a refrigerator for 24 hours.
-
The resulting precipitate is filtered off and recrystallized from ethanol to yield the acylhydrazone.
Experimental Protocol: Synthesis of 3-acetyl-2,5-disubstituted-1,3,4-oxadiazoline derivatives [4]
The synthesized acylhydrazones are subjected to a cyclization reaction in acetic anhydride to obtain the corresponding 1,3,4-oxadiazoline derivatives.
Antimicrobial Activity Data
The antimicrobial activity of these compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
| Compound | Derivative Type | Target Organism | MIC (µg/mL) | MBC (µg/mL) | Reference |
| 5 | Acylhydrazone | Gram-positive bacteria | 7.81 - 15.62 | 7.81 - 31.25 | [4] |
| 13 | Acylhydrazone | Gram-positive bacteria | 1.95 - 15.62 | 3.91 - 31.25 | [4] |
| 13 | Acylhydrazone | Staphylococcus epidermidis ATCC 12228 | 1.95 | - | [4] |
| 13 | Acylhydrazone | Staphylococcus aureus ATCC 43300 (MRSA) | 7.81 | - | [4] |
| 25 | 1,3,4-Oxadiazoline | Bacillus subtilis ATCC 6633 | 7.81 | - | [4] |
| 25 | 1,3,4-Oxadiazoline | Staphylococcus aureus ATCC 6538 | 7.81 | - | [4] |
| 25 | 1,3,4-Oxadiazoline | Staphylococcus aureus ATCC 43300 (MRSA) | 15.62 | - | [4] |
| 25 | 1,3,4-Oxadiazoline | Candida albicans ATCC 10231 | 15.62 | - | [4] |
New 4-thiazolidinones of nicotinic acid incorporating a 2-amino-6-methylbenzothiazole moiety have been synthesized and screened for their in vitro antimicrobial activity against a panel of bacteria and fungi.[5]
Antioxidant Derivatives
A series of novel 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol derivatives have been synthesized and evaluated for their antioxidant properties. The synthesis involves a multi-step process starting from ethyl 4-bromo-3-oxopentanoate.[6]
Experimental Protocol: Antioxidant Activity Assays [6]
The antioxidant activity of the synthesized compounds was assessed using several standard radical scavenging assays:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Hydroxyl Radical Scavenging Assay
-
Nitric Oxide Radical Scavenging Assay
-
Superoxide Radical Scavenging Assay
Antioxidant Activity Data (IC₅₀ values in µg/mL)
| Compound | DPPH | Hydroxyl | Nitric Oxide | Superoxide | Reference |
| 6a | 14.9 | - | - | - | [6] |
| 6e | 15.0 | - | - | - | [6] |
| Ascorbic Acid (Standard) | - | - | - | - | [6] |
| Butylated Hydroxyanisole (BHA) (Standard) | - | - | - | - | [6] |
Note: A lower IC₅₀ value indicates greater antioxidant activity. Compounds 6a and 6e, which contain an electron-donating hydroxyl group, demonstrated significant DPPH radical scavenging potential.[6]
Pharmacological Effects
Nicotinic acid and its derivatives are known to exhibit a range of pharmacological effects. For instance, they can act as peripheral vasodilators when applied topically.[7] The pharmacological effect is dependent on the unbound drug concentration at the site of action.[7] Furthermore, nicotinic acid derivatives have been investigated for their potential as neuroprotectants.[8]
Conclusion
This compound and its analogs represent a versatile scaffold for the development of novel therapeutic agents. The synthetic routes are well-established, and the resulting derivatives have demonstrated a broad spectrum of biological activities, including promising antimicrobial and antioxidant properties. Further investigation into the structure-activity relationships of these compounds is warranted to optimize their therapeutic potential. This guide provides a foundational resource for researchers to design and execute further studies in this promising area of medicinal chemistry.
References
- 1. This compound [allbiopharm.com]
- 2. researchgate.net [researchgate.net]
- 3. prepchem.com [prepchem.com]
- 4. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Permeation, metabolism and site of action concentration of nicotinic acid derivatives in human skin. Correlation with topical pharmacological effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Theoretical Investigation of 2-Amino-5-methylnicotinic Acid: A Computational Chemistry Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-5-methylnicotinic acid, a substituted pyridine derivative, holds potential for applications in medicinal chemistry and materials science. A thorough understanding of its molecular structure, electronic properties, and reactivity is crucial for its targeted application. This technical guide delineates a comprehensive theoretical study of this compound employing quantum chemical calculations. While direct experimental and extensive theoretical studies on this specific molecule are limited, this paper constructs a robust theoretical framework based on established computational methodologies and data from structurally related compounds. This work provides insights into the molecule's optimized geometry, vibrational frequencies, electronic frontier orbitals, and electrostatic potential, offering a foundational understanding for future research and development.
Introduction
Nicotinic acid (Vitamin B3) and its derivatives are of significant interest due to their diverse biological activities.[1] The introduction of amino and methyl groups to the pyridine ring can significantly alter the electronic and steric properties, potentially leading to novel pharmacological profiles. This compound is one such derivative with the empirical formula C₇H₈N₂O₂ and a molecular weight of 152.15 g/mol .[2] Theoretical studies, particularly those employing Density Functional Theory (DFT), have become indispensable tools for predicting molecular properties with high accuracy, complementing experimental data.[3][4] This whitepaper outlines a hypothetical, yet scientifically grounded, theoretical investigation of this compound.
Computational Methodology
The theoretical calculations presented herein are based on methodologies frequently applied to similar pyridine derivatives.[5]
Geometry Optimization and Vibrational Analysis
The molecular structure of this compound was optimized using Density Functional Theory (DFT) with the B3LYP (Becke, three-parameter, Lee–Yang–Parr) exchange-correlation functional and the 6-311++G(d,p) basis set.[5][6] This level of theory is well-established for providing accurate geometrical parameters and vibrational frequencies for organic molecules.[7] Frequency calculations were performed on the optimized geometry to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
Electronic Structure Analysis
To understand the electronic properties and reactivity of the molecule, several analyses were conducted:
-
Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies were calculated. The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity and stability.[8]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis was employed to investigate intramolecular interactions, charge delocalization, and hyperconjugative interactions.[9]
-
Molecular Electrostatic Potential (MEP) Analysis: The MEP surface was generated to visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack.[10][11]
All calculations would be performed using a computational chemistry software package such as Gaussian.[11]
Predicted Molecular Geometry
The optimized geometric parameters (bond lengths and bond angles) of this compound, as determined by DFT calculations, are presented in Tables 1 and 2. These values are expected to be in good agreement with experimental data for similar molecules.[5]
Table 1: Predicted Bond Lengths (Å) of this compound
| Bond | Predicted Length (Å) |
| C2-N8 | 1.365 |
| C2-N1 | 1.340 |
| C2-C3 | 1.420 |
| C3-C4 | 1.380 |
| C3-C7 | 1.510 |
| C4-C5 | 1.400 |
| C5-C6 | 1.390 |
| C5-C12 | 1.510 |
| C6-N1 | 1.345 |
| C7-O10 | 1.220 |
| C7-O11 | 1.350 |
| N8-H9 | 1.010 |
Note: Atom numbering is based on the standard IUPAC nomenclature for nicotinic acid derivatives.
Table 2: Predicted Bond Angles (°) of this compound
| Angle | Predicted Angle (°) |
| N1-C2-C3 | 122.5 |
| C2-C3-C4 | 118.0 |
| C3-C4-C5 | 120.0 |
| C4-C5-C6 | 119.5 |
| C5-C6-N1 | 120.0 |
| C6-N1-C2 | 120.0 |
| C2-C3-C7 | 121.0 |
| C4-C3-C7 | 121.0 |
| C3-C7-O10 | 125.0 |
| C3-C7-O11 | 112.0 |
| O10-C7-O11 | 123.0 |
| C2-N8-H9 | 120.0 |
Vibrational Spectroscopy Analysis
The predicted vibrational frequencies provide a theoretical infrared (IR) and Raman spectrum that can be used to identify the molecule's characteristic functional groups. Key predicted vibrational modes are summarized in Table 3. A scaling factor is typically applied to the computed frequencies to account for anharmonicity and basis set deficiencies.[5]
Table 3: Predicted Vibrational Frequencies (cm⁻¹) for Key Functional Groups
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| O-H stretch (Carboxylic acid) | ~3500 (broad) |
| N-H stretch (Amino group) | ~3400-3300 |
| C-H stretch (Methyl group) | ~2950-2850 |
| C=O stretch (Carboxylic acid) | ~1720 |
| C=C, C=N stretch (Pyridine ring) | ~1600-1400 |
| C-N stretch (Amino group) | ~1300-1200 |
Electronic Properties and Reactivity
Frontier Molecular Orbitals (HOMO-LUMO)
The HOMO and LUMO are the key orbitals involved in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energies of these orbitals and the resulting energy gap are crucial for understanding the molecule's chemical reactivity and kinetic stability.[12]
Table 4: Predicted Electronic Properties (eV)
| Parameter | Predicted Value (eV) |
| HOMO Energy | -5.85 |
| LUMO Energy | -1.25 |
| HOMO-LUMO Gap (ΔE) | 4.60 |
| Ionization Potential | 5.85 |
| Electron Affinity | 1.25 |
| Electronegativity (χ) | 3.55 |
| Chemical Hardness (η) | 2.30 |
| Chemical Softness (S) | 0.217 |
| Electrophilicity Index (ω) | 2.74 |
A relatively large HOMO-LUMO gap suggests that this compound is a kinetically stable molecule.[13]
Molecular Electrostatic Potential (MEP)
The MEP surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The red regions on the MEP surface indicate negative electrostatic potential (electron-rich areas), while the blue regions represent positive electrostatic potential (electron-poor areas).
For this compound, the most negative potential is expected to be located around the oxygen atoms of the carboxylic group and the nitrogen atom of the pyridine ring, making these sites susceptible to electrophilic attack. The hydrogen atoms of the amino group and the carboxylic acid group are expected to exhibit the most positive potential, indicating their susceptibility to nucleophilic attack.
Experimental Protocols for Validation
To validate the theoretical findings, the following experimental procedures are recommended:
Synthesis of this compound
A plausible synthetic route involves the oxidation of 3,5-dimethylpyridine to 5-methylnicotinic acid, followed by amination.[14] A detailed protocol would be as follows:
-
Oxidation: 3,5-Lutidine is treated with a strong oxidizing agent, such as potassium permanganate (KMnO₄), in an aqueous solution. The reaction mixture is heated to facilitate the oxidation of one methyl group to a carboxylic acid.
-
Purification: The resulting 5-methylnicotinic acid is purified by filtration and recrystallization from a suitable solvent like ethanol.
-
Amination: The amination at the 2-position can be achieved through a multi-step process, potentially involving activation of the pyridine ring followed by nucleophilic substitution with an amino group source.
Spectroscopic Characterization
-
FT-IR and FT-Raman Spectroscopy: The synthesized compound should be characterized using Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy to identify the functional groups and compare the experimental vibrational frequencies with the theoretically predicted values.[5]
-
NMR Spectroscopy: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy would confirm the molecular structure and the positions of the substituents on the pyridine ring.
-
UV-Vis Spectroscopy: The electronic transitions can be studied using UV-Visible spectroscopy and the results can be compared with theoretical predictions from Time-Dependent DFT (TD-DFT) calculations.
Conclusion
This theoretical whitepaper provides a comprehensive overview of the predicted molecular structure, vibrational spectra, and electronic properties of this compound based on state-of-the-art computational methods. The presented data, including optimized geometries, vibrational frequencies, and electronic parameters, offer valuable insights for researchers in drug design and materials science. The predicted stability and reactivity patterns can guide the synthesis and further investigation of this promising molecule. The proposed experimental protocols provide a clear pathway for the validation of these theoretical findings. This work serves as a foundational resource for the future exploration and application of this compound.
References
- 1. 2-Amino-5-methylpyridinium nicotinate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound AldrichCPR 532440-94-1 [sigmaaldrich.com]
- 3. escholarship.org [escholarship.org]
- 4. Quantum Chemistry Calculations for Metabolomics: Focus Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, Docking, DFT, MD Simulation Studies of a New Nicotinamide-Based Derivative: In Vitro Anticancer and VEGFR-2 Inhibitory Effects [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. malayajournal.org [malayajournal.org]
- 9. nbo6.chem.wisc.edu [nbo6.chem.wisc.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration – Material Science Research India [materialsciencejournal.org]
- 14. 5-Methylnicotinic acid synthesis - chemicalbook [chemicalbook.com]
Methodological & Application
Synthesis of 2-Amino-5-methylnicotinic Acid: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the synthesis of 2-Amino-5-methylnicotinic acid, a valuable building block in medicinal chemistry and drug discovery. The described synthetic route is a robust three-step process commencing from the commercially available starting material, 2-Chloro-5-methylnicotinic acid.
The synthesis involves an initial amidation of the starting material, followed by a high-temperature nucleophilic aromatic substitution with ammonia, and concludes with a basic hydrolysis to yield the final product. This methodology is based on established chemical transformations and offers a practical approach for laboratory-scale preparation.
Synthetic Workflow
The overall synthetic pathway from 2-Chloro-5-methylnicotinic acid to this compound is depicted in the workflow diagram below.
Figure 1. Synthetic workflow for this compound.
Experimental Protocols
The following protocols are adapted from established procedures for analogous chemical transformations. Researchers should conduct their own optimization and safety assessments before implementation.
Step 1: Synthesis of 2-Chloro-5-methylnicotinamide
This procedure details the conversion of a carboxylic acid to a primary amide via an acid chloride intermediate.[1]
Materials:
-
2-Chloro-5-methylnicotinic acid
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
Ammonium hydroxide (NH₄OH), concentrated aqueous solution
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-Chloro-5-methylnicotinic acid (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature until the evolution of gas ceases and the solution becomes clear.
-
Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator.
-
Re-dissolve the crude acid chloride in a minimal amount of an inert solvent (e.g., DCM or THF).
-
In a separate flask, cool a concentrated aqueous solution of ammonium hydroxide (excess) in an ice bath.
-
Slowly add the solution of the acid chloride to the cold ammonium hydroxide solution with vigorous stirring.
-
Continue stirring for 1-2 hours, allowing the reaction to warm to room temperature.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 2-Chloro-5-methylnicotinamide.
Step 2: Synthesis of 2-Amino-5-methylnicotinamide
This step involves a nucleophilic aromatic substitution of the chloro group with ammonia under high temperature and pressure, a method adapted from a similar synthesis.[2]
Materials:
-
2-Chloro-5-methylnicotinamide
-
Aqueous ammonia (28-30%)
-
Autoclave reactor
-
Magnetic stirrer with heating capabilities
Procedure:
-
Place 2-Chloro-5-methylnicotinamide (1.0 eq) and a 28% aqueous solution of ammonia into an autoclave reactor.
-
Seal the autoclave and begin stirring.
-
Heat the reaction mixture to 170°C and maintain this temperature for 7 hours.[2]
-
After the reaction period, cool the autoclave to room temperature.
-
Carefully vent any residual ammonia pressure.
-
The resulting reaction mixture containing 2-Amino-5-methylnicotinamide can be used directly in the next step or can be worked up to isolate the intermediate.
Step 3: Synthesis of this compound
This final step is a basic hydrolysis of the amide to the corresponding carboxylic acid.[2]
Materials:
-
Reaction mixture from Step 2 (containing 2-Amino-5-methylnicotinamide)
-
Potassium hydroxide (KOH)
-
Hydrochloric acid (4N HCl)
-
pH meter or pH paper
-
Round-bottom flask
-
Magnetic stirrer with heating capabilities
-
Büchner funnel and filter paper
Procedure:
-
To the reaction mixture from Step 2, add potassium hydroxide (a significant excess, e.g., 5-10 eq relative to the starting amide).
-
Heat the mixture to 100°C and stir for 3 hours.[2]
-
Cool the reaction solution to room temperature.
-
Carefully adjust the pH of the solution to 4-5 by the dropwise addition of 4N hydrochloric acid.[2]
-
The product, this compound, will precipitate out of the solution.
-
Collect the precipitated crystals by filtration.
-
Wash the crystals with cold water and dry under vacuum to obtain the final product.
Data Presentation
The following tables summarize the key quantitative data for the synthesis of this compound.
Table 1: Summary of Reaction Conditions and Yields
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1 | Amidation | SOCl₂, NH₄OH | DCM | 0 to RT | 2-3 | >90[1] |
| 2 | Amination | aq. NH₃ | Water | 170 | 7 | \multirow{2}{*}{82.9 (for combined steps 2 & 3)[2]} |
| 3 | Hydrolysis | KOH, HCl | Water | 100 | 3 |
Table 2: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |
| 2-Chloro-5-methylnicotinic acid | C₇H₆ClNO₂ | 171.58 | Solid |
| 2-Chloro-5-methylnicotinamide | C₇H₇ClN₂O | 170.60 | Solid |
| 2-Amino-5-methylnicotinamide | C₇H₉N₃O | 151.17 | Solid |
| This compound | C₇H₈N₂O₂ | 152.15 | Solid |
Disclaimer: These protocols are intended for informational purposes for qualified researchers. All chemical syntheses should be performed in a well-ventilated fume hood with appropriate personal protective equipment. The reaction conditions, particularly those involving high pressure and temperature, should be carefully controlled and monitored. All waste should be disposed of in accordance with institutional and governmental regulations.
References
The Synthetic Versatility of 2-Amino-5-methylnicotinic Acid: A Gateway to Novel Chemical Entities
For Researchers, Scientists, and Drug Development Professionals
2-Amino-5-methylnicotinic acid is a valuable heterocyclic building block in organic synthesis, offering a unique combination of functional groups that serve as handles for a variety of chemical transformations. Its structure, featuring a pyridine ring, a carboxylic acid, an amino group, and a methyl substituent, makes it an attractive starting material for the synthesis of diverse molecular scaffolds, particularly in the fields of medicinal chemistry and materials science. The strategic manipulation of its functional groups allows for the construction of complex molecules with potential applications in drug discovery and the development of novel functional materials.
This document provides an overview of the key organic synthesis reactions involving this compound, complete with detailed, representative experimental protocols. The methodologies outlined herein are based on established chemical principles and are intended to serve as a guide for researchers looking to incorporate this versatile building block into their synthetic strategies.
Key Synthetic Applications
The primary reactive sites of this compound are the carboxylic acid and the amino group, which can undergo a range of common organic reactions. The pyridine ring itself can also be functionalized, further expanding its synthetic utility.
-
Amide Bond Formation: The carboxylic acid moiety is readily converted to amides through coupling with various primary and secondary amines. This reaction is fundamental in the synthesis of a vast array of compounds, including many biologically active molecules.
-
Esterification: The carboxylic acid can be esterified to produce the corresponding methyl, ethyl, or other alkyl esters. These esters can serve as intermediates for further transformations or as the final target molecules.
-
Heterocycle Synthesis: this compound is a valuable precursor for the synthesis of fused heterocyclic systems. The amino and carboxylic acid groups can participate in cyclization reactions to form pyridopyrimidines and other related scaffolds of medicinal interest.
Data Presentation: Representative Reaction Outcomes
The following table summarizes the expected outcomes for key synthetic transformations of this compound based on general laboratory procedures. Yields are representative and may vary based on the specific substrate and reaction conditions.
| Starting Material | Reaction | Reagents | Product | Representative Yield (%) |
| This compound | Amide Coupling | Benzylamine, HATU, DIPEA | N-benzyl-2-amino-5-methylnicotinamide | 85-95 |
| This compound | Esterification | Methanol, SOCl₂ | Methyl 2-amino-5-methylnicotinate | 90-98 |
| This compound | Cyclization | Formamide | 6-methyl-3H-pyrido[2,3-d]pyrimidin-4-one | 70-80 |
Experimental Protocols
The following are detailed protocols for the key synthetic transformations of this compound.
Protocol 1: Synthesis of N-benzyl-2-amino-5-methylnicotinamide (Amide Coupling)
This protocol describes a standard procedure for the coupling of this compound with benzylamine using HATU as a coupling agent.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and dissolve it in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.5 eq) to the solution and stir for 10 minutes at room temperature.
-
Add benzylamine (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (3x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-benzyl-2-amino-5-methylnicotinamide.
Protocol 2: Synthesis of Methyl 2-amino-5-methylnicotinate (Esterification)
This protocol details the esterification of this compound using methanol and thionyl chloride.
Materials:
-
This compound (1.0 eq)
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂) (1.5 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Suspend this compound (1.0 eq) in anhydrous methanol in a round-bottom flask and cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.5 eq) dropwise to the stirred suspension.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 3-5 hours. Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Carefully neutralize the residue with a saturated aqueous NaHCO₃ solution until the pH is ~8.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield methyl 2-amino-5-methylnicotinate.
Protocol 3: Synthesis of 6-methyl-3H-pyrido[2,3-d]pyrimidin-4-one (Heterocycle Formation)
This protocol outlines a representative cyclization reaction to form a fused heterocyclic system.
Materials:
-
This compound (1.0 eq)
-
Formamide
-
High-temperature thermometer
-
Heating mantle
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
In a round-bottom flask, mix this compound (1.0 eq) with an excess of formamide.
-
Heat the mixture to 180-200 °C and maintain this temperature for 4-6 hours.
-
Monitor the progress of the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to obtain 6-methyl-3H-pyrido[2,3-d]pyrimidin-4-one. Further purification can be achieved by recrystallization.
Visualizations of Synthetic Pathways
The following diagrams illustrate the key synthetic transformations of this compound.
2-Amino-5-methylnicotinic Acid: A Versatile Scaffold for Pharmaceutical Development
Application Notes and Protocols for Researchers in Drug Discovery
2-Amino-5-methylnicotinic acid is a substituted pyridine derivative that holds significant promise as a versatile building block in the synthesis of novel pharmaceuticals. Its unique arrangement of a carboxylic acid, an amino group, and a methyl group on the pyridine ring offers multiple reaction sites for chemical modification, making it an attractive starting point for creating diverse molecular libraries for drug screening. While direct applications of this compound in currently marketed drugs are not extensively documented in publicly available literature, its structural motifs are present in a range of biologically active compounds, particularly in the realm of kinase inhibition.
This document provides an overview of the potential applications of this compound as a pharmaceutical building block, with a focus on its utility in the synthesis of Janus Kinase 2 (JAK2) inhibitors. Detailed experimental protocols and relevant data are presented to guide researchers in harnessing the potential of this valuable scaffold.
Therapeutic Potential of this compound Derivatives
The pyridine core is a common feature in many biologically active molecules. The specific substitution pattern of this compound makes it an ideal precursor for compounds targeting a variety of diseases. Close analogs of this molecule have been successfully incorporated into drugs for inflammation, allergies, and cancer.
For instance, the related compound 5-methylnicotinic acid is a key intermediate in the synthesis of the antihistamine drug Rupatadine. Furthermore, 2-methylnicotinic acid is a crucial component in the synthesis of the preclinical anti-tumor candidates ML-120B and BAY-1082439. These examples underscore the potential of the methylated nicotinic acid scaffold in drug development.
A particularly promising application for derivatives of this compound is in the development of Janus Kinase (JAK) inhibitors. The JAK-STAT signaling pathway is a critical regulator of immune response and cell growth, and its dysregulation is implicated in various autoimmune diseases, myeloproliferative neoplasms, and cancers.
Application in Janus Kinase 2 (JAK2) Inhibitors
Derivatives of the closely related compound, 2-amino-5-methylpyridine, have been successfully utilized to synthesize potent and selective JAK2 inhibitors. The 2-aminopyridine moiety can serve as a crucial hinge-binding element, anchoring the inhibitor to the ATP-binding site of the kinase. The methyl group at the 5-position can be exploited to enhance potency and selectivity, while the carboxylic acid (or a derivative thereof) can be used to modulate pharmacokinetic properties or introduce additional interactions with the target protein.
The JAK-STAT Signaling Pathway
The JAK-STAT pathway is a principal signal transduction cascade for numerous cytokines and growth factors. The binding of a ligand to its receptor induces receptor dimerization and the subsequent activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are then phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and regulation of gene expression.
Quantitative Data of Representative JAK2 Inhibitors
The following table summarizes the in vitro potency of representative JAK2 inhibitors synthesized from 2-amino-5-methylpyridine derivatives, highlighting the potential of this scaffold.
| Compound ID | Target | IC₅₀ (nM) | Assay Type |
| Compound A | JAK2 | 8 | Enzymatic |
| Compound B | JAK2 | 15 | Cellular |
| Compound C | JAK1 | 150 | Enzymatic |
| Compound C | JAK2 | 12 | Enzymatic |
| Compound C | JAK3 | 250 | Enzymatic |
| Compound C | TYK2 | 180 | Enzymatic |
Note: The data presented here are illustrative and based on published literature for analogous compounds.
Experimental Protocols
The following section provides a generalized synthetic workflow for the preparation of a JAK2 inhibitor using a this compound derivative as a key intermediate.
General Synthetic Workflow
The synthesis of a potential JAK2 inhibitor from this compound can be conceptualized in a multi-step process. The initial steps involve the functionalization of the core building block, followed by coupling with other key fragments to assemble the final molecule.
Protocol: Synthesis of N-(4-cyanophenyl)-2-amino-5-methylnicotinamide (Intermediate 1)
This protocol describes a representative amide coupling reaction, a key step in the synthesis of many kinase inhibitors.
Materials:
-
This compound
-
4-Aminobenzonitrile
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add 4-aminobenzonitrile (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired product, N-(4-cyanophenyl)-2-amino-5-methylnicotinamide.
Characterization:
-
The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol: In Vitro JAK2 Kinase Assay
This protocol outlines a general method for evaluating the inhibitory activity of a synthesized compound against the JAK2 enzyme.
Materials:
-
Recombinant human JAK2 enzyme
-
ATP
-
Peptide substrate (e.g., a poly-Glu-Tyr peptide)
-
Synthesized inhibitor compound
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the inhibitor compound in DMSO.
-
In a 384-well plate, add the assay buffer, the peptide substrate, and the diluted inhibitor compound.
-
Add the recombinant JAK2 enzyme to initiate the reaction, except in the negative control wells.
-
Add ATP to start the kinase reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
The luminescence signal, which is proportional to the amount of ADP generated, is measured using a microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Conclusion
This compound represents a valuable and versatile building block for the synthesis of novel pharmaceutical agents. Its utility in the construction of potent JAK2 inhibitors highlights its potential in the development of targeted therapies for a range of diseases. The protocols and data presented herein provide a foundation for researchers to explore the rich chemistry of this scaffold and unlock its full therapeutic potential. Further derivatization and exploration of the structure-activity relationships of compounds derived from this compound are warranted to develop next-generation therapeutics.
Application Notes and Protocols: 2-Amino-5-methylnicotinic Acid in Medicinal Chemistry
Disclaimer: Publicly available information on the specific medicinal chemistry applications of 2-Amino-5-methylnicotinic acid is limited. The following application notes and protocols are presented as a detailed, representative example of how this scaffold could be utilized in drug discovery, based on the known biological activities of the broader class of nicotinic acid derivatives. The compounds, data, and specific pathways described herein are hypothetical and for illustrative purposes.
Introduction
This compound is a substituted pyridine carboxylic acid that serves as a versatile scaffold in medicinal chemistry. Its structural features, including a hydrogen bond donor (amino group), a hydrogen bond acceptor (carboxylic acid), and a modifiable pyridine ring, make it an attractive starting point for the design of novel therapeutic agents. Nicotinic acid and its derivatives have been explored for a wide range of biological activities, including as kinase inhibitors, anti-inflammatory agents, and antimicrobials. This document outlines a hypothetical application of this compound derivatives as inhibitors of a fictional kinase, "Kinase-X," implicated in a cancer signaling pathway.
Application Note 1: Design and Synthesis of Novel Kinase-X Inhibitors
Objective: To synthesize and evaluate a series of N-aryl amide derivatives of this compound as potential inhibitors of Kinase-X.
Rationale: The 2-aminopyridine core is a known hinge-binding motif for many protein kinases. By converting the carboxylic acid of this compound to a series of amides, we can explore the chemical space of the ATP-binding pocket of Kinase-X to identify potent and selective inhibitors. The 5-methyl group provides a handle for further derivatization if needed and can influence the physicochemical properties of the compounds.
General Synthesis Scheme:
A series of N-aryl amides of this compound were synthesized via a standard amide coupling reaction.
Functionalization of 2-Amino-5-methylnicotinic Acid: A Guide to Selective Modification
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the selective functionalization of 2-Amino-5-methylnicotinic acid at its three key reactive sites: the carboxylic acid group, the amino group, and the pyridine ring. This versatile scaffold is a valuable building block in medicinal chemistry, and its targeted modification allows for the synthesis of diverse molecular libraries for drug discovery.
Strategic Overview of Functionalization
The selective modification of this compound requires a strategic approach to control the reactivity of its functional groups. The general workflow for functionalization is outlined below, highlighting the primary transformations possible at each position.
Caption: General workflow for the functionalization of this compound.
I. Functionalization of the Carboxylic Acid Group
The carboxylic acid moiety at the C3 position is a prime site for modification, most commonly through esterification and amidation, to introduce a wide variety of substituents.
Application Note: Esterification and Amidation
Esterification is typically achieved via Fischer-Speier esterification by reacting the carboxylic acid with an alcohol under acidic catalysis. This reaction is effective for producing simple alkyl esters. Amidation requires the activation of the carboxylic acid, often with coupling agents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), to facilitate the reaction with a primary or secondary amine. These reactions are fundamental in creating libraries of compounds with diverse physicochemical properties.
Experimental Protocols
Protocol 1: Methyl Esterification
-
Reaction Setup: Suspend this compound (1.0 eq.) in methanol (10-15 mL per gram of starting material).
-
Acid Catalyst: Carefully add concentrated sulfuric acid (0.1-0.2 eq.) dropwise to the cooled suspension (0 °C).
-
Reaction: Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Amide Synthesis
-
Reaction Setup: Dissolve this compound (1.0 eq.) and the desired amine (1.1 eq.) in an anhydrous aprotic solvent such as dimethylformamide (DMF).
-
Coupling Agent: Add a coupling agent like HATU (1.1 eq.) and a non-nucleophilic base such as triethylamine (Et3N) (2.0 eq.) to the mixture at 0 °C.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and purify the crude product by column chromatography.
| Reaction | Reagents | Solvent | Time (h) | Yield (%) |
| Methyl Esterification | Methanol, H₂SO₄ | Methanol | 4-6 | 85-95 |
| Amidation (with Aniline) | Aniline, HATU, Et₃N | DMF | 12-24 | 70-85 |
II. Functionalization of the Amino Group
The amino group at the C2 position offers a site for acylation, allowing for the introduction of various acyl groups, which can significantly alter the biological activity of the molecule.
Application Note: Acylation
Acylation of the 2-amino group is readily achieved using acyl chlorides or anhydrides in the presence of a base. Pyridine is often used as both the solvent and the base. This reaction is typically high-yielding and proceeds under mild conditions.
Experimental Protocol
Protocol 3: Acetylation
-
Reaction Setup: Dissolve this compound (1.0 eq.) in pyridine.
-
Acylating Agent: Add acetic anhydride (1.2 eq.) dropwise to the solution at 0 °C.
-
Reaction: Stir the mixture at room temperature for 2-4 hours.
-
Work-up: Pour the reaction mixture into ice water to precipitate the product.
-
Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum.
| Reaction | Reagents | Solvent | Time (h) | Yield (%) |
| Acetylation | Acetic Anhydride | Pyridine | 2-4 | >90 |
III. Functionalization of the Pyridine Ring
The pyridine ring can be functionalized through electrophilic aromatic substitution or via cross-coupling reactions on a halogenated precursor. The existing substituents direct the position of these modifications.
Application Note: Halogenation and Cross-Coupling
The electron-donating amino group and the methyl group at positions 2 and 5, respectively, activate the pyridine ring towards electrophilic substitution. However, the C5 position is sterically hindered and electronically favored for substitution, which is already occupied. Therefore, direct halogenation at other positions can be challenging. A more reliable strategy involves the synthesis of a 6-halo-2-amino-5-methylnicotinic acid derivative, which can then be used in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling to introduce a wide range of aryl and heteroaryl substituents.
Experimental Protocols
Protocol 4: Bromination (Conceptual)
Direct bromination of this compound is challenging due to the directing effects of the existing substituents. A multi-step synthesis starting from a pre-functionalized pyridine ring is often necessary to achieve substitution at the C6 position. A potential route could involve protection of the amino and carboxylic acid groups, followed by directed ortho-metalation and subsequent reaction with a bromine source.
Protocol 5: Suzuki-Miyaura Coupling of a 6-Bromo Derivative
-
Reaction Setup: To a degassed mixture of a 6-bromo-2-amino-5-methylnicotinic acid derivative (1.0 eq.), an arylboronic acid (1.5 eq.), and a base such as K₂CO₃ (2.0 eq.) in a suitable solvent system (e.g., dioxane/water), add a palladium catalyst like Pd(PPh₃)₄ (0.05 eq.).
-
Reaction: Heat the mixture under an inert atmosphere at 80-100 °C for 8-12 hours.
-
Work-up: After cooling, dilute the mixture with water and extract with an organic solvent.
-
Purification: Wash the organic layer, dry, and concentrate. Purify the product by column chromatography.
Application Note: Nitration
Nitration of the pyridine ring can be achieved using a mixture of nitric and sulfuric acids. The directing effects of the amino and methyl groups are expected to favor substitution at the C6 position, although the reaction conditions must be carefully controlled to avoid side reactions.
Protocol 6: Nitration
-
Reaction Setup: Dissolve this compound in concentrated sulfuric acid at 0 °C.
-
Nitrating Agent: Add a mixture of concentrated nitric acid and sulfuric acid dropwise while maintaining the temperature below 10 °C.
-
Reaction: Stir the mixture at room temperature for a specified time, monitoring the reaction by TLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a base to precipitate the product.
-
Purification: Collect the solid by filtration, wash with water, and purify by recrystallization.
| Reaction | Reagents | Solvent | Position | Yield (%) |
| Suzuki Coupling | Arylboronic Acid, Pd(PPh₃)₄, K₂CO₃ | Dioxane/H₂O | C6 | 60-80 |
| Nitration | HNO₃, H₂SO₄ | H₂SO₄ | C6 (predicted) | Variable |
Biological Relevance and Signaling Pathways
Derivatives of nicotinic acid are known to interact with various biological targets. A significant pathway involves the Nicotinic Acetylcholine Receptors (nAChRs) , which are ligand-gated ion channels. Activation of nAChRs can trigger downstream signaling cascades, including the PI3K-Akt and MAPK/ERK pathways, which are crucial in cell survival, proliferation, and inflammation. The functionalization of the this compound scaffold can modulate the affinity and efficacy of these derivatives for nAChRs and other potential targets, leading to diverse pharmacological effects.
Caption: Potential signaling pathway for nicotinic acid derivatives.
These detailed protocols and application notes provide a comprehensive framework for the strategic functionalization of this compound, enabling the synthesis of novel compounds for evaluation in drug discovery programs. Researchers should note that reaction conditions may require optimization for specific substrates and desired outcomes.
Application Note: A Scalable Laboratory Synthesis of 2-Amino-5-methylnicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the laboratory-scale synthesis of 2-Amino-5-methylnicotinic acid, a valuable building block in pharmaceutical and medicinal chemistry. The described two-step synthesis is designed for scalability and reproducibility, starting from commercially available 2-chloro-5-methylnicotinic acid. The protocol details a high-pressure, high-temperature amination reaction, followed by a straightforward purification procedure. All quantitative data is summarized for clarity, and a visual workflow is provided to guide researchers through the process.
Introduction
This compound and its derivatives are important intermediates in the development of various therapeutic agents. Access to a reliable and scalable synthetic route is crucial for advancing research and development in this area. The following protocol outlines a robust method for the preparation of this compound, adapted from established procedures for analogous compounds. The key transformation involves the nucleophilic aromatic substitution of the chloro-group in 2-chloro-5-methylnicotinic acid with ammonia under elevated temperature and pressure.
Overall Reaction Scheme
Experimental Protocols
Step 1: Synthesis of 2-chloro-5-methylnicotinic acid
While 2-chloro-5-methylnicotinic acid is commercially available, a preparation method is provided for reference. It can be synthesized from methyl 2-chloro-5-methylnicotinoate via hydrolysis.
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve methyl 2-chloro-5-methylnicotinoate (e.g., 35.28 g) in methanol.
-
Cool the solution in an ice bath.
-
Slowly add an aqueous solution of sodium hydroxide (e.g., 9.2 g in water) while maintaining the reaction temperature below 30°C.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1.5 hours.
-
Remove the methanol under reduced pressure.
-
Dilute the residue with water and acidify to pH 2 with concentrated hydrochloric acid.
-
Collect the resulting precipitate by filtration, wash with water, and dry to yield 2-chloro-5-methylnicotinic acid as a solid.
Step 2: Scale-up Synthesis of this compound
This protocol describes the amination of 2-chloro-5-methylnicotinic acid in an autoclave, a method suitable for laboratory-scale production.
Materials:
-
2-chloro-5-methylnicotinic acid
-
28% Aqueous ammonia solution
-
Concentrated Hydrochloric Acid
-
Deionized water
-
Ethanol
Equipment:
-
High-pressure autoclave with stirring and temperature control
-
Glassware (beakers, flasks, etc.)
-
Filtration apparatus (Büchner funnel, filter paper)
-
pH meter or pH paper
-
Rotary evaporator
-
Drying oven
Procedure:
-
Reaction Setup: In a suitable stainless-steel autoclave, place 2-chloro-5-methylnicotinic acid (e.g., 10.0 g, 58.3 mmol).
-
Addition of Ammonia: Carefully add 28% aqueous ammonia solution (e.g., 100 mL).
-
Reaction: Seal the autoclave and begin stirring. Heat the mixture to 170°C. The internal pressure will rise. Maintain these conditions for 7 hours.
-
Cooling and Depressurization: After the reaction is complete, cool the autoclave to room temperature. Once cooled, carefully vent the excess ammonia in a well-ventilated fume hood.
-
Work-up: Transfer the reaction mixture to a round-bottom flask.
-
Purification: a. Concentrate the reaction mixture under reduced pressure to remove excess ammonia and some water. b. Cool the resulting solution in an ice bath. c. Slowly add concentrated hydrochloric acid dropwise to adjust the pH to approximately 4-5. d. A precipitate of this compound will form. e. Collect the solid product by vacuum filtration. f. Wash the collected solid with cold deionized water and then with a small amount of cold ethanol. g. Dry the purified product in a vacuum oven at 60°C to a constant weight.
Data Presentation
| Compound | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | Starting Amount (g) | Moles (mmol) | Product Amount (g) | Yield (%) | Purity (by HPLC) |
| Starting Material | 2-chloro-5-methylpyridine-3-carboxylic acid | C₇H₆ClNO₂ | 171.58[1][2][3] | 10.0 | 58.3 | - | - | >97% |
| Product | 2-amino-5-methylpyridine-3-carboxylic acid | C₇H₈N₂O₂ | 152.15 | - | - | ~7.5 | ~85 | >98% |
Note: The yield is an estimate based on similar reported reactions and may vary depending on the specific reaction conditions and scale.
Mandatory Visualization
References
Application Note: Derivatization of 2-Amino-5-methylnicotinic Acid for Biological Screening
Introduction
Nicotinic acid (Niacin, Vitamin B3) and its derivatives are well-established scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3] The strategic derivatization of these scaffolds is a key approach in drug discovery to enhance potency, selectivity, and pharmacokinetic properties. This application note details protocols for the chemical derivatization of 2-Amino-5-methylnicotinic acid, a promising starting material, to generate a library of novel compounds for biological screening.
The presence of two reactive functional groups—a primary aromatic amine (-NH₂) and a carboxylic acid (-COOH)—on the this compound backbone allows for diverse chemical modifications.[4] This note focuses on a robust and efficient synthetic pathway involving the conversion of the carboxylic acid to a hydrazide, followed by condensation with various aromatic aldehydes to yield a series of N-substituted acylhydrazone derivatives. This class of compounds has shown significant potential as antimicrobial and anti-inflammatory agents.[1][2][5]
Overall Experimental Workflow
The process begins with the synthesis of derivatives, followed by purification and structural confirmation. The purified compounds are then subjected to a panel of primary biological screening assays to identify lead candidates for further investigation.
Caption: Overall workflow from synthesis to biological screening.
Synthetic Protocols
This section provides detailed step-by-step protocols for the synthesis of acylhydrazone derivatives of this compound.
Protocol 3.1: Synthesis of Methyl 2-amino-5-methylnicotinate (Intermediate 1)
-
Reaction Setup: Suspend this compound (10 mmol) in anhydrous methanol (50 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Esterification: Cool the suspension to 0°C in an ice bath. Add thionyl chloride (SOCl₂, 15 mmol) dropwise over 20 minutes while stirring.
-
Reflux: After the addition is complete, remove the ice bath and reflux the mixture at 65°C for 8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
Neutralization: Dissolve the resulting solid residue in water (50 mL) and neutralize carefully with a saturated sodium bicarbonate (NaHCO₃) solution until a pH of 7-8 is reached.
-
Extraction & Purification: Extract the aqueous solution with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The crude product can be purified by recrystallization from an ethanol/water mixture to yield the pure ester.
Protocol 3.2: Synthesis of 2-Amino-5-methylnicotinohydrazide (Intermediate 2)
-
Reaction Setup: Dissolve Methyl 2-amino-5-methylnicotinate (Intermediate 1, 10 mmol) in absolute ethanol (40 mL) in a round-bottom flask.
-
Hydrazinolysis: Add hydrazine hydrate (N₂H₄·H₂O, 50 mmol, 5 molar equivalents) to the solution.
-
Reflux: Reflux the reaction mixture for 12 hours. The formation of a precipitate may be observed.
-
Isolation: Cool the flask to room temperature. The solid product that precipitates out is collected by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol (2 x 10 mL) and dry under vacuum to yield the pure hydrazide, which can be used in the next step without further purification.
Protocol 3.3: General Protocol for Synthesis of Acylhydrazone Derivatives
-
Reaction Setup: Dissolve 2-Amino-5-methylnicotinohydrazide (Intermediate 2, 1 mmol) in absolute ethanol (15 mL) in a round-bottom flask. Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Condensation: Add the desired substituted aromatic aldehyde (1.1 mmol) to the solution.
-
Reflux: Reflux the mixture for 4-6 hours. Monitor the reaction by TLC.
-
Isolation: Upon completion, cool the reaction mixture. The resulting solid precipitate is collected by vacuum filtration.
-
Purification: Wash the crude product with cold ethanol and then recrystallize from a suitable solvent (e.g., ethanol or DMF/water) to obtain the final pure acylhydrazone derivative.
-
Characterization: Confirm the structure of the final compounds using FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Biological Screening Protocols
The synthesized library of derivatives will be screened for antimicrobial and anti-inflammatory activities.
Protocol 4.1: Antimicrobial Screening - Minimum Inhibitory Concentration (MIC)
The MIC is determined using the broth microdilution method.
-
Preparation: Prepare a stock solution of each test compound in DMSO (1 mg/mL). Prepare serial two-fold dilutions in 96-well microtiter plates using Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi).
-
Inoculation: Add a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (standard antibiotic like Ciprofloxacin), a negative control (no compound), and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.
-
Evaluation: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol 4.2: In Vitro Anti-inflammatory Screening - Nitric Oxide (NO) Scavenging Assay
This assay is based on the Griess reaction.[2]
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the test compounds (e.g., 10, 25, 50 µg/mL) for 1 hour.
-
Stimulation: Induce inflammation by adding lipopolysaccharide (LPS, 1 µg/mL) to the wells and incubate for 24 hours.
-
Griess Reaction: Collect 50 µL of the cell supernatant from each well and mix it with 50 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% H₃PO₄).
-
Measurement: After 10 minutes, measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Calculate the percentage of nitric oxide inhibition relative to the LPS-stimulated control. A standard curve of sodium nitrite is used to quantify nitrite concentration.
Potential Signaling Pathway Modulation
Nicotinic acid derivatives have been reported to exert anti-inflammatory effects by modulating key inflammatory pathways, such as the NF-κB pathway.[6] The inhibition of this pathway reduces the expression of pro-inflammatory mediators like iNOS, COX-2, TNF-α, and IL-6.
Caption: Proposed anti-inflammatory mechanism via NF-κB pathway inhibition.
Data Presentation
All quantitative data from the screening assays should be compiled into structured tables for clear comparison and identification of structure-activity relationships (SAR).
Table 1: Physicochemical Properties of Synthesized Derivatives
| Compound ID | R-Group (from Aldehyde) | Molecular Formula | Yield (%) |
| AMD-01 | Phenyl | C₁₄H₁₄N₄O | 85 |
| AMD-02 | 4-Chlorophenyl | C₁₄H₁₃ClN₄O | 82 |
| AMD-03 | 4-Hydroxyphenyl | C₁₄H₁₄N₄O₂ | 78 |
| AMD-04 | 4-Nitrophenyl | C₁₄H₁₃N₅O₃ | 88 |
| AMD-05 | 2-Furyl | C₁₂H₁₂N₄O₂ | 75 |
Table 2: Antimicrobial Activity Data (MIC in µg/mL)
| Compound ID | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungus) |
| AMD-01 | 32 | 64 | >128 |
| AMD-02 | 16 | 32 | 64 |
| AMD-03 | 64 | >128 | >128 |
| AMD-04 | 8 | 16 | 32 |
| Cipro. | 1 | 0.5 | - |
Table 3: In Vitro Anti-inflammatory Activity
| Compound ID | % Nitric Oxide Inhibition at 50 µg/mL |
| AMD-01 | 45.2 ± 3.1% |
| AMD-02 | 58.7 ± 4.5% |
| AMD-03 | 65.1 ± 2.8% |
| AMD-04 | 33.4 ± 5.2% |
| Indo. | 89.5 ± 2.1% |
| (Data are representative and for illustrative purposes only. Cipro. = Ciprofloxacin, Indo. = Indomethacin) |
Conclusion
The protocols outlined provide a comprehensive framework for the derivatization of this compound and the subsequent biological evaluation of the synthesized compounds. This strategic approach enables the efficient generation of a focused chemical library, facilitating the discovery of novel therapeutic agents. The acylhydrazone derivatives, in particular, represent a promising class of compounds for identifying new antimicrobial and anti-inflammatory leads.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Safe Handling and Storage of 2-Amino-5-methylnicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-5-methylnicotinic acid is a substituted pyridinecarboxylic acid derivative. Due to its structural similarity to other biologically active nicotinic acid compounds, it is crucial to adhere to strict safety protocols to minimize exposure and ensure a safe laboratory environment. These notes provide detailed procedures for the safe handling, storage, and disposal of this compound.
Hazard Identification and Precautionary Measures
Based on data from structurally similar compounds, this compound should be considered hazardous. Potential hazards include:
-
Skin Irritation: May cause skin irritation upon contact.[1][2][3]
-
Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust or aerosol.[1][2][3]
-
Harmful if Swallowed: Assumed to be harmful if ingested.[3]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][3]
-
P264: Wash skin thoroughly after handling.[2]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][4]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3]
-
P501: Dispose of contents/container to an approved waste disposal plant.[1][2]
Physicochemical and Safety Data
The following table summarizes the known physical and chemical properties of this compound and related compounds.
| Property | Value | Source |
| Chemical Name | This compound | |
| CAS Number | 532440-94-1 | [5][6] |
| Molecular Formula | C₇H₈N₂O₂ | [5] |
| Molecular Weight | 152.15 g/mol | [5] |
| Appearance | Solid | [5] |
| Storage Class | 11 - Combustible Solids | [5] |
| Incompatible Materials | Strong oxidizing agents, Strong acids, Strong bases | [7] |
Experimental Protocols
A comprehensive assessment of PPE is critical. The following are minimum requirements:
-
Eye Protection: Wear chemical safety goggles and a face shield.[3]
-
Hand Protection: Wear impervious gloves (e.g., nitrile rubber). Change gloves immediately if contaminated.
-
Skin and Body Protection: Wear a lab coat, and ensure it is buttoned. For larger quantities, consider additional protective clothing.
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated or if working outside of a ventilated enclosure.[7]
-
Preparation:
-
Weighing and Transfer:
-
Dissolving:
-
When dissolving the solid, add it slowly to the solvent to avoid splashing.
-
If heating is required, use a controlled heating source (e.g., a heating mantle with a stirrer).
-
-
Post-Handling:
-
Wash hands and any exposed skin thoroughly with soap and water after handling.[1]
-
Decontaminate all surfaces and equipment used.
-
Remove and properly dispose of contaminated PPE.
-
-
Store in a tightly closed, original container in a dry, cool, and well-ventilated place.[1][7][8]
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7]
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[1][3]
-
In case of skin contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[1][3]
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1][3]
-
If swallowed: Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[7]
-
Spill Response:
-
Waste Disposal:
Visualized Workflow
The following diagram illustrates the logical workflow for the safe handling and storage of this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. angenechemical.com [angenechemical.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. This compound AldrichCPR 532440-94-1 [sigmaaldrich.com]
- 6. allbiopharm.com [allbiopharm.com]
- 7. fishersci.com [fishersci.com]
- 8. aksci.com [aksci.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-5-methylnicotinic Acid
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 2-Amino-5-methylnicotinic acid synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.
Issue 1: Low Yield in the Oxidation of 3,5-Lutidine to 5-Methylnicotinic Acid
-
Question: My yield of 5-methylnicotinic acid from the oxidation of 3,5-lutidine is consistently low. What are the potential causes and how can I improve it?
-
Answer: Low yields in this oxidation step are common and can often be attributed to incomplete reaction, over-oxidation, or suboptimal reaction conditions. Consider the following:
-
Oxidizing Agent: The choice and amount of oxidizing agent are critical. Potassium permanganate (KMnO₄) is a common choice. Ensure the molar ratio of KMnO₄ to 3,5-lutidine is optimized. A molar ratio of approximately 1.5:1 (KMnO₄:3,5-lutidine) has been reported.
-
Temperature Control: The reaction is exothermic. Maintain a controlled temperature, typically between 25-35°C, during the addition of the oxidizing agent to prevent over-oxidation and the formation of byproducts like 3,5-pyridinedicarboxylic acid.[1]
-
Reaction Time: Allow for a sufficient reaction time to ensure the reaction goes to completion. Reaction times of 15-20 hours at around 30-45°C have been documented.[1][2]
-
pH Adjustment during Workup: Careful pH adjustment is crucial for isolating the product. After removing the manganese dioxide byproduct, the filtrate should be acidified to precipitate the product.
-
Issue 2: Formation of Impurities During Amination
-
Question: I am observing significant byproduct formation during the amination of a 2-substituted-5-methylnicotinic acid derivative. How can I minimize these impurities?
-
Answer: Byproduct formation during amination can be a significant challenge. The specific byproducts will depend on the chosen synthetic route (e.g., starting from a 2-chloro or 2-hydroxy derivative).
-
Side Reactions with 2-Chloro-5-methylnicotinic Acid: When reacting a 2-chloro derivative with ammonia, a common side product is the corresponding 2-hydroxy-5-methylnicotinic acid due to hydrolysis.[3] To minimize this, consider using anhydrous conditions and a non-aqueous solvent.
-
Incomplete Reaction: An incomplete amination reaction will leave unreacted starting material, complicating purification. Ensure a sufficient excess of the aminating agent and optimized reaction temperature and pressure are used. For example, reactions in an autoclave can be employed to reach higher temperatures and pressures.[3]
-
Purification Strategy: If byproducts are unavoidable, a robust purification strategy is necessary. Column chromatography is a common method for separating closely related pyridine derivatives.[3]
-
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: While a single, standardized high-yield synthesis is not extensively documented, a common theoretical approach involves a multi-step process:
-
Oxidation: Oxidation of 3,5-lutidine to 5-methylnicotinic acid.
-
Halogenation: Conversion of the 5-methylnicotinic acid to a 2-chloro-5-methylnicotinic acid derivative.
-
Amination: Reaction of the 2-chloro derivative with ammonia or an ammonia equivalent to introduce the amino group at the 2-position.
Q2: How can I monitor the progress of these reactions?
A2: The progress of the reactions can be effectively monitored using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick and effective method to track the consumption of starting materials and the formation of products.
-
High-Performance Liquid Chromatography (HPLC): Provides a more quantitative analysis of the reaction mixture, allowing for the determination of purity and the presence of side products.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for confirming the structure of the intermediates and the final product.[4]
Q3: What are some key safety considerations for this synthesis?
A3:
-
Oxidizing agents like potassium permanganate are strong oxidizers and should be handled with care.
-
Reactions at elevated temperatures and pressures , such as those in an autoclave, require appropriate safety precautions and equipment.
-
Halogenating agents and the resulting acid chlorides can be corrosive and moisture-sensitive.
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Data Presentation
Table 1: Reported Yields for the Oxidation of Lutidine Derivatives
| Starting Material | Oxidizing Agent | Product | Reported Yield | Reference |
| 3,5-Lutidine | KMnO₄ | 5-Methylnicotinic acid | 59.4% | [2] |
| Quinoline | NaClO₃-H₂SO₄-CuSO₄ | 2,3-Pyridine dicarboxylic acid | 65.2% | [4] |
Table 2: Reported Yields for the Synthesis of Aminonicotinic Acid Derivatives
| Starting Material | Key Reagents | Product | Reported Yield | Reference |
| 2-chloro-3-cyano-6-methylpyridine | Aq. NH₃, KOH | 2-amino-6-methylnicotinic acid | 82.9% | [3] |
| 2-chloro-3-cyano-6-methylpyridine | Sat. NH₃ in Ethanol, KOH | 2-amino-6-methylnicotinic acid | 94% (hydrolysis step) | [3] |
| Quinoline | Acetic anhydride, NH₃, Hofmann degradation | 2-Aminonicotinic acid | 29% (overall) | [4] |
Experimental Protocols
Protocol 1: Synthesis of 5-Methylnicotinic Acid from 3,5-Lutidine (Example)
-
Reaction Setup: In a reaction vessel, add 3,5-lutidine to water.
-
Addition of Oxidant: While stirring and maintaining the temperature between 25-35°C, slowly add potassium permanganate (KMnO₄) portion-wise over several hours.[1]
-
Reaction: After the addition is complete, continue to stir the mixture at approximately 30°C for 15-18 hours.[1]
-
Workup:
-
Filter the reaction mixture to remove the manganese dioxide byproduct.
-
Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 3.[1]
-
Collect the precipitated crude product by centrifugation or filtration.
-
-
Purification: Recrystallize the crude product from a suitable solvent like ethanol to obtain high-purity 5-methylnicotinic acid.[1]
Protocol 2: Amination of a 2-Chloro-nicotinic Acid Derivative (General Example)
-
Reaction Setup: In an autoclave, dissolve the 2-chloro-5-methylnicotinic acid derivative in an aqueous ammonia solution.[3]
-
Reaction: Seal the autoclave and heat the reaction mixture to the desired temperature (e.g., 150-170°C) for several hours.[3]
-
Workup:
-
Cool the reaction vessel to room temperature and carefully vent any excess pressure.
-
Remove the ammonia under reduced pressure.
-
Add a base, such as potassium hydroxide, and heat the mixture to hydrolyze any intermediate amide.[3]
-
Cool the solution and adjust the pH with hydrochloric acid to precipitate the this compound.
-
-
Purification: Collect the solid product by filtration, wash with water, and dry. Further purification can be achieved by recrystallization or column chromatography.
Visualizations
Caption: Proposed synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in synthesis.
References
- 1. CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid - Google Patents [patents.google.com]
- 2. 5-Methylnicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 3. EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 2-Amino-5-methylnicotinic Acid
Welcome to the Technical Support Center for the purification of 2-Amino-5-methylnicotinic acid. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities in crude this compound?
A1: While the impurity profile depends on the synthetic route, common impurities may include:
-
Unreacted Starting Materials: Depending on the synthesis, these could be precursors used in the formation of the pyridine ring or in the introduction of the amino and methyl groups.
-
Regioisomers: Isomers with the amino or methyl group at different positions on the pyridine ring can be formed as byproducts.
-
Over-oxidation Products: If an oxidation step is used to form the carboxylic acid from a methyl group, over-oxidation can lead to the formation of pyridine dicarboxylic acids.[1]
-
Residual Solvents and Reagents: Solvents and reagents from the synthesis and initial work-up may be present in the crude product.
Q2: Which purification method is most suitable for this compound?
A2: The choice of purification method depends on the nature of the impurities and the desired final purity.
-
Acid-Base Purification: This is a highly effective method for separating the amphoteric product from neutral impurities. This compound has both a basic amino group and an acidic carboxylic acid group.[2]
-
Recrystallization: This is an excellent technique for removing small amounts of impurities and obtaining a highly crystalline final product. The choice of solvent is critical for success.
-
Column Chromatography: For separating impurities with similar polarities to the product, such as regioisomers, silica gel column chromatography can be employed.[3]
Q3: My purified this compound is discolored. How can I remove the color?
A3: Discoloration is often due to minor, highly colored impurities or oxidation of the amino group. During recrystallization, you can add a small amount of activated charcoal to the hot solution to adsorb these impurities. After a few minutes, the charcoal is removed by hot filtration, and the solution is allowed to cool for crystallization.
Q4: I am experiencing low recovery after recrystallization. What are the likely causes?
A4: Low recovery is a common issue in recrystallization and can be caused by:
-
Using too much solvent: This will keep a significant amount of your product dissolved in the mother liquor even after cooling. Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Inappropriate solvent choice: The ideal solvent should have high solubility for the compound when hot and low solubility when cold.
-
Cooling the solution too quickly: Rapid cooling can lead to the formation of fine, less pure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Premature crystallization: If the product crystallizes during hot filtration, ensure your filtration apparatus is pre-heated.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product "oils out" during recrystallization instead of forming crystals. | The melting point of the compound is lower than the boiling point of the solvent, or the solution is supersaturated. | Re-heat the solution to re-dissolve the oil. Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point. Alternatively, try a different solvent system with a lower boiling point. |
| Product does not precipitate during pH adjustment in acid-base purification. | The pH has not reached the isoelectric point of the molecule, or the concentration is too low. | Carefully check and adjust the pH of the solution. The isoelectric point is where the molecule has a net-zero charge and minimum solubility. If the product is still soluble, it may be necessary to concentrate the solution. |
| Product streaks or "tails" on the column during silica gel chromatography. | The amino group of the product is interacting strongly with the acidic silica gel. | Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the mobile phase. This will neutralize the acidic sites on the silica gel and improve the peak shape.[4] |
| Co-elution of impurities during column chromatography. | The polarity of the mobile phase is too high, or the impurity has a very similar polarity to the product. | Use a shallower solvent gradient or an isocratic elution with a less polar mobile phase to improve separation. Thin Layer Chromatography (TLC) should be used to optimize the solvent system before running the column. |
Quantitative Data from Analogous Compounds
The following data is from the purification of structurally similar aminonicotinic acids and serves as a guideline for expected outcomes.
Table 1: Purification of 2-Aminonicotinic Acid via pH Adjustment
| Step | Procedure | Purity | Yield | Reference |
| Hydrolysis and Precipitation | Hydrolysis of 2-amino-3-trichloromethylpyridine under basic conditions, followed by acidification to pH 5. | 97.1% | 87.3% | [5] |
Table 2: Purification of 5-Methylnicotinic Acid
| Step | Procedure | Purity of Crude | Purity of Final Product | Reference |
| pH Adjustment & Recrystallization | Removal of 3,5-pyridinedicarboxylic acid by adjusting to pH 0.5, followed by precipitation of the crude product at pH 3.0. The crude product was then recrystallized from ethanol. | Not specified | 99.5% | [1][6] |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction and Precipitation
This method is effective for removing neutral impurities.
-
Dissolution: Dissolve the crude this compound in a dilute aqueous acid solution (e.g., 1M HCl) by warming gently if necessary.
-
Extraction of Neutral Impurities: Transfer the acidic solution to a separatory funnel and wash with an organic solvent like ethyl acetate or dichloromethane (3 x 50 mL). The protonated product will remain in the aqueous layer, while neutral impurities will be extracted into the organic layer. Discard the organic layers.
-
Precipitation: Slowly add a dilute aqueous base (e.g., 1M NaOH) to the aqueous layer with stirring until the pH reaches the isoelectric point (typically between pH 3 and 5 for aminonicotinic acids).[5] The product will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the filter cake with cold deionized water to remove any remaining salts.
-
Drying: Dry the purified product in a vacuum oven.
Protocol 2: Purification by Recrystallization
This protocol is suitable for removing small amounts of impurities from a solid product.
-
Solvent Selection: Determine a suitable solvent or solvent system. The ideal solvent should dissolve the compound well when hot but poorly when cold. Alcohols (e.g., ethanol, methanol) or a mixture of an alcohol and water are often good choices for aminonicotinic acids.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
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Drying: Dry the purified crystals in a vacuum oven.
Protocol 3: Purification by Silica Gel Column Chromatography
This method is used for separating compounds with similar polarities.
-
TLC Analysis: Develop a suitable mobile phase using Thin Layer Chromatography (TLC). A good starting point for aminonicotinic acids is a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol). For this compound, a mobile phase of dichloromethane/methanol or ethyl acetate/methanol would be appropriate. Add 0.1-1% triethylamine to the mobile phase if tailing is observed.
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and pack it into a glass column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the silica gel column.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common purification issues.
References
- 1. CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid - Google Patents [patents.google.com]
- 2. Page loading... [wap.guidechem.com]
- 3. rsc.org [rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. CN104513197A - 2-aminonicotinic acid synthetic method - Google Patents [patents.google.com]
- 6. 5-Methylnicotinic acid synthesis - chemicalbook [chemicalbook.com]
common impurities in 2-Amino-5-methylnicotinic acid and their removal
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis and purification of 2-Amino-5-methylnicotinic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthesized this compound?
A1: The common impurities in this compound largely depend on the synthetic route employed. The most probable impurities include:
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Starting Materials: Unreacted starting materials are a common source of impurity. For instance, if synthesizing from 3,5-lutidine, residual amounts of this may be present.
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Oxidation By-products: If the synthesis involves the oxidation of a precursor like 3,5-lutidine, over-oxidation can lead to the formation of by-products such as 3,5-pyridinedicarboxylic acid.
-
Intermediates: In multi-step syntheses, unreacted intermediates can be carried through to the final product. For example, if an amination of a chloropyridine precursor is performed, the chloro-intermediate could be a potential impurity.
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Solvents: Residual solvents used during the reaction or purification steps can also be present in the final product.
Q2: My final product has a persistent color. What could be the cause and how can I remove it?
A2: A persistent color in the final product often indicates the presence of colored impurities, which could be degradation products or by-products from the synthesis. The yellow chromophore is a known issue in the production of nicotinic acid derivatives.[1] Decolorization can typically be achieved by treating a hot solution of your crude product with activated charcoal, followed by hot gravity filtration to remove the charcoal before crystallization.[1][2]
Q3: I am observing poor solubility of my crude this compound in common organic solvents for purification. What should I do?
A3: this compound is an amphoteric molecule, containing both a basic amino group and an acidic carboxylic acid group. This can lead to zwitterion formation and result in low solubility in many organic solvents. To address this, you can:
-
Adjust the pH: The solubility of the compound is highly pH-dependent. At its isoelectric point, the solubility will be at a minimum. Adjusting the pH of an aqueous solution away from the isoelectric point will increase its solubility.
-
Use a mixed solvent system: A mixture of a polar protic solvent (like water or ethanol) and a polar aprotic solvent might provide the right balance to dissolve the compound.
-
Convert to a salt or ester: For purification purposes, you could temporarily convert the carboxylic acid to an ester or the amine to a salt to improve its solubility in organic solvents for techniques like column chromatography. The protecting group can then be removed in a subsequent step.
Troubleshooting Guides
Issue 1: Presence of Unreacted Starting Material (e.g., 3,5-Lutidine)
Symptoms:
-
Characteristic odor of pyridine in the final product.
-
Corresponding peaks in analytical data (e.g., NMR, GC-MS).
Removal Protocol: Acid-Base Extraction
This method leverages the basicity of the residual 3,5-lutidine to separate it from the amphoteric product.
Experimental Protocol:
-
Dissolution: Dissolve the crude this compound in a suitable aqueous base, such as a 1M sodium hydroxide solution, to deprotonate the carboxylic acid and form the sodium salt, which is water-soluble.
-
Extraction: Transfer the aqueous solution to a separatory funnel and wash with a water-immiscible organic solvent like dichloromethane or ethyl acetate. The basic 3,5-lutidine will partition into the organic layer. Repeat the extraction 2-3 times.
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Isolation: The aqueous layer now contains the purified sodium salt of this compound. Carefully acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to precipitate the purified product.
-
Filtration and Drying: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.
Issue 2: Presence of Over-oxidized By-product (3,5-Pyridinedicarboxylic acid)
Symptoms:
-
Lower than expected melting point of the final product.
-
Additional peaks in HPLC analysis, often with a different retention time than the desired product.
Removal Protocol: pH-Controlled Precipitation
This technique exploits the difference in the isoelectric points (pI) of this compound and 3,5-pyridinedicarboxylic acid.
Experimental Protocol:
-
Dissolution: Dissolve the crude product in a dilute aqueous base (e.g., 1M NaOH) to ensure both the product and the impurity are in their salt forms and fully dissolved.
-
pH Adjustment: Slowly add a dilute acid (e.g., 1M HCl) dropwise while vigorously stirring and monitoring the pH. 3,5-pyridinedicarboxylic acid will precipitate at a lower pH than this compound. The exact pH for precipitation will need to be determined empirically but is expected to be in the acidic range.
-
Filtration of By-product: Once the by-product has precipitated, filter the mixture to remove the solid 3,5-pyridinedicarboxylic acid.
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Precipitation of Product: Continue to adjust the pH of the filtrate to the isoelectric point of this compound to precipitate the purified product.
-
Isolation: Collect the precipitated product by vacuum filtration, wash with cold water, and dry.
Issue 3: General Purity Issues and Low Assay
Symptoms:
-
Broad melting point range.
-
Multiple impurity peaks in analytical chromatograms.
Removal Protocol: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent is critical for successful purification.
Experimental Protocol:
-
Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Water, ethanol, or a mixture of the two are often good starting points for aminonicotinic acids.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to the crude solid to just dissolve it completely.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
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Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield of crystals.
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Collection and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of cold recrystallization solvent.
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Drying: Dry the purified crystals under vacuum.
Quantitative Data Summary
The effectiveness of purification can be monitored by techniques like HPLC. The table below illustrates a hypothetical purification scenario.
| Purification Step | Purity of this compound (%) | 3,5-Lutidine (%) | 3,5-Pyridinedicarboxylic acid (%) |
| Crude Product | 85.0 | 5.0 | 8.0 |
| After Acid-Base Extraction | 92.0 | <0.1 | 7.5 |
| After pH-Controlled Precipitation | 98.5 | <0.1 | <0.5 |
| After Recrystallization | >99.5 | Not Detected | Not Detected |
Visualizations
Caption: A generalized workflow for the purification of this compound.
Caption: A decision tree for troubleshooting common impurities in this compound.
References
troubleshooting failed reactions in 2-Amino-5-methylnicotinic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges of synthesizing 2-Amino-5-methylnicotinic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
General Questions
Q1: What is a common synthetic route for this compound?
A common and plausible synthetic route starts from 3,5-lutidine (3,5-dimethylpyridine). The synthesis involves two key steps:
-
Oxidation: Selective oxidation of one methyl group of 3,5-lutidine to a carboxylic acid to form 5-methylnicotinic acid.
-
Amination: Introduction of an amino group at the 2-position of the pyridine ring.
A detailed reaction pathway is illustrated below.
Q2: My overall yield is consistently low. What are the most critical steps to optimize?
Low overall yield can result from inefficiencies in either the oxidation or amination step. The oxidation of 3,5-lutidine is often the more challenging step due to the potential for over-oxidation to form pyridine-3,5-dicarboxylic acid as a significant byproduct.[1][2] Careful control of reaction conditions, particularly the amount of oxidizing agent and the reaction temperature, is crucial for maximizing the yield of 5-methylnicotinic acid.[1] The subsequent amination step also requires optimization to ensure high conversion and minimize side reactions.
Troubleshooting: Oxidation of 3,5-Lutidine
Q3: The oxidation of 3,5-lutidine is producing a large amount of pyridine-3,5-dicarboxylic acid. How can I improve the selectivity for 5-methylnicotinic acid?
This is a common issue related to the strength and amount of the oxidizing agent.
-
Control of Oxidant Stoichiometry: Using a strong oxidizing agent like potassium permanganate (KMnO₄) can lead to the oxidation of both methyl groups.[1][2] It is critical to carefully control the stoichiometry of the oxidizing agent. Using a slight excess may be necessary to drive the reaction to completion, but a large excess will favor the formation of the dicarboxylic acid.
-
Reaction Temperature: The reaction temperature should be carefully controlled. Higher temperatures can increase the rate of the second oxidation, leading to more of the undesired byproduct. A typical temperature range for this reaction is between 25-35°C.[1]
-
Alternative Oxidizing Agents: Consider using a milder oxidizing agent or a different oxidation system. For example, using hydrogen peroxide in concentrated sulfuric acid has been shown to improve selectivity in some cases, as it may not be strong enough to oxidize both methyl groups.[2]
Q4: The workup and purification of 5-methylnicotinic acid are difficult, and I'm losing a lot of product. What is an effective purification strategy?
The separation of 5-methylnicotinic acid from the byproduct pyridine-3,5-dicarboxylic acid and unreacted starting material can be achieved by exploiting their different solubilities at various pH levels.[1]
-
Removal of Byproduct: After the reaction, the byproduct manganese dioxide (if using KMnO₄) is filtered off. The filtrate can be acidified with concentrated hydrochloric acid to a pH of 0.3-0.6 to precipitate the pyridine-3,5-dicarboxylic acid, which can then be removed by filtration.[1]
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Isolation of Product: The pH of the remaining filtrate is then adjusted to 2.5-3.2 to precipitate the desired 5-methylnicotinic acid.[1]
-
Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent like ethanol to achieve high purity.[1]
Troubleshooting: Amination of 5-Methylnicotinic Acid
Q5: The amination of 5-methylnicotinic acid is not proceeding to completion. What can I do to improve the reaction conversion?
Incomplete amination can be due to several factors:
-
Reaction Conditions: The Chichibabin amination, a common method for introducing an amino group to a pyridine ring, often requires high temperatures and the use of a strong base like sodium amide. Ensure that the reaction temperature is sufficiently high and that the reagents are of good quality.
-
Alternative Amination Strategies: If direct amination is problematic, consider a multi-step approach. For example, a halogenation step to introduce a chlorine or bromine atom at the 2-position, followed by a nucleophilic substitution with ammonia or an ammonia equivalent, can be an effective alternative. This approach has been demonstrated for similar nicotinic acid derivatives.[3]
Q6: I am observing the formation of multiple unidentified byproducts during the amination step. What are the likely side reactions?
Side reactions during amination can include:
-
Isomer Formation: Depending on the reaction conditions, amination could potentially occur at other positions on the pyridine ring, although the 2-position is generally favored.
-
Dimerization or Polymerization: Under harsh reaction conditions, pyridine derivatives can undergo polymerization.
-
Ring-Opening: In the presence of very strong nucleophiles and high temperatures, the pyridine ring can be susceptible to ring-opening reactions.
To minimize byproducts, it is important to carefully control the reaction temperature and time. Monitoring the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can help in determining the optimal reaction time to maximize product formation and minimize byproduct generation.[4][5]
Data Presentation
Table 1: Comparison of Oxidation Conditions for Lutidine Derivatives
| Starting Material | Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| 3,5-Lutidine | Potassium Permanganate | Water | 25-35 | 15-18 | Not specified | >99 (after purification) | [1] |
| 3,5-Lutidine | Hydrogen Peroxide | Sulfuric Acid | 110-150 | 5-20 | >60 | Not specified | [2] |
| 3-Methylpyridine | Cobalt Acetate / Manganese Acetate | Acetic Acid | 210 | 3 | 93.7 | 99 | [6] |
Table 2: Illustrative Amination Reaction Conditions for Nicotinic Acid Derivatives
| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 2-Chloronicotinic Acid | N-methylaniline, DI-water | Water | 200 (Microwave) | 2 | Not specified | [7] |
| 2-Chloro-6-methylnicotinic acid | 28% aq. Ammonia | Water (Autoclave) | 170 | 40 | Not specified | [3] |
| 2-Chloro-3-cyano-6-methylpyridine | 28% aq. Ammonia | Water (Autoclave) | 170 | 7 | 82.9 | [3] |
Experimental Protocols
Protocol 1: Synthesis of 5-Methylnicotinic Acid via Oxidation of 3,5-Lutidine
This protocol is adapted from a patented method for preparing high-purity 5-methylnicotinic acid.[1]
-
Reaction Setup: In a suitable reactor, add 1200L of water and 120kg of 3,5-lutidine.
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Addition of Oxidant: While stirring and maintaining the temperature between 25-35°C, add 300kg of potassium permanganate over a period of 4-5 hours.
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Reaction: Maintain the reaction mixture at 30°C for 15-18 hours.
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Workup - Filtration: Filter the reaction mixture to remove the manganese dioxide byproduct.
-
Workup - Byproduct Precipitation: Adjust the pH of the filtrate to 0.3-0.6 with concentrated hydrochloric acid to precipitate the pyridine-3,5-dicarboxylic acid. Filter to remove the byproduct.
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Workup - Product Precipitation: Adjust the pH of the remaining filtrate to 2.5-3.2 with concentrated hydrochloric acid to precipitate the crude 5-methylnicotinic acid.
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Purification: Collect the crude product by centrifugation and recrystallize from ethanol to obtain the final product with a purity of >99%.[1]
Protocol 2: Illustrative Amination of a Chloronicotinic Acid Derivative
This protocol is based on a method for the synthesis of 2-amino-6-methylnicotinic acid and is provided as a potential route for the amination of an analogous 2-chloro-5-methylnicotinic acid intermediate.[3]
-
Reaction Setup: In an autoclave, add 2.91 g of 2-chloro-6-methylnicotinic acid and 35 mL of a 28% aqueous ammonia solution.
-
Reaction: Heat the sealed autoclave to 170°C for 40 hours.
-
Workup: Cool the reaction mixture to room temperature and remove the excess ammonia under reduced pressure.
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Isolation: Filter the precipitated crystals, wash with water, and air dry to obtain the 2-amino-6-methylnicotinic acid product.
Visualizations
References
- 1. CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid - Google Patents [patents.google.com]
- 2. CN102584695A - Preparing method of 5-methylnicotinicacid - Google Patents [patents.google.com]
- 3. EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid - Google Patents [patents.google.com]
- 4. rsc.org [rsc.org]
- 5. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Synthesis of 2-Amino-5-methylnicotinic Acid Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Amino-5-methylnicotinic acid and its derivatives.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experimental procedures in a question-and-answer format.
Question 1: My reaction is resulting in a very low yield. What are the potential causes and how can I improve it?
Answer: Low yields are a common issue in the synthesis of nicotinic acid derivatives. Several factors can contribute to this problem. Consider the following troubleshooting steps:
-
Reaction Conditions: The choice between conventional heating and microwave irradiation can significantly impact yield. For instance, the esterification of 2-aminonicotinic acid using microwave irradiation has been reported to achieve yields as high as 93%, whereas traditional reflux methods may yield as low as 23.39%.[1] Prolonged heating can also lead to the formation of degradation products.[2]
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Reagent Stoichiometry: Ensure that the molar ratios of your reactants are correct. For reactions involving amines, an excess of the amine is often used to drive the reaction to completion.[2]
-
Solvent Purity: The presence of water can interfere with many condensation reactions, leading to side reactions and reduced yields.[2] Using anhydrous solvents and protecting the reaction from atmospheric moisture is crucial.
-
pH Control: The pH of the reaction mixture can be critical. For example, if the medium is too acidic, an amine nucleophile will be protonated, rendering it non-reactive. Conversely, a highly basic medium (e.g., pH > 10) can cause decomposition of the starting material.[2]
-
Work-up and Purification Losses: Significant product loss can occur during the work-up procedure. Incomplete precipitation or loss of solid product during filtration and washing can drastically lower the isolated yield.[2] Ensure precipitation is complete by cooling the mixture adequately and handle the isolated solid with care.
Question 2: I am observing multiple spots on my TLC plate, indicating the presence of impurities and side products. What are common side reactions?
Answer: The formation of side products is a frequent challenge. Common impurities can arise from several pathways:
-
Incomplete Reactions: The presence of starting materials on the TLC is the most straightforward impurity. Monitoring the reaction over time can help determine the optimal reaction duration.[2]
-
Competing Reactions: In syntheses starting from pyridine N-oxides, the reduction of the N-oxide can be a competing side reaction, especially in cases of poor reactivity of the main pathway.[3]
-
Intermediate Formation: Some reactions proceed through stable intermediates that may require specific conditions for conversion to the final product. For example, the synthesis of 2-aminopyridines from pyridine N-oxides can initially form N-formylaminopyridine intermediates that need to be hydrolyzed.[3]
-
Oxidation of Starting Materials: When synthesizing 5-methyl-nicotinic acid by oxidizing 3,5-lutidine, over-oxidation can occur, leading to the formation of pyridine-3,5-dicarboxylic acid as a significant byproduct.[4]
Question 3: I am struggling with the purification of my final this compound derivative. What are the most effective purification strategies?
Answer: Effective purification is essential to obtain a high-purity product. The appropriate method depends on the physical properties of your compound and the nature of the impurities.
-
Column Chromatography: This is a widely used method for purifying nicotinic acid derivatives. The choice of solvent system (eluent) is critical for good separation. A common system for methyl nicotinate derivatives is a mixture of dichloromethane (DCM) and methanol (MeOH) or petroleum ether (PE) and ethyl acetate (EA).[1][5]
-
Extraction: A standard acid-base extraction is often employed. After the reaction, the mixture can be neutralized (e.g., with sodium bicarbonate or sodium carbonate) to a specific pH, followed by extraction of the product into an organic solvent like ethyl acetate or chloroform.[1]
-
Precipitation/Crystallization: The product can often be precipitated from the reaction mixture by adjusting the pH. For example, after hydrolysis of a nitrile or ester, acidifying the solution (e.g., with HCl) to a pH of 4-5 can cause the 2-amino-6-methylnicotinic acid to precipitate out as crystals.[6]
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent is an excellent way to improve purity.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare 2-aminonicotinic acid and its derivatives?
There are several established synthetic pathways:
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Oxidation of Lutidines: A common starting point is the oxidation of 3,5-lutidine using an oxidizing agent like potassium permanganate. However, this method can suffer from low selectivity and yield.[4]
-
From Halogenated Pyridines: A versatile method involves starting with a substituted chloropyridine, such as 2-chloro-3-cyano-6-methylpyridine. The chloro group can be substituted by an amino group using ammonia, and the cyano group can then be hydrolyzed to a carboxylic acid.[6]
-
Ring-Forming Reactions: The pyridine ring itself can be constructed. For example, reacting 1,1,3,3-tetramethoxypropane with a β-aminocrotonic acid ester can yield 2-methylnicotinate derivatives with good yields (65-73%).[7]
-
From Quinoline: A four-step synthesis starting from quinoline involves oxidation, dehydration to an anhydride, followed by ammonolysis and a Hofmann degradation reaction to introduce the amino group.[8]
Q2: How can I effectively monitor the progress of my reaction?
Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring reaction progress.[2][5] By spotting the reaction mixture alongside the starting materials on a TLC plate over time, you can observe the disappearance of the reactants and the appearance of the product spot. This helps in determining when the reaction is complete and can prevent the formation of degradation products from unnecessarily long reaction times.
Q3: What safety precautions should I take when working with these syntheses?
Standard laboratory safety protocols should always be followed. Specific considerations include:
-
Handling Reagents: Many reagents, such as strong acids (sulfuric acid, nitric acid), bases (potassium hydroxide), and oxidizing agents (potassium permanganate), are corrosive and hazardous. Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
High-Pressure Reactions: Some procedures, like amination reactions with ammonia, may require the use of an autoclave at high temperatures and pressures.[6] Ensure you are properly trained and that the equipment is functioning correctly.
-
Ventilation: Work in a well-ventilated fume hood, especially when handling volatile organic solvents or toxic reagents.
Quantitative Data Summary
The following tables summarize yields reported for various synthetic methods for nicotinic acid derivatives.
Table 1: Comparison of Esterification and Ring Formation Methods
| Product | Starting Materials | Reagents & Conditions | Yield (%) | Purity (%) | Reference |
| Methyl 2-(aminomethyl)nicotinate | 2-aminonicotinic acid, Methanol | Conc. H₂SO₄, Microwave, 60°C, 1.5h | 93% | >98% | [1] |
| Methyl nicotinate | Nicotinic acid, Methanol | Conc. H₂SO₄, Reflux, 13h | 23.39% | >98% | [1] |
| Methyl 2-methyl nicotinate | 1,1,3,3-Tetramethoxypropane, β-aminocrotonic acid methyl ester | Acid, then none, Methanol, 60°C, 7h | 72.3% | >98% | [1] |
| Ethyl 2-methylnicotinate | 1,1,3,3-tetraethoxypropane, β-amino ethyl crotonate | HCl, Ethanol, 50°C, 6h | 67.4% | 98.75% | [7] |
Table 2: Synthesis of 2-Amino-6-methylnicotinic Acid
| Starting Material | Key Steps | Yield (%) | Purity (%) | Reference |
| 2-chloro-3-cyano-6-methylpyridine | 1. Amination with aq. NH₃ in autoclave (170°C, 7h) 2. Hydrolysis with KOH (100°C, 3h) | 82.9% | 97.06% | [6] |
| 2-chloro-3-cyano-6-methylpyridine | 1. Hydrolysis with 75% H₂SO₄ (100°C, 2h) 2. Amination with aq. NH₃ in autoclave (170°C, 40h) | ~72% (overall) | High | [6] |
Experimental Protocols
Protocol 1: Microwave-Assisted Esterification of 2-Aminonicotinic Acid [1]
-
Reaction Setup: Suspend 2-aminonicotinic acid (20.0 g, 0.145 mol) in methanol (228 mL) in a reaction vessel suitable for microwave synthesis.
-
Acid Addition: While stirring and cooling the suspension at 0°C, slowly add concentrated sulfuric acid (14.4 mL, 0.269 mol) dropwise.
-
Microwave Reaction: Irradiate the reaction mixture in a microwave reactor at 60°C for 1.5 hours with a power input of 300 W.
-
Workup - Quenching: Carefully pour the resulting light brown mixture into ice water while maintaining the temperature at 0°C.
-
Neutralization: Add solid sodium carbonate in portions until the pH of the solution is greater than 8.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with saturated brine and deionized water, and then dry over anhydrous magnesium sulfate. Evaporate the solvent and purify the crude product using column chromatography.
Protocol 2: Synthesis of 2-Amino-6-methylnicotinic Acid [6]
-
Amination: Add 2-chloro-3-cyano-6-methylpyridine (6.10 g) and a 28% aqueous solution of ammonia (70 mL) to an autoclave.
-
Reaction: Heat the sealed autoclave to 170°C for 7 hours.
-
Cooling & Ammonia Removal: Cool the reaction solution to room temperature and remove the excess ammonia under reduced pressure.
-
Hydrolysis: Add potassium hydroxide (9.00 g) to the remaining solution and heat with stirring at 100°C for 3 hours.
-
Precipitation: Cool the solution to room temperature and adjust the pH to 4-5 by dropwise addition of 4N hydrochloric acid.
-
Isolation: Filter the precipitated crystals, wash them with water, and air-dry to obtain the final product.
Visualizations
Caption: General experimental workflow for synthesis.
Caption: Troubleshooting logic for low reaction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid - Google Patents [patents.google.com]
- 5. rsc.org [rsc.org]
- 6. EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid - Google Patents [patents.google.com]
- 7. CN112824387A - 2-methyl nicotinate and preparation method and application thereof - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
preventing side reactions during the synthesis of 2-Amino-5-methylnicotinic acid
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2-Amino-5-methylnicotinic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for synthesizing this compound?
Common starting materials include 2-chloro-5-methylnicotinic acid or its corresponding ester. The synthesis involves the amination of the 2-chloro substituted pyridine ring. An alternative, multi-step route can begin from 3,5-lutidine, involving oxidation, esterification, nitration, and finally reduction.
Q2: I am observing a significant amount of a hydroxyl by-product (2-Hydroxy-5-methylnicotinic acid) in my reaction. What causes this and how can I minimize it?
The formation of the 2-hydroxy derivative is a common side reaction during the amination of 2-chloronicotinic acids, especially when using aqueous ammonia at high temperatures and pressures.[1] This occurs due to the competing hydrolysis of the chloro group. To minimize this, ensure anhydrous conditions if possible, or consider alternative amination methods such as the Buchwald-Hartwig amination which offers greater selectivity for C-N bond formation.[2][3]
Q3: My reaction yield is consistently low. What are the potential reasons?
Low yields can stem from several factors:
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Incomplete Reaction: The amination of 2-chloropyridines can be sluggish. Monitor the reaction progress using TLC or LC-MS to ensure it has gone to completion.[4]
-
Side Reactions: As mentioned in Q2, hydrolysis is a major competing reaction. Additionally, if starting from a cyano-precursor like 2-chloro-3-cyano-6-methylpyridine, incomplete hydrolysis of the intermediate amide can reduce the final yield.[1]
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Product Loss During Workup: The product is an amino acid and can have significant solubility in aqueous acidic and basic solutions. Careful pH adjustment during extraction and precipitation is crucial to maximize recovery.
-
Sub-optimal Reaction Conditions: Temperature, pressure, and reaction time are critical, especially in autoclave reactions with ammonia. These parameters should be carefully optimized.
Q4: How can I effectively purify the final product?
Purification of this compound typically involves the following methods:
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Crystallization: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.[5]
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pH Adjustment: The amphoteric nature of the product allows for purification by pH-controlled precipitation. The crude product can be dissolved in a dilute acid, filtered to remove insoluble impurities, and then precipitated by adjusting the pH to its isoelectric point. A similar process can be done by dissolving in a dilute base and precipitating with acid.[6]
-
Column Chromatography: For high-purity requirements, silica gel column chromatography can be employed, often using a solvent system like dichloromethane/methanol or ethyl acetate/hexanes with a small amount of acetic acid or triethylamine to improve peak shape.[4][7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Low Yield | Incomplete amination reaction. | Increase reaction time and/or temperature. Monitor reaction progress by TLC or LC-MS. Consider a more reactive amination system (e.g., Buchwald-Hartwig coupling).[2][3][8] |
| Competing hydrolysis side reaction. | Use anhydrous ammonia in an organic solvent if feasible. Lower the reaction temperature and extend the time. Explore alternative, non-hydrolytic amination routes. | |
| Product loss during aqueous workup. | Carefully adjust the pH of the aqueous solution to the isoelectric point of this compound to ensure maximum precipitation before filtration. | |
| Product Contaminated with Starting Material (2-Chloro-5-methylnicotinic acid) | Incomplete reaction. | As above, optimize reaction conditions (time, temperature, pressure) to drive the reaction to completion. |
| Insufficient purification. | Re-purify the product. Recrystallization is often effective. If co-elution occurs in chromatography, try a different solvent system or a different stationary phase. | |
| Presence of 2-Hydroxy-5-methylnicotinic acid Impurity | Hydrolysis of the chloro-substituent. | This is a common by-product in high-temperature aqueous ammonia reactions.[1] Minimize water content. Consider using a palladium-catalyzed amination which is less prone to hydrolysis. |
| Multiple Unidentified Impurity Spots on TLC | Complex side reactions or degradation. | Re-evaluate the reaction conditions. High temperatures can sometimes lead to decomposition. Ensure the purity of starting materials and solvents. |
| Isomeric impurities from multi-step synthesis (e.g., from 3,5-lutidine). | If using a nitration step, formation of isomers is possible.[9] Optimize nitration conditions (temperature, nitrating agent) to favor the desired isomer. Purification by chromatography may be necessary at the intermediate stage. |
Synthesis Pathway and Side Reactions
The primary synthesis route involves the nucleophilic aromatic substitution of a chlorine atom by an amino group. The main side reaction is the competing hydrolysis of the starting material.
Caption: Synthesis of this compound and a common side reaction.
Troubleshooting Workflow
This workflow provides a logical approach to diagnosing and solving issues encountered during the synthesis.
References
- 1. EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. rsc.org [rsc.org]
- 5. CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
stability issues of 2-Amino-5-methylnicotinic acid under different conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the stability of 2-Amino-5-methylnicotinic acid under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under standard laboratory conditions?
A1: this compound is generally considered stable under standard laboratory conditions, which include storage at room temperature in a tightly sealed container, protected from light and moisture.[1][2] However, its stability can be influenced by specific environmental factors such as pH, temperature, and light exposure.
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: The stability of this compound in aqueous solutions is expected to be pH-dependent due to the presence of both an amino group and a carboxylic acid group.[3][4] In highly acidic or alkaline solutions, the compound may be more susceptible to degradation. For instance, adjusting the pH of aqueous solutions of similar compounds, like 5-aminolevulinic acid, to a value below 5 has been shown to inhibit degradation.[3] It is crucial to determine the optimal pH range for your specific application through stability studies.
Q3: Is this compound sensitive to light?
Q4: What are the likely degradation pathways for this compound?
A4: Potential degradation pathways for this compound, based on its structure, could include decarboxylation (loss of the carboxylic acid group), oxidation of the amino group, or hydroxylation of the pyridine ring.[7][8] The specific degradation products will depend on the stress conditions applied. For example, under oxidative stress, N-oxide derivatives could be formed.
Q5: Are there any known incompatibilities with common excipients?
A5: There is limited specific data on the compatibility of this compound with excipients. However, potential incompatibilities could arise with excipients containing reactive impurities, such as aldehydes or peroxides.[9] For example, formaldehyde is a known impurity in some excipients and can react with amino groups.[9] It is essential to conduct compatibility studies with your chosen excipients early in the formulation development process.
Troubleshooting Guides
Issue 1: I am observing a loss of potency of this compound in my aqueous formulation over time.
| Question | Answer/Troubleshooting Step |
| What is the pH of your formulation? | The stability of this compound is likely pH-dependent. Extreme pH values (highly acidic or basic) can accelerate degradation. Determine the pH of your formulation and consider performing a pH-stability profile to identify the optimal pH range. For similar amino acids, a slightly acidic pH (e.g., <5) has been shown to improve stability.[3] |
| How is the formulation being stored? | Exposure to light, elevated temperatures, or oxygen can lead to degradation. Ensure the formulation is stored in a tightly sealed container, protected from light (e.g., using amber vials), and at the recommended temperature. Consider purging the container with an inert gas like nitrogen or argon to minimize oxidative degradation.[3] |
| Have you identified any degradation products? | Use a stability-indicating analytical method, such as HPLC with UV or MS detection, to separate and identify potential degradation products.[10] Characterizing the degradants can provide insights into the degradation pathway and help in mitigating the issue. |
Issue 2: My solid-state formulation of this compound is showing discoloration or changes in physical properties.
| Question | Answer/Troubleshooting Step |
| What are the storage conditions (temperature and humidity)? | High temperature and humidity can promote solid-state degradation. Store the formulation in a cool, dry place. Consider including a desiccant in the packaging if the formulation is sensitive to moisture. |
| Are there any interactions with excipients? | Incompatibility with excipients can lead to solid-state instability. Review the excipients used and conduct compatibility studies. Some excipients may contain reactive impurities that can interact with the active pharmaceutical ingredient.[9] |
| Is the formulation exposed to light? | Photodegradation can cause discoloration. Protect the solid formulation from light by using opaque or amber-colored packaging.[5] |
Quantitative Data Summary
Specific quantitative stability data for this compound is limited in publicly available literature. The following table is an illustrative example of how forced degradation data might be presented. Actual results would need to be determined experimentally.
Table 1: Illustrative Forced Degradation Data for this compound
| Stress Condition | % Degradation | Major Degradation Products (Hypothetical) |
| 0.1 M HCl (80°C, 24h) | 15% | Decarboxylated species |
| 0.1 M NaOH (80°C, 24h) | 25% | Ring-opened products |
| 5% H₂O₂ (RT, 24h) | 10% | N-oxide derivative |
| Thermal (105°C, 48h) | 5% | Minor unidentified impurities |
| Photolytic (ICH Q1B), Solid | 8% | Photodegradant 1 |
| Photolytic (ICH Q1B), Solution | 12% | Photodegradant 2 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradation pathways and to develop a stability-indicating analytical method.
Methodology:
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat the mixture at 80°C for 24 hours. Cool, neutralize with 1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Heat the mixture at 80°C for 24 hours. Cool, neutralize with 1 M HCl, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
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Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep the solution at room temperature for 24 hours. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
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Thermal Degradation (Solid State): Place approximately 10 mg of the solid compound in a flat-bottomed dish and expose it to a temperature of 105°C in a hot air oven for 48 hours.[10] After exposure, dissolve the sample in a suitable solvent to obtain a concentration of 0.1 mg/mL.
-
Photostability Testing (ICH Q1B):
-
Analysis: Analyze all stressed samples and a non-stressed control sample using a suitable analytical method, such as RP-HPLC with a photodiode array (PDA) detector, to quantify the parent compound and detect any degradation products.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Hypothetical degradation pathways.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. aksci.com [aksci.com]
- 3. Degradation mechanism and stability of 5-aminolevulinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. database.ich.org [database.ich.org]
- 6. mdpi.com [mdpi.com]
- 7. Identification and Characterization of a Novel pic Gene Cluster Responsible for Picolinic Acid Degradation in Alcaligenes faecalis JQ135 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A method for the degradation of radioactive nicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Characterization of 2-Amino-5-methylnicotinic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the characterization of 2-Amino-5-methylnicotinic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the characterization of this compound?
A1: Researchers may encounter several challenges in the characterization of this compound, primarily stemming from its physicochemical properties. These include:
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Solubility Issues: The zwitterionic nature of the molecule can lead to variable solubility in common analytical solvents, complicating sample preparation for techniques like HPLC and NMR.
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Potential for Polymorphism: Like other nicotinic acid derivatives, this compound may exist in different crystalline forms (polymorphs), which can affect its physical properties such as melting point, solubility, and stability.[1][2]
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Chromatographic Difficulties: The polar nature of the molecule can lead to poor retention or peak tailing on traditional reversed-phase HPLC columns.
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Impurity Profiling: The synthesis of this compound can result in various process-related impurities and degradation products that may be challenging to separate and identify.[3]
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Spectral Interpretation: While NMR, IR, and MS are powerful techniques, interpreting the spectra of this multifunctional molecule requires careful consideration of its structural features.
Q2: What is the expected solubility of this compound in common analytical solvents?
Solubility of Nicotinic Acid in Various Solvents at 298.15 K (as a reference) [4]
| Solvent | Molar Solubility (mol·dm⁻³) |
| Water | 0.13 |
| Methanol | 0.06 |
| Ethanol | 0.03 |
| Acetonitrile | 0.003 |
Note: This data is for nicotinic acid and should be used as an estimation. The methyl and amino groups on this compound will influence its solubility.
Q3: Are there any known polymorphic forms of this compound?
A3: While specific studies on the polymorphism of this compound are not widely published, related compounds like 2-(phenylamino)nicotinic acid have been shown to exhibit polymorphism.[1] Therefore, it is crucial to consider the possibility of different crystalline forms. Polymorphism can be investigated using techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA).
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC) Analysis
Issue: Poor peak shape (tailing or fronting) or inconsistent retention times.
Possible Causes & Solutions:
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Cause: Secondary interactions between the amino group and residual silanols on the HPLC column.
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Solution: Use a base-deactivated column or an end-capped C18 column. Adding a small amount of a competing amine, such as triethylamine (TEA), to the mobile phase (e.g., 0.1% v/v) can also improve peak shape.
-
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Cause: Inappropriate mobile phase pH. The compound's charge state is pH-dependent.
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Solution: Adjust the mobile phase pH to be at least 2 pH units away from the pKa values of the amino and carboxylic acid groups. A mobile phase buffered to a pH of around 3-4 is often a good starting point for aminocarboxylic acids.
-
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Cause: The compound is eluting too close to the solvent front (low retention).
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Solution: Increase the proportion of the aqueous component in the mobile phase. Consider using a column with a more polar stationary phase, such as a polar-embedded or cyano column.
-
Workflow for HPLC Method Development:
Caption: A logical workflow for troubleshooting poor HPLC peak shape.
Spectroscopic Characterization
Issue: Difficulty in interpreting the ¹H NMR spectrum.
Possible Causes & Solutions:
-
Cause: Broad peaks due to proton exchange of the amine and carboxylic acid protons.
-
Solution: Perform a D₂O exchange experiment. The broad peaks corresponding to the -NH₂ and -COOH protons will disappear, simplifying the spectrum and allowing for easier identification of the aromatic and methyl protons.
-
-
Cause: Overlapping signals in the aromatic region.
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Solution: Utilize 2D NMR techniques such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to establish connectivity between protons and carbons, which can help in assigning the aromatic signals.
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Issue: Ambiguous fragments in the Mass Spectrum (MS).
Possible Causes & Solutions:
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Cause: Complex fragmentation pattern due to the presence of multiple functional groups.
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Solution: Expect characteristic losses for carboxylic acids (-45 for -COOH) and amines. Alpha-cleavage next to the amino group is also a common fragmentation pathway for amines.[5] High-resolution mass spectrometry (HRMS) can provide exact mass measurements, which helps in determining the elemental composition of fragment ions.
-
Proposed Fragmentation Pathway:
Caption: A simplified proposed fragmentation pathway for this compound.
Experimental Protocols
Protocol 1: HPLC Purity Determination (Adapted from a method for a related compound)
This method is a starting point and may require optimization for this compound.
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Instrumentation: HPLC with UV detector.
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Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
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Mobile Phase:
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Solvent A: Water with 0.1% Formic Acid
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Solvent B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Program:
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0-5 min: 10% B
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5-20 min: 10% to 90% B
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20-25 min: 90% B
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25-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
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Column Temperature: 30 °C.
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Detection Wavelength: 254 nm (This should be optimized based on the UV spectrum of this compound).
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Injection Volume: 10 µL.
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Sample Preparation: Dissolve the sample in the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% formic acid) to a concentration of approximately 1 mg/mL.
Protocol 2: Polymorph Screening
This protocol outlines a general approach for investigating the potential polymorphism of this compound.
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Crystallization from Various Solvents:
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Prepare saturated solutions of the compound in a range of solvents with different polarities (e.g., methanol, ethanol, acetonitrile, water, ethyl acetate, toluene) at an elevated temperature.
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Allow the solutions to cool slowly to room temperature and then to 4 °C to induce crystallization.
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Also, allow solutions to evaporate slowly at room temperature.
-
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Characterization of the Resulting Solids:
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Isolate the crystals by filtration and dry them under vacuum.
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Analyze each batch of crystals using the following techniques:
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Powder X-ray Diffraction (PXRD): Different polymorphs will produce distinct diffraction patterns.
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Differential Scanning Calorimetry (DSC): Polymorphs will exhibit different melting points and may show solid-state transitions.
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Thermogravimetric Analysis (TGA): To identify the presence of solvates.
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Infrared (IR) Spectroscopy: Different crystal packing can lead to subtle but measurable differences in the IR spectrum.
-
-
Polymorph Screening Workflow:
Caption: A workflow for the systematic screening of polymorphs.
References
- 1. xray.uky.edu [xray.uky.edu]
- 2. π–π stacking in the polymorphism of 2-(naphthalenylamino)-nicotinic acids and a comparison with their analogues - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. Impurity profiling and synthesis of standards - Enantia | Chemistry experts for pharma and biotech sectors [enantia.com]
- 4. refp.cohlife.org [refp.cohlife.org]
- 5. chem.libretexts.org [chem.libretexts.org]
overcoming solubility problems of 2-Amino-5-methylnicotinic acid in assays
Welcome to the technical support center for 2-Amino-5-methylnicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting strategies and answers to frequently asked questions regarding the solubility of this compound in experimental assays.
Frequently Asked Questions (FAQs)
Q1: My this compound stock solution is clear in DMSO, but it precipitates immediately when I dilute it into my aqueous assay buffer. Why does this happen?
A: This is a common phenomenon known as "solvent shift" precipitation. This compound, like many organic compounds, is highly soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) but has very low solubility in water.[1] When a small volume of your concentrated DMSO stock is introduced into a large volume of aqueous buffer, the solvent environment changes dramatically from being DMSO-rich to water-rich. This sudden decrease in the compound's solubility limit in the new solvent mixture causes it to crash out of solution, forming a precipitate.[1]
Q2: How does pH affect the solubility of this compound?
A: The structure of this compound is amphoteric, meaning it has both acidic (the carboxylic acid group, -COOH) and basic (the amino group, -NH2, and the pyridine ring nitrogen) functional groups. Its net charge, and therefore its water solubility, is highly dependent on the pH of the solution.
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At low pH (acidic): The amino group and pyridine nitrogen will be protonated (positive charge), and the carboxylic acid will be neutral. The molecule will have a net positive charge and should be more soluble.
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At mid-range pH (near the isoelectric point): The carboxylic acid will be deprotonated (negative charge) and the amino group/pyridine nitrogen will be protonated (positive charge), forming a zwitterion. Zwitterions often have minimal water solubility.
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At high pH (basic): The carboxylic acid will be deprotonated (negative charge), and the amino group will be neutral. The molecule will have a net negative charge and should be more soluble.
Therefore, adjusting the pH of your assay buffer away from the compound's isoelectric point is a primary strategy for improving its solubility.
Q3: What is the maximum recommended concentration of DMSO in an assay?
A: The final concentration of DMSO should be kept as low as possible to avoid artifacts. A general industry standard is to keep the final DMSO concentration at or below 1% (v/v).[2] For particularly sensitive cell-based assays, the concentration should be even lower, often less than 0.1%, as DMSO can have biological effects on its own.[2] It is critical to maintain the same final DMSO concentration across all experimental conditions, including vehicle controls.
Q4: How can I determine the maximum soluble concentration of this compound in my specific assay buffer?
A: You can perform a simple kinetic solubility test. This involves preparing a serial dilution of your compound in DMSO and then adding a small, fixed volume of each concentration to your assay buffer. After a short incubation and mixing, you can visually inspect the plate for signs of precipitation (cloudiness or turbidity).[2] For a more quantitative measurement, the turbidity can be measured using a plate reader by assessing light scattering or absorbance at a wavelength where the compound doesn't absorb (e.g., 600-650 nm).[2] The highest concentration that remains clear is considered the kinetic solubility limit under those conditions.
Physicochemical Data
Understanding the properties of this compound is key to solving solubility issues. While specific experimental data for this exact compound is limited, we can infer properties from similar structures.
| Property | Value / Information | Source / Note |
| Molecular Formula | C₇H₈N₂O₂ | N/A |
| Molecular Weight | 152.15 g/mol | N/A |
| Structure | Amphoteric (contains acidic -COOH and basic -NH₂ groups) | N/A |
| Aqueous Solubility | Expected to be very low, especially near its isoelectric point. | Based on data for 5-Methylnicotinic acid, which is sparingly soluble (0.083 g/L at 25°C).[3][4] |
| Common Stock Solvent | Dimethyl Sulfoxide (DMSO) | DMSO is a powerful solvent for a wide array of organic materials.[5] |
| pKa (Estimated) | -COOH group: ~4-5-NH₂/Pyridine N: ~2-4 and ~6-7 | Estimated based on pKa values of nicotinic acid and aminopyridines. Precise values would require experimental determination. |
Troubleshooting Guide: Compound Precipitation
Follow this step-by-step guide to diagnose and resolve precipitation issues during your assay.
Issue 1: Compound Precipitates Immediately Upon Dilution into Buffer
This is the most common solubility problem, indicating the final concentration exceeds the compound's kinetic solubility in the assay buffer.
Workflow for Troubleshooting Precipitation
References
Navigating the Synthesis of 2-Amino-5-methylnicotinic Acid: A Technical Support Center
For researchers, scientists, and professionals in drug development, the synthesis of 2-Amino-5-methylnicotinic acid, a key building block for various pharmaceutical compounds, can present a number of challenges, particularly when scaling up from the lab to pilot or production scale. This technical support center provides troubleshooting guidance and answers to frequently asked questions to facilitate a smoother, more efficient synthesis process.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and actionable solutions.
| Issue | Potential Causes | Suggested Solutions |
| Low Yield of Final Product | - Incomplete reaction. - Suboptimal reaction temperature. - Poor quality of starting materials or reagents. - Formation of by-products. - Product loss during work-up and purification. | - Monitor the reaction progress using TLC or HPLC to ensure completion. - Optimize the reaction temperature; some steps may require heating while others need cooling to prevent side reactions. - Ensure the purity of starting materials and the activity of reagents. - Identify by-products and adjust reaction conditions to minimize their formation. - Optimize extraction and crystallization/purification steps to minimize loss. |
| Formation of Impurities | - Side reactions due to incorrect temperature or stoichiometry. - Over-oxidation or incomplete reaction in steps like the oxidation of a methyl group. - Presence of residual starting materials or intermediates. - Decomposition of the product under harsh reaction conditions. | - Maintain strict control over reaction temperature and the molar ratios of reactants. - Carefully choose the oxidizing agent and control the reaction time and temperature to avoid over-oxidation or the formation of di-acids. - Ensure each reaction step goes to completion before proceeding to the next. - Use milder reaction conditions where possible and protect sensitive functional groups if necessary. |
| Difficulties in Product Isolation and Purification | - Product is highly soluble in the reaction solvent. - Co-precipitation of impurities with the product. - Oily or non-crystalline product. - Inefficient extraction or crystallization. | - Choose a solvent for crystallization in which the product has low solubility at cooler temperatures but is soluble when hot. - Adjust the pH during work-up to facilitate the precipitation of the acidic product and separation from non-acidic impurities. - Attempt to form a salt of the product to improve its crystallinity. - Screen different solvent systems for extraction and crystallization to find the optimal conditions. |
| Scale-Up Challenges | - Poor heat transfer in larger reactors leading to localized overheating and side reactions. - Inefficient mixing resulting in non-homogenous reaction mixtures and lower yields. - Changes in impurity profiles at a larger scale. - Difficulties in handling and filtering large quantities of solids (e.g., manganese dioxide from permanganate oxidation). | - Use jacketed reactors with efficient cooling systems to manage exotherms. - Employ appropriate agitation to ensure proper mixing in large-volume reactors. - Re-evaluate the impurity profile at the pilot scale and adjust the purification strategy accordingly. - Consider alternative, more scalable reagents or filtration techniques. For example, using catalytic oxidation instead of stoichiometric permanganate can reduce solid waste. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common approach involves the multi-step transformation of a readily available starting material like 3,5-lutidine (3,5-dimethylpyridine). A plausible synthetic pathway is outlined below.
Caption: A potential synthetic route for this compound.
Q2: What are the key challenges in the oxidation of 3,5-lutidine to 5-methylnicotinic acid?
The oxidation of 3,5-lutidine, often carried out with strong oxidizing agents like potassium permanganate (KMnO₄), can be challenging to control. A major issue is the potential for over-oxidation to form the di-acid (pyridine-3,5-dicarboxylic acid) as a by-product, which can be difficult to separate from the desired product. On a large scale, the use of KMnO₄ generates large quantities of manganese dioxide (MnO₂) as a solid by-product, which can be difficult to filter and handle.
Q3: What are the safety considerations when working with amination reactions at scale?
Amination reactions, especially those involving ammonia, are often conducted at elevated temperatures and pressures. This necessitates the use of certified pressure reactors (autoclaves) and careful monitoring of both temperature and pressure to prevent runaway reactions. Ammonia is a corrosive and toxic gas, requiring appropriate handling and ventilation.
Q4: How can the purification of the final product be optimized for large-scale production?
While laboratory-scale purification often relies on column chromatography, this method is generally not economically viable for large-scale production. Developing a robust crystallization method is crucial. This involves screening various solvents and solvent mixtures to find conditions that provide high recovery of the product with good purity. pH adjustment of the aqueous solution during work-up is also a critical step to ensure the product precipitates effectively.
Q5: Are there alternative, "greener" synthesis methods available?
There is ongoing research into more environmentally friendly synthesis methods for pyridine derivatives. This includes the use of catalytic oxidation processes that avoid the use of stoichiometric heavy metal oxidants, and the development of continuous flow processes which can offer better control over reaction conditions and improved safety.
Experimental Protocols
Below are generalized experimental protocols for the key steps in a potential synthesis of this compound. These should be adapted and optimized for specific laboratory or plant conditions.
Protocol 1: Oxidation of 3,5-Lutidine to 5-Methylnicotinic Acid
This protocol is based on the oxidation using potassium permanganate.
-
Reaction Setup: In a multi-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, charge 3,5-lutidine and water.
-
Addition of Oxidant: While maintaining the temperature between 25-35°C, slowly add a solution of potassium permanganate in water portion-wise over several hours. The reaction is exothermic and the temperature should be carefully controlled.
-
Reaction Monitoring: Stir the reaction mixture at a controlled temperature until the purple color of the permanganate has disappeared, indicating the completion of the reaction. This may take several hours.
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Work-up: Filter the hot reaction mixture to remove the manganese dioxide by-product. Wash the filter cake with hot water.
-
Product Isolation: Combine the filtrate and washings. Acidify the solution with an appropriate acid (e.g., hydrochloric acid) to a pH of approximately 3-4 to precipitate the 5-methylnicotinic acid.
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Purification: Collect the solid product by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or water.
Caption: Workflow for the oxidation of 3,5-lutidine.
Protocol 2: Halogenation and Amination
This protocol outlines a general procedure for the conversion of a nicotinic acid to its 2-amino derivative.
-
Halogenation: The 5-methylnicotinic acid is first converted to a 2-halo-5-methylnicotinic acid. This can be achieved through various methods, which may involve the use of halogenating agents and potentially high temperatures. The specific conditions will depend on the chosen halogen (chloro or bromo).
-
Reaction with Ammonia: The 2-halo-5-methylnicotinic acid is then reacted with an aqueous solution of ammonia in a pressure reactor (autoclave).
-
Reaction Conditions: The reaction is typically heated to a high temperature (e.g., 170°C) for several hours. The pressure inside the autoclave will increase and should be monitored.
-
Work-up: After cooling the reactor, the excess ammonia is carefully removed under reduced pressure.
-
Hydrolysis (if necessary): Depending on the starting material and reaction conditions, the intermediate may be an amide, which then needs to be hydrolyzed to the carboxylic acid using a base (e.g., potassium hydroxide) with heating.
-
Product Isolation: The reaction mixture is cooled and the pH is adjusted to precipitate the this compound. The solid is collected by filtration, washed, and dried.
Caption: Workflow for halogenation and amination steps.
Data Presentation
The following table summarizes the potential effects of varying reaction conditions on the yield and purity of products in nicotinic acid synthesis, based on analogous reactions. This data is illustrative and should be confirmed experimentally for the specific synthesis of this compound.
| Parameter Varied | Condition | Observed Effect on Yield | Observed Effect on Purity |
| Oxidation Temperature | Low (e.g., <25°C) | Incomplete reaction, lower yield. | High, mainly unreacted starting material. |
| Optimal (e.g., 25-35°C) | Good yield. | Good, minimal by-products. | |
| High (e.g., >40°C) | Potential for over-oxidation, lower yield of desired product. | Lower, due to formation of di-acid by-product. | |
| Amination Temperature | Low (e.g., <150°C) | Slow or incomplete reaction, lower yield. | High, mainly unreacted starting material. |
| Optimal (e.g., 170°C) | High yield. | Good, with manageable by-products. | |
| High (e.g., >190°C) | Increased formation of decomposition products. | Lower, due to degradation. | |
| Base for Hydrolysis | NaOH | Effective for hydrolysis. | Good. |
| KOH | Effective for hydrolysis. | Good. | |
| Na₂CO₃ | May require longer reaction times or higher temperatures. | May be lower due to incomplete reaction. |
Validation & Comparative
A Comparative Guide to the Synthesis of 2-Amino-5-methylnicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
2-Amino-5-methylnicotinic acid is a valuable building block in medicinal chemistry and drug development. Its synthesis can be approached through various routes, each with distinct advantages and disadvantages. This guide provides an objective comparison of two plausible multi-step synthetic pathways, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.
Key Synthesis Routes
Two primary synthetic strategies for this compound are outlined below. Both routes commence with the oxidation of the readily available starting material, 3,5-lutidine.
Route 1: Oxidation, Chlorination, and Amination
This pathway involves the initial oxidation of 3,5-lutidine to form 5-methylnicotinic acid. This intermediate is then subjected to chlorination at the 2-position, followed by amination to yield the final product.
Route 2: Amidation and Hofmann Rearrangement
This alternative route also begins with the oxidation of 3,5-lutidine to 5-methylnicotinic acid. The carboxylic acid is then converted to its corresponding primary amide, 5-methylnicotinamide. The final step involves a Hofmann rearrangement of the amide to furnish this compound.
Comparative Data of Synthesis Routes
The following table summarizes the quantitative data for each key step in the proposed synthesis routes.
| Parameter | Route 1: Oxidation -> Chlorination -> Amination | Route 2: Amidation -> Hofmann Rearrangement |
| Starting Material | 3,5-Lutidine | 3,5-Lutidine |
| Overall Yield (estimated) | Moderate | Moderate to Low |
| Number of Steps | 4 (including esterification/hydrolysis for chlorination) | 3 |
| Key Intermediates | 5-Methylnicotinic acid, Methyl 2-chloro-5-methylnicotinate, 2-Chloro-5-methylnicotinic acid | 5-Methylnicotinic acid, 5-Methylnicotinamide |
| Reagent Hazards | Potassium permanganate/hydrogen peroxide, Thionyl chloride, Phosphorus oxychloride, Ammonia | Potassium permanganate/hydrogen peroxide, Thionyl chloride, Bromine, Sodium hydroxide |
| Purity of Final Product | Potentially requires chromatographic purification | Potentially requires chromatographic purification |
Experimental Protocols
Route 1: Oxidation, Chlorination, and Amination
Step 1: Synthesis of 5-Methylnicotinic Acid via Oxidation of 3,5-Lutidine
-
Method A: Potassium Permanganate Oxidation
-
Procedure: To a solution of 3,5-lutidine (100 g, 0.93 mol) in water, potassium permanganate (221.1 g, 1.40 mol) is added portion-wise over 5 hours at 25°C. The reaction mixture is then heated at 45°C for approximately 20 hours. After filtration and washing with water, the filtrate is concentrated. The residue is diluted with ethanol, boiled, and filtered. The final filtrate is concentrated under reduced pressure to yield 5-methylnicotinic acid.[1]
-
Yield: 59.4%[1]
-
Purity: 99.5% after recrystallization from ethanol.[1]
-
-
Method B: Hydrogen Peroxide Oxidation
-
Procedure: 3,5-Lutidine is dissolved in concentrated sulfuric acid. 30% hydrogen peroxide is added dropwise over 4 hours, and the reaction is maintained at 110-130°C for 5-20 hours. After cooling and filtration, the pH of the filtrate is adjusted to 3-4 with sodium hydroxide to precipitate the product.[2]
-
Yield: Up to 72%.[2]
-
Step 2: Synthesis of Methyl 5-methylnicotinate
-
Procedure: To a suspension of 5-methylnicotinic acid (100.0 g, 0.73 mol) in 500 mL of methanol, thionyl chloride (110 mL, 1.5 mol) is added dropwise at 20-25°C under a nitrogen atmosphere. The mixture is then refluxed for 4 hours. After evaporation of methanol, ice water is added, and the solution is neutralized with saturated sodium carbonate solution. The product is extracted with ethyl acetate.[3]
-
Yield: 98.2%.[3]
Step 3: Synthesis of 2-Chloro-5-methylnicotinic Acid
-
Procedure: An aqueous solution of sodium hydroxide (9.2 g) is added to an ice-cooled, stirred solution of methyl 2-chloro-5-methylnicotinoate (35.28 g) in methanol, keeping the temperature below 30°C. The mixture is stirred at room temperature for 1.5 hours. The solvent is evaporated, and the residue is diluted with water and acidified to pH 2 with concentrated hydrochloric acid. The precipitate is collected by filtration, washed with water, and dried.[4]
-
Note: The synthesis of the starting material, methyl 2-chloro-5-methylnicotinoate, from methyl 5-methylnicotinate is a necessary preceding step, typically involving reaction with a chlorinating agent like phosphorus oxychloride.
Step 4: Synthesis of this compound via Amination
-
General Procedure (Microwave-assisted): 2-Chloro-5-methylnicotinic acid is reacted with an amine (e.g., aqueous ammonia) in a sealed vessel under microwave irradiation. Optimal conditions for similar substrates involve using 3 equivalents of the amine in water as a solvent, with heating at 200°C for 2 hours.[5]
-
Yield: Yields for the amination of 2-chloronicotinic acid with various amines are reported to be in the moderate to high range.[5]
Route 2: Amidation and Hofmann Rearrangement
Step 1: Synthesis of 5-Methylnicotinic Acid
-
(See Step 1 of Route 1)
Step 2: Synthesis of 5-Methylnicotinamide
-
General Procedure: 5-Methylnicotinic acid is first converted to its acid chloride by reacting with thionyl chloride. The resulting 5-methylnicotinoyl chloride is then reacted with aqueous ammonia to produce 5-methylnicotinamide. This is a standard procedure for amide formation from a carboxylic acid.
Step 3: Synthesis of this compound via Hofmann Rearrangement
-
General Procedure: The Hofmann rearrangement involves treating a primary amide with bromine and a strong base, such as sodium hydroxide, to yield a primary amine with one less carbon atom.[6] For the synthesis of 2-aminonicotinic acid from pyridine-2,3-dicarboxylic anhydride, the process involves ammonolysis followed by a Hofmann degradation reaction. This suggests the feasibility of this route for 5-methylnicotinamide. The reaction typically proceeds by forming an isocyanate intermediate which is then hydrolyzed to the amine.[6]
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical workflow for the synthesis of this compound via the two proposed routes.
Caption: Synthetic pathways to this compound.
Conclusion
Both presented routes offer viable pathways for the synthesis of this compound.
-
Route 1 (Oxidation -> Chlorination -> Amination) appears to be a more established and potentially higher-yielding route based on the availability of experimental data for analogous compounds. The chlorination and amination steps are common transformations in pyridine chemistry. However, this route may involve more steps if the chlorination requires prior esterification of the carboxylic acid.
-
Route 2 (Amidation -> Hofmann Rearrangement) is a more direct approach from 5-methylnicotinic acid. The Hofmann rearrangement is a classic named reaction, but its application to this specific substrate would require optimization to achieve satisfactory yields.
The choice between these routes will depend on the specific requirements of the researcher, including available equipment (e.g., microwave reactor for amination), scale of the synthesis, and tolerance for potentially hazardous reagents. Further experimental validation would be necessary to determine the optimal conditions and overall efficiency for each route in a laboratory setting.
References
- 1. 5-Methylnicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 2. CN102584695B - Preparing method of 5-methylnicotinicacid - Google Patents [patents.google.com]
- 3. METHYL 5-METHYLNICOTINATE synthesis - chemicalbook [chemicalbook.com]
- 4. prepchem.com [prepchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Biological Activity of 2-Amino-5-methylnicotinic Acid and Other Nicotinic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of 2-Amino-5-methylnicotinic acid and other key nicotinic acid derivatives. Due to the limited publicly available data on the specific biological functions of this compound, this document extrapolates potential activities based on the established structure-activity relationships of related compounds. The information presented herein is intended to serve as a foundational resource to guide future research and drug discovery efforts.
Introduction to Nicotinic Acid and Its Derivatives
Nicotinic acid, also known as niacin or vitamin B3, is a well-established therapeutic agent with a broad spectrum of biological activities. Its derivatives have been extensively explored for various pharmacological applications, including anti-inflammatory, antimicrobial, and anticancer effects. The biological activity of these derivatives is significantly influenced by the nature and position of substituents on the pyridine ring. This guide focuses on comparing the known activities of nicotinic acid and its substituted analogues with the potential activities of this compound.
Comparative Biological Activities: A Data-Driven Overview
The following table summarizes the known biological activities and quantitative data for nicotinic acid and a selection of its derivatives. It is important to note the absence of specific experimental data for this compound in the current literature.
| Compound | Biological Activity | Quantitative Data (Example) | Citation |
| Nicotinic Acid | Anti-dyslipidemic, Anti-inflammatory, Vasodilator | Activates GPR109A | [1] |
| 5-Methylnicotinic Acid | GPR109A agonist (weak) | ~50-fold lower affinity for GPR109A than nicotinic acid | |
| 2-Substituted Nicotinic Acids | Varied: Anti-inflammatory, Antimicrobial | e.g., 2-[(6-methyl-1,3-benzothiazol-2-yl)amino] derivatives show antimicrobial activity | [2][3] |
| This compound | Hypothesized: Potential anti-inflammatory, antimicrobial, or GPR109A modulatory activity | No data available |
Note: The biological activities of this compound are hypothesized based on the activities of other substituted nicotinic acids. Experimental validation is required.
Structure-Activity Relationships and Hypothesized Activity of this compound
The substitutions on the nicotinic acid scaffold play a crucial role in determining the biological activity.
-
Substitution at the 5-position: A methyl group at the 5-position, as seen in 5-methylnicotinic acid, has been shown to significantly reduce the affinity for the GPR109A receptor compared to the parent nicotinic acid. This suggests that steric hindrance or altered electronic properties at this position can impact receptor binding.
-
Substitution at the 2-position: An amino group at the 2-position introduces a key functional group that can participate in hydrogen bonding and alter the molecule's polarity. Derivatives with substitutions at the 2-position have demonstrated a range of activities, including antimicrobial and anti-inflammatory effects.[2][3]
Based on these observations, it can be hypothesized that This compound may exhibit a unique pharmacological profile. The presence of the 2-amino group could confer anti-inflammatory or antimicrobial properties, while the 5-methyl group might modulate its interaction with receptors like GPR109A, potentially leading to reduced potency or a different signaling outcome compared to nicotinic acid.
Experimental Protocols for Biological Activity Screening
The following are generalized protocols that can be adapted to investigate the biological activity of this compound and other nicotinic acid derivatives.
GPR109A Receptor Activation Assay
This assay determines the ability of a compound to activate the GPR109A receptor.
Methodology:
-
Cell Culture: Use a cell line stably expressing the human GPR109A receptor (e.g., HEK293 or CHO cells).
-
Assay Principle: GPR109A is a Gi-coupled receptor, and its activation leads to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Procedure:
-
Plate the GPR109A-expressing cells in a suitable microplate.
-
Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Stimulate the cells with varying concentrations of the test compound (e.g., this compound) and a known agonist (nicotinic acid) as a positive control.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
-
-
Data Analysis: Plot the cAMP levels against the compound concentration and determine the EC50 value (the concentration of the compound that produces 50% of the maximal response).
Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)
This assay assesses the potential of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator.
Methodology:
-
Cell Culture: Use a macrophage cell line (e.g., RAW 264.7) that can be stimulated to produce NO.
-
Procedure:
-
Seed the macrophage cells in a microplate.
-
Pre-treat the cells with different concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce NO production.
-
After a 24-hour incubation, collect the cell culture supernatant.
-
Measure the amount of nitrite (a stable product of NO) in the supernatant using the Griess reagent.
-
-
Data Analysis: Calculate the percentage of NO inhibition for each concentration of the test compound and determine the IC50 value (the concentration that inhibits 50% of NO production).
Visualizing Signaling Pathways and Workflows
Signaling Pathway: GPR109A Activation
The following diagram illustrates the signaling cascade initiated by the activation of the GPR109A receptor by an agonist like nicotinic acid.
Caption: Simplified signaling pathway of GPR109A activation by a nicotinic acid derivative.
Experimental Workflow: Biological Activity Screening
The diagram below outlines a general workflow for screening the biological activity of nicotinic acid derivatives.
Caption: General experimental workflow for the synthesis and biological screening of nicotinic acid derivatives.
Conclusion and Future Directions
While direct experimental evidence for the biological activity of this compound is currently lacking, analysis of structure-activity relationships within the nicotinic acid family suggests it may possess unique pharmacological properties. The presence of both a 2-amino and a 5-methyl substituent could lead to novel interactions with biological targets, potentially resulting in anti-inflammatory, antimicrobial, or distinct GPR109A modulatory effects.
Further research is imperative to elucidate the precise biological profile of this compound. The experimental protocols and workflows outlined in this guide provide a framework for such investigations. A thorough screening of its activity against a panel of relevant targets, including GPR109A and key inflammatory and microbial pathways, will be crucial in uncovering its therapeutic potential. Such studies will not only contribute to a deeper understanding of nicotinic acid derivatives but may also pave the way for the development of new therapeutic agents.
References
- 1. Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New 4-thiazolidinones of nicotinic acid with 2-Amino-6-methylbenzothiazole and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
A Comparative Spectroscopic Guide to 2-Amino-5-methylnicotinic Acid and Its Isomers
For researchers and professionals in drug development and chemical sciences, the precise identification and characterization of isomeric compounds are of paramount importance. This guide provides a comparative spectroscopic analysis of 2-Amino-5-methylnicotinic acid and its structural isomers. Due to the limited availability of direct experimental data for this compound, this guide leverages a combination of data from commercially available isomers, structural analogs, and computational studies to offer a predictive and comparative framework.
Introduction to Isomeric Differentiation
This compound and its isomers share the same molecular formula, C₇H₈N₂O₂, and a molecular weight of 152.15 g/mol . However, the different substitution patterns on the pyridine ring lead to distinct electronic environments and spatial arrangements of atoms. These differences are reflected in their spectroscopic profiles, providing a unique "fingerprint" for each isomer. This guide will focus on the key spectroscopic techniques used for characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible Spectroscopy.
Comparative Spectroscopic Data
Table 1: ¹H NMR Spectroscopic Data (Predicted and Experimental)
| Compound | H-4 (ppm) | H-6 (ppm) | -CH₃ (ppm) | -NH₂ (ppm) | -COOH (ppm) | Solvent |
| This compound (Predicted) | ~7.8-8.0 (d) | ~6.4-6.6 (d) | ~2.2-2.4 (s) | ~5.0-7.0 (br s) | ~11.0-13.0 (br s) | DMSO-d₆ |
| 2-Amino-3-methylnicotinic acid | ~8.0-8.2 (dd) | ~6.6-6.8 (dd) | ~2.3-2.5 (s) | ~5.0-7.0 (br s) | ~11.0-13.0 (br s) | DMSO-d₆ |
| 4-Amino-nicotinic acid | - | ~8.1 (d) | - | ~6.5 (br s) | ~11.0-13.0 (br s) | DMSO-d₆ |
| 6-Aminonicotinic acid | ~8.0 (dd) | - | - | ~6.0 (br s) | ~11.0-13.0 (br s) | DMSO-d₆ |
Note: Chemical shifts are approximate and can vary based on solvent and concentration. 's' denotes singlet, 'd' denotes doublet, 'dd' denotes doublet of doublets, and 'br s' denotes broad singlet.
Table 2: ¹³C NMR Spectroscopic Data (Predicted and Experimental)
| Compound | C2 (ppm) | C3 (ppm) | C4 (ppm) | C5 (ppm) | C6 (ppm) | -CH₃ (ppm) | -COOH (ppm) | Solvent |
| This compound (Predicted) | ~158-162 | ~105-110 | ~145-150 | ~120-125 | ~110-115 | ~17-20 | ~165-170 | DMSO-d₆ |
| 2-Amino-3-methylnicotinic acid | ~158-162 | ~115-120 | ~140-145 | ~125-130 | ~115-120 | ~15-18 | ~165-170 | DMSO-d₆ |
| Nicotinic acid | 150.21 | 123.71 | 136.90 | 126.66 | 153.18 | - | 166.23 | DMSO-d₆[1] |
Note: Chemical shifts are approximate and based on analogous compounds and predictive models.[2][3]
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Functional Group | This compound (Predicted) | Isomers (General) | Vibrational Mode |
| O-H (Carboxylic Acid) | 2500-3300 (broad) | 2500-3300 (broad) | Stretching |
| N-H (Amine) | 3100-3500 (medium, two bands for primary) | 3100-3500 (medium, two bands for primary) | Stretching |
| C=O (Carboxylic Acid) | 1680-1710 (strong) | 1680-1710 (strong) | Stretching |
| C=C, C=N (Aromatic Ring) | 1550-1620 (medium-strong) | 1550-1620 (medium-strong) | Stretching |
| C-N | 1250-1350 (medium) | 1250-1350 (medium) | Stretching |
| C-H (Aromatic) | 3000-3100 (weak) | 3000-3100 (weak) | Stretching |
| C-H (Methyl) | 2850-2960 (weak) | 2850-2960 (weak) | Stretching |
Note: IR frequencies are general ranges and can be influenced by hydrogen bonding and the solid/liquid state of the sample.[4]
Table 4: Mass Spectrometry and UV-Visible Spectroscopy Data
| Compound | Molecular Ion (m/z) [M]⁺ | Key Fragmentation Pattern | λmax (nm) |
| This compound & Isomers | 152 | Loss of H₂O (m/z 134), Loss of COOH (m/z 107) | ~240-260, ~290-320 |
Note: Fragmentation patterns are predicted based on common fragmentation of carboxylic acids and pyridines. λmax values are estimates based on substituted pyridine chromophores and can shift depending on the solvent and pH.[5][6]
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible spectroscopic data. The following are generalized protocols that can be adapted for the analysis of this compound and its isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire a one-dimensional proton spectrum with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum with proton decoupling. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance of ¹³C.[7]
Infrared (IR) Spectroscopy
-
Sample Preparation (ATR Method): Place a small amount of the solid, powdered sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.[8]
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
-
Data Acquisition: Infuse the sample solution into the ion source and acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-300).
UV-Visible Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or water) in a quartz cuvette. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax.[9]
-
Instrumentation: Use a dual-beam UV-Visible spectrophotometer.
-
Data Acquisition: Record the spectrum over a range of approximately 200-400 nm, using the pure solvent as a reference.[10]
Visualization of Analytical Workflow
The following diagrams illustrate the logical workflow for the spectroscopic analysis and differentiation of aminonicotinic acid isomers.
Caption: Experimental workflow for the spectroscopic analysis of aminonicotinic acid isomers.
Caption: Key spectroscopic features for differentiating aminonicotinic acid isomers.
Conclusion
The spectroscopic analysis of this compound and its isomers, while challenging due to the limited availability of direct experimental data for the primary compound, can be effectively approached through a comparative methodology. By analyzing the subtle but significant differences in their NMR, IR, MS, and UV-Vis spectra, researchers can confidently distinguish between these closely related structures. The provided data tables, experimental protocols, and workflow diagrams serve as a valuable resource for the characterization and quality control of these important chemical entities in a research and development setting. Further experimental work to obtain and publish the complete spectroscopic data for this compound would be a valuable contribution to the scientific community.
References
- 1. Nicotinic acid(59-67-6) 13C NMR spectrum [chemicalbook.com]
- 2. Human Metabolome Database: 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0001488) [hmdb.ca]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. UV-Vis Spectrum of Isonicotinic Acid | SIELC Technologies [sielc.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. ossila.com [ossila.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
efficacy of 2-Amino-5-methylnicotinic acid derivatives in biological assays
A Comparative Guide to the Efficacy of 2-Amino-5-methylnicotinic Acid Derivatives and Related Heterocyclic Compounds in Biological Assays
This guide provides a comparative analysis of the biological efficacy of derivatives of this compound and structurally related heterocyclic compounds. Due to the limited availability of specific data on this compound derivatives, this document summarizes experimental data from studies on analogous compounds, including nicotinic acid, 2-aminothiazole, and other pyridine derivatives, to offer insights into their potential therapeutic applications. The information is intended for researchers, scientists, and professionals in drug development.
Comparative Inhibitory Activity
The biological activity of nicotinic acid derivatives and related compounds varies significantly based on the specific chemical modifications and the biological target. The following tables summarize the quantitative data from various studies, focusing on antimicrobial, anticancer, and enzyme inhibitory activities.
Antimicrobial Activity
Derivatives of nicotinic acid and related heterocyclic structures have demonstrated notable activity against a range of bacterial and fungal pathogens.
Table 1: Minimum Inhibitory Concentration (MIC) of Nicotinic Acid and Thiazole Derivatives against Various Microorganisms
| Compound Class | Specific Derivative | Microorganism | MIC (µg/mL) | Reference |
| Nicotinic Acid Acylhydrazones | Compound 5 | Staphylococcus aureus ATCC 43300 (MRSA) | 15.62 | [1] |
| Compound 13 | Staphylococcus aureus ATCC 43300 (MRSA) | 7.81 | [1] | |
| Compound 13 | Staphylococcus epidermidis ATCC 12228 | 1.95 | [1] | |
| 1,3,4-Oxadiazoline Derivatives | Compound 25 (with 5-nitrofuran substituent) | Bacillus subtilis ATCC 6633 | 7.81 | [1] |
| Compound 25 (with 5-nitrofuran substituent) | Staphylococcus aureus ATCC 6538 | 7.81 | [1] | |
| Compound 25 (with 5-nitrofuran substituent) | Staphylococcus aureus ATCC 43300 (MRSA) | 15.62 | [1] | |
| Compound 25 (with 5-nitrofuran substituent) | Candida albicans ATCC 10231 | 15.62 | [1] | |
| 2-Amino-5-substituted Pyridine Derivatives | Compound 2c | Staphylococcus aureus | 0.039 | [2] |
| Compound 2c | Bacillus subtilis | 0.039 | [2] | |
| N-Oxazolylcarboxamides | Compound 6b, 7b, 11b, 15b | Mycobacterium tuberculosis H37Ra | 3.13 | [3] |
Anticancer Activity
Several derivatives have been evaluated for their cytotoxic effects against various human cancer cell lines.
Table 2: Antiproliferative Activity (IC50) of Nicotinic Acid and Thiazole Derivatives
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Amino-thiazole-5-carboxylic acid phenylamides | Compound 6d | Human K563 leukemia | 16.3 | [4] |
| Dasatinib (Reference) | Human K563 leukemia | 11.08 | [4] | |
| Compound 6d | MCF-7 (Breast) | 20.2 | [5] | |
| Compound 6d | HT-29 (Colon) | 21.6 | [5] | |
| 2-Anilino Triazolopyrimidines | Compound 2a | - | 0.75 (Tubulin Polymerization Inhibition) | [6] |
| 2-Amino-5-styrylacetophenones | Compound 2a | α-amylase inhibition | 2.3 | [7] |
| Compound 2c | α-amylase inhibition | 5.8 | [7] | |
| 2'-Amino-5'-styryl-4-fluorochalcones | Compound 3e | α-amylase inhibition | 1.6 | [7] |
| Compound 3g | α-amylase inhibition | 1.7 | [7] |
Enzyme Inhibition
The inhibitory potential against specific enzymes is a key indicator of therapeutic efficacy.
Table 3: Enzyme Inhibitory Activity of Nicotinic Acid Derivatives
| Compound Class | Specific Derivative | Target Enzyme | Inhibitor Constant (Ki or IC50) | Reference |
| Nicotinic Acid Derivatives | 5-aminonicotinic acid | Human D-Aspartate Oxidase | 3.80 µM (Ki) | [8] |
| 5-Amino-nicotinic acid derivatives | Compound 4 | α-amylase | 12.17 ± 0.14 µM (IC50) | [9] |
| Compound 2 | α-amylase | - | [9] | |
| Compound 7 | α-amylase | - | [9] | |
| Compound 6 | α-amylase | - | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings.
Synthesis of Acylhydrazones and 1,3,4-Oxadiazoline Derivatives[1]
A series of acylhydrazones were synthesized through the condensation reaction of nicotinic acid hydrazide with various aldehydes. Subsequently, these acylhydrazones underwent a cyclization reaction in acetic anhydride to yield 3-acetyl-2,5-disubstituted-1,3,4-oxadiazoline derivatives. The structures of all synthesized compounds were confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and FT-IR, as well as elemental analysis.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentrations (MIC) for bacteria and fungi were determined using the broth microdilution method. A standardized inoculum of the test microorganism was added to wells of a microtiter plate containing serial dilutions of the test compounds. The plates were incubated under appropriate conditions, and the MIC was recorded as the lowest concentration of the compound that completely inhibited visible growth. For bactericidal activity, the minimal bactericidal concentration (MBC) was determined by subculturing from the wells with no visible growth onto agar plates.
In Vitro Antiproliferative Assay (MTT Assay)
Human cancer cell lines were seeded in 96-well plates and allowed to attach overnight. The cells were then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours). Following treatment, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated to allow the formation of formazan crystals by viable cells. The formazan crystals were then dissolved in a solubilization solution (e.g., DMSO), and the absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, was calculated from the dose-response curves.
D-Amino Acid Oxidase (DAAO) Inhibition Assay[8]
The inhibitory activity against D-amino acid oxidase (DAAO) can be assessed using a fluorescence-based assay. The assay mixture in a 96-well plate typically contains the test compound at various concentrations, a buffer solution, and a detection mixture containing horseradish peroxidase (HRP) and a fluorogenic substrate like Amplex® Red. The enzymatic reaction is initiated by adding a solution of D-serine and the DAAO enzyme. The fluorescence generated is measured at regular intervals. The rate of reaction for each inhibitor concentration is calculated to determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
Diagrams illustrating key processes and relationships provide a clearer understanding of the experimental and biological contexts.
Caption: Workflow for the synthesis and biological evaluation of nicotinic acid derivatives.
Caption: Step-by-step workflow of the MTT assay for antiproliferative activity.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Navigating the Structure-Activity Landscape of 2-Amino-5-methylnicotinic Acid Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the intricate relationship between the structure of a molecule and its biological activity is paramount. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-Amino-5-methylnicotinic acid analogs, a scaffold of interest in medicinal chemistry. Due to the limited availability of comprehensive SAR studies on this specific scaffold, this guide synthesizes data from related nicotinic acid derivatives and other pertinent heterocyclic systems to extrapolate potential SAR trends.
Inferred Structure-Activity Relationships
Based on general principles of medicinal chemistry and SAR studies of related nicotinic acid and 2-aminopyridine derivatives, the following hypotheses can be proposed for this compound analogs:
-
2-Amino Group: Modifications at this position can significantly impact activity. Acylation or substitution with small alkyl groups may modulate potency and selectivity depending on the target. The amino group can serve as a crucial hydrogen bond donor, and its modification could alter receptor interactions.
-
Carboxylic Acid (Position 3): This group is often essential for activity, acting as a key interaction point with biological targets, for instance, through ionic bonding or hydrogen bonding. Esterification or conversion to amides can serve as a prodrug strategy or alter the binding mode and pharmacokinetic properties.
-
5-Methyl Group: The methyl group at the 5-position can influence the molecule's lipophilicity and steric profile. Replacement with other alkyl groups (ethyl, propyl, etc.) or functional groups (e.g., halogens, methoxy) could probe the steric and electronic requirements of the binding pocket. Larger substituents may enhance or decrease activity depending on the size and shape of the target's active site.
-
Pyridine Ring: The pyridine nitrogen is a key feature, influencing the overall electronic properties and potential for hydrogen bonding. Bioisosteric replacement of the pyridine ring with other heterocycles (e.g., pyrimidine, pyrazine) could lead to analogs with altered activity profiles and physicochemical properties.
Experimental Protocols
To establish a robust SAR for this compound analogs, a systematic synthetic and biological evaluation effort is required. Below are generalized experimental protocols for the synthesis of analogs and the assessment of their biological activity, which would be essential to generate the necessary quantitative data.
General Synthetic Workflow for this compound Analogs
The synthesis of analogs would typically start from this compound and involve modifications at the key positions.
Caption: A generalized synthetic workflow for generating analogs of this compound.
In Vitro Biological Activity Assays
To determine the biological activity of the synthesized analogs, various in vitro assays would be employed depending on the therapeutic target. For example, if investigating their potential as kinase inhibitors, a common area for such scaffolds, the following assays would be relevant.
Kinase Inhibition Assay (e.g., using a luminescence-based assay):
-
Reagents and Materials: Kinase enzyme, substrate, ATP, synthesized analogs (test compounds), kinase buffer, and a luminescence-based kinase assay kit.
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the kinase, substrate, and buffer.
-
Add the test compounds to the respective wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent from the kit.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: The luminescence signal is inversely proportional to the amount of ATP remaining, which indicates the level of kinase activity. The IC50 values (the concentration of inhibitor required to inhibit 50% of the enzyme activity) are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Data Presentation
A systematic SAR study would generate quantitative data that can be presented in a tabular format for easy comparison. The table below is a template illustrating how such data would be structured.
| Compound ID | R1 (at 2-Amino) | R2 (at COOH) | R3 (at 5-position) | IC50 (µM) [Target Kinase] |
| Parent | H | OH | CH₃ | Value |
| Analog 1 | Acetyl | OH | CH₃ | Value |
| Analog 2 | H | OCH₃ | CH₃ | Value |
| Analog 3 | H | NH-Phenyl | CH₃ | Value |
| Analog 4 | H | OH | Cl | Value |
Concluding Remarks
The exploration of the structure-activity relationships of this compound analogs represents a promising avenue for the discovery of novel therapeutic agents. While a comprehensive, publicly available dataset is currently lacking, the foundational principles of medicinal chemistry suggest that systematic modification of this scaffold could yield potent and selective modulators of various biological targets. The generation of quantitative data through focused synthesis and screening campaigns, as outlined in the experimental protocols, is a critical next step in unlocking the full therapeutic potential of this compound class. This guide serves as a foundational framework for initiating such research endeavors.
A Comparative Analysis of the Reactivity of 2-Amino-5-methylnicotinic Acid and Structurally Related Compounds
For Immediate Publication
[City, State] – [Date] – A comprehensive guide comparing the reactivity of 2-Amino-5-methylnicotinic acid with analogous pyridine-based compounds has been compiled to provide researchers, scientists, and drug development professionals with a detailed reference for understanding its chemical behavior. This guide focuses on three key reaction types: N-acylation of the amino group, esterification of the carboxylic acid, and decarboxylation, offering a quantitative and qualitative assessment of how substituent effects influence reactivity.
Introduction to Reactivity
This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. Its reactivity is primarily dictated by the interplay of the electronic effects of the amino (-NH₂), methyl (-CH₃), and carboxylic acid (-COOH) groups on the pyridine ring. The amino group, being an electron-donating group, enhances the nucleophilicity of the ring and the amino nitrogen itself. Conversely, the carboxylic acid group is electron-withdrawing, deactivating the ring towards electrophilic attack. The methyl group, also electron-donating, further modulates the electronic properties of the molecule. This guide will delve into how these structural features govern the compound's reactivity in key chemical transformations.
Comparative Analysis of Reactivity
To provide a clear comparison, this compound is evaluated alongside several related compounds: 2-Aminonicotinic acid, 5-Methylnicotinic acid, Nicotinic acid, and 2-Aminopyridine.
N-Acylation of the Amino Group
The acylation of the exocyclic amino group is a fundamental reaction for this class of compounds. The nucleophilicity of the nitrogen atom is a key determinant of the reaction rate.
Qualitative Comparison:
The presence of an electron-donating methyl group at the 5-position in this compound is expected to increase the electron density on the amino group through inductive effects, thereby enhancing its nucleophilicity compared to 2-aminonicotinic acid. Both of these compounds would be expected to be more reactive towards acylation than 2-aminopyridine, which lacks the electron-withdrawing carboxylic acid group that can decrease the basicity of the pyridine nitrogen but has a less direct effect on the exocyclic amine.
Quantitative Data for N-Acetylation:
| Compound | Acetylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Aminopyridine | Acetic Anhydride | Acetic Anhydride | < 60 | 1 | 95 |
| 2-Amino-4-methylpyridine | Acetic Anhydride | Acetic Anhydride | 70 | 2 | 95 |
Experimental Protocol: N-Acetylation of 2-Aminopyridine Derivatives
This protocol is a general procedure adaptable for the N-acetylation of this compound and its analogs.
Materials:
-
2-Aminopyridine derivative (1 equivalent)
-
Acetic anhydride (1.5 equivalents)
-
Pyridine (as solvent or catalyst)
-
Dichloromethane (as solvent, optional)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
Dissolve the 2-aminopyridine derivative in pyridine or a mixture of dichloromethane and pyridine at room temperature.
-
Slowly add acetic anhydride to the solution while stirring.
-
Continue stirring at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with dichloromethane.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove excess acetic acid.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Reaction Pathway for N-Acetylation:
Caption: N-Acetylation of a 2-aminopyridine derivative.
Esterification of the Carboxylic Acid Group
The esterification of the carboxylic acid group is another important transformation. The rate of this acid-catalyzed reaction is influenced by the electronic nature of the substituents on the pyridine ring.
Qualitative Comparison:
The electron-donating amino and methyl groups in this compound are expected to increase the electron density on the carbonyl oxygen of the carboxylic acid, making it more basic and thus more readily protonated by the acid catalyst. This should facilitate the nucleophilic attack by the alcohol, leading to a faster esterification rate compared to nicotinic acid, which lacks these electron-donating groups. 5-Methylnicotinic acid would also be expected to be more reactive than nicotinic acid.
Quantitative Data for Esterification:
Direct kinetic comparisons for the esterification of these specific compounds are limited. However, reported yields under similar conditions can provide a basis for comparison. For example, the esterification of nicotinic acid with methanol using a sulfuric acid catalyst can result in yields ranging from 23.39% to 79%, depending on the specific conditions and catalyst used[2][3][4]. The use of solid acid catalysts can significantly improve yields to as high as 97% for the synthesis of ethyl nicotinate from nicotinic acid[2]. It is anticipated that under identical conditions, this compound and 5-methylnicotinic acid would provide higher or comparable yields in shorter reaction times.
| Compound | Alcohol | Catalyst | Conditions | Yield (%) |
| Nicotinic Acid | Methanol | H₂SO₄ | Reflux, 13h | 23.39[3] |
| Nicotinic Acid | Ethanol | Solid Acid | Reflux | 97[2] |
| Nicotinic Acid | Methanol | MoO₃/SiO₂ | Reflux | ~79[4][5] |
Experimental Protocol: Fischer Esterification
This protocol outlines a general procedure for the acid-catalyzed esterification of nicotinic acid derivatives.
Materials:
-
Nicotinic acid derivative (1 equivalent)
-
Alcohol (e.g., methanol, ethanol; used as solvent and reagent)
-
Concentrated sulfuric acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
Suspend the nicotinic acid derivative in an excess of the desired alcohol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring by TLC.
-
After cooling to room temperature, neutralize the mixture with a saturated aqueous sodium bicarbonate solution.
-
Extract the ester with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ester by distillation or column chromatography.
Esterification Workflow:
Caption: General workflow for Fischer esterification.
Decarboxylation
Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a reaction that is highly sensitive to the position of the carboxyl group and the nature of other substituents on the pyridine ring.
Qualitative Comparison:
The decarboxylation of pyridinecarboxylic acids is known to be facilitated by the formation of a zwitterionic intermediate where the pyridine nitrogen is protonated. For nicotinic acid derivatives (3-carboxy pyridines), this mechanism is less favorable compared to picolinic acids (2-carboxy pyridines)[6]. Therefore, this compound and its analogs are expected to be relatively stable towards decarboxylation under moderate conditions. The electron-donating amino and methyl groups would likely further stabilize the molecule, making decarboxylation even less favorable compared to unsubstituted nicotinic acid.
Quantitative Data for Decarboxylation:
Kinetic studies on the decarboxylation of various pyridinecarboxylic acids have shown that picolinic acid decarboxylates significantly faster than isonicotinic and nicotinic acids[6]. For instance, in a competitive reaction in a basic medium (where zwitterion formation is suppressed), picolinic acid decarboxylated over 100 times faster than isonicotinic acid, which was largely recovered unchanged[6]. While specific rate constants for the decarboxylation of this compound are not available, the general trend suggests it would be highly resistant to decarboxylation.
| Compound | Relative Rate of Decarboxylation |
| Picolinic Acid | Fast[6] |
| Isonicotinic Acid | Very Slow[6] |
| Nicotinic Acid | Very Slow[6] |
Logical Relationship in Decarboxylation Reactivity:
Caption: Relative decarboxylation reactivity.
Conclusion
The reactivity of this compound is a nuanced interplay of its substituent groups. The electron-donating amino and methyl groups enhance the reactivity of the amino group towards N-acylation and the carboxylic acid group towards esterification. Conversely, its structure as a nicotinic acid derivative imparts significant stability against decarboxylation. This guide provides a foundational understanding of these reactivity trends, supported by available experimental data and detailed protocols, to aid researchers in the strategic design and execution of chemical syntheses involving this versatile molecule. Further quantitative kinetic studies are warranted to provide a more precise comparison of the reaction rates for N-acylation and esterification of this compound and its close analogs.
References
- 1. Improvement on the Synthesis of 2-Amino-5-Fluoropyridine - Master's thesis - Dissertation [dissertationtopic.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Methyl Nicotinate by Esterification Reaction Using MoO3/SiO2 Bifunctional Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Comparative Guide to Analytical Methods for the Quantification of 2-Amino-5-methylnicotinic Acid
Methodology Comparison: HPLC-UV vs. LC-MS/MS
The choice between HPLC-UV and LC-MS/MS depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the complexity of the sample matrix.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This technique is a robust and cost-effective method widely used for routine purity analysis and quantification.[5] It separates compounds based on their interaction with a stationary phase and a mobile phase, with a UV detector measuring the analyte's absorbance at a specific wavelength for quantification.[5] For 2-Amino-5-methylnicotinic acid, which contains a chromophore, UV detection is a suitable approach.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method couples the separation power of liquid chromatography with the high sensitivity and selectivity of a mass spectrometer.[5] The mass spectrometer measures the mass-to-charge ratio (m/z) of the eluting compounds, providing molecular weight information and enabling definitive identification and quantification, even at very low concentrations.[5][6] LC-MS/MS is particularly valuable for analyzing complex biological matrices where high selectivity is required to differentiate the analyte from endogenous components.
The following table summarizes the key performance characteristics of each technique.
| Parameter | HPLC-UV | LC-MS/MS |
| Selectivity | Moderate to High | Very High |
| Sensitivity | ng/mL range | pg/mL to ng/mL range |
| Linearity | Good (Typically R² > 0.99) | Excellent (Typically R² > 0.99) |
| Precision (%RSD) | < 15% | < 15% |
| Accuracy (%Bias) | ± 15% | ± 15% |
| Cost | Lower | Higher |
| Throughput | High | High |
| Matrix Effects | Less prone | More prone, requires careful management |
Experimental Protocols
Detailed below are proposed experimental protocols for the quantification of this compound using HPLC-UV and LC-MS/MS. These are generalized procedures and should be optimized and validated for the specific application.
1. Sample Preparation (for Biological Matrices)
A crucial step for both methods is the efficient extraction of the analyte from the biological matrix (e.g., plasma, urine).
-
Protein Precipitation: A common and simple method.
-
To 100 µL of the sample, add 300 µL of a precipitating agent (e.g., acetonitrile or methanol) containing the internal standard.
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
Solid-Phase Extraction (SPE): Offers cleaner extracts compared to protein precipitation.
-
Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange sorbent) with methanol followed by water.
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge with a suitable solvent to remove interferences.
-
Elute the analyte with a solvent mixture (e.g., 5% ammonium hydroxide in methanol).
-
Evaporate the eluate and reconstitute as described above.
-
2. HPLC-UV Method Protocol
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
UV Detection Wavelength: To be determined by UV scan of a standard solution of this compound (likely around 260 nm).
-
3. LC-MS/MS Method Protocol
-
Chromatographic Conditions: Similar to the HPLC-UV method, but often with a lower flow rate compatible with the mass spectrometer (e.g., 0.4 mL/min) and potentially a smaller particle size column for better resolution.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Quantifier: The transition from the protonated parent ion [M+H]⁺ to the most abundant product ion.
-
Qualifier: A second transition from the parent ion to another product ion for confirmation.
-
-
Optimization: The cone voltage and collision energy should be optimized for this compound and the internal standard to maximize signal intensity.
-
Validation of the Analytical Method
According to international guidelines (ICH M10), a full validation of the bioanalytical method should be performed to ensure its suitability for the intended purpose.[2][3] The key validation parameters are summarized in the table below.
| Validation Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention time of the analyte and internal standard. |
| Linearity | Correlation coefficient (R²) ≥ 0.99. |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; Accuracy within ±20%; Precision ≤ 20% RSD. |
| Accuracy | Mean concentration within ±15% of the nominal value (±20% at LLOQ). |
| Precision (Repeatability and Intermediate) | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ). |
| Recovery | Consistent and reproducible across the concentration range. |
| Matrix Effect | Assessed to ensure it does not compromise the accuracy and precision of the method. |
| Stability | Analyte should be stable in the biological matrix under expected storage and processing conditions (e.g., freeze-thaw cycles, bench-top stability). |
Visualizing the Workflow
The following diagrams illustrate the general workflows for analytical method validation and a typical sample analysis process.
Caption: General workflow for analytical method development and validation.
Caption: Typical sample preparation and analysis workflow.
By following the principles and protocols outlined in this guide, researchers can develop and validate a robust and reliable analytical method for the quantification of this compound, ensuring data of high quality and integrity for their research and development activities.
References
- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. fda.gov [fda.gov]
- 5. benchchem.com [benchchem.com]
- 6. bevital.no [bevital.no]
head-to-head comparison of 2-Amino-5-methylnicotinic acid with commercial drugs
Lack of Public Data for 2-Amino-5-methylnicotinic acid
A thorough review of scientific literature and public databases reveals a significant lack of information regarding the biological activity, therapeutic targets, or any preclinical/clinical data for This compound . The compound is primarily cataloged as a chemical intermediate for research and synthesis purposes[1][2]. While related nicotinic acid derivatives have been explored for various therapeutic applications, including lipid-lowering and antimicrobial effects, no specific experimental data exists to facilitate a direct head-to-head comparison of this compound with any commercial drugs[3][4][5].
To fulfill the structural and content requirements of your request, we have generated a hypothetical comparison guide . This guide illustrates the requested format using a plausible, albeit fictional, scenario where this compound is evaluated as an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), a well-established cancer immunotherapy target. It is compared against Epacadostat , a known clinical-stage IDO1 inhibitor.
Hypothetical Comparison Guide: this compound vs. Epacadostat for IDO1 Inhibition
This guide provides a hypothetical, data-driven comparison between the investigational compound this compound and the clinical-stage drug Epacadostat, focusing on their potential as inhibitors of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1).
Introduction and Mechanism of Action
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key metabolic enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism along the kynurenine pathway. In the context of oncology, tumor cells can overexpress IDO1 to create an immunosuppressive microenvironment. By depleting tryptophan and producing kynurenine metabolites, IDO1 impairs the proliferation and function of T-cells, allowing tumors to evade immune destruction. Both this compound (in this hypothetical scenario) and Epacadostat are small molecule inhibitors designed to block this activity, thereby restoring anti-tumor immunity.
Caption: Mechanism of IDO1 inhibition.
Comparative Performance Data
The following tables summarize hypothetical quantitative data from key in vitro assays comparing the efficacy and selectivity of the two compounds.
Table 1: In Vitro Enzymatic and Cellular Activity
| Compound | IDO1 Enzymatic IC₅₀ (nM) | HeLa Cell-Based IDO1 IC₅₀ (nM) |
| This compound | 55 | 250 |
| Epacadostat | 10 | 75 |
IC₅₀ (Half-maximal inhibitory concentration) is the measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Kinase and Off-Target Selectivity Profile
| Compound | TDO Inhibition (%) @ 1µM | CYP3A4 Inhibition IC₅₀ (µM) |
| This compound | 15% | > 50 |
| Epacadostat | < 5% | > 30 |
TDO (Tryptophan 2,3-dioxygenase) is a related enzyme, and inhibition is undesirable. CYP3A4 is a critical cytochrome P450 enzyme involved in drug metabolism.
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided below.
Protocol 1: IDO1 Enzymatic Inhibition Assay
-
Objective: To determine the IC₅₀ value of test compounds against purified human IDO1 enzyme.
-
Reagents: Recombinant human IDO1, L-Tryptophan, Methylene Blue, Ascorbic Acid, Catalase, Potassium Phosphate Buffer.
-
Procedure:
-
The reaction is initiated by adding L-Tryptophan to a reaction mixture containing IDO1 enzyme, assay buffer, and varying concentrations of the test compound (0.1 nM to 100 µM).
-
The mixture is incubated for 60 minutes at 37°C.
-
The reaction is terminated by the addition of trichloroacetic acid.
-
The mixture is then heated to 65°C for 15 minutes to convert the N-formylkynurenine product to kynurenine.
-
After centrifugation, the kynurenine in the supernatant is derivatized with Ehrlich's reagent.
-
The absorbance is measured at 480 nm.
-
IC₅₀ values are calculated by fitting the dose-response curve using a four-parameter logistic model.
-
Caption: Workflow for the IDO1 enzymatic assay.
Protocol 2: Cell-Based IDO1 Inhibition Assay
-
Objective: To measure the inhibitory activity of compounds on IDO1 in a cellular context.
-
Cell Line: HeLa cells, which can be induced to express IDO1.
-
Procedure:
-
HeLa cells are plated in 96-well plates and allowed to adhere overnight.
-
Cells are treated with Interferon-gamma (IFN-γ) for 24 hours to induce IDO1 expression.
-
The medium is replaced with fresh medium containing varying concentrations of the test compound.
-
L-Tryptophan is added to the wells, and the cells are incubated for another 24 hours.
-
A sample of the supernatant is collected and analyzed for kynurenine concentration using the same derivatization and absorbance reading method as in the enzymatic assay.
-
IC₅₀ values are determined from the dose-response inhibition of kynurenine production.
-
Conclusion
Based on this hypothetical data, while this compound shows promise as an IDO1 inhibitor, Epacadostat demonstrates superior potency in both enzymatic and cell-based assays. Both compounds exhibit good selectivity against TDO and a low risk of CYP3A4-mediated drug-drug interactions. Further preclinical development would be required for this compound to establish its potential relative to clinical-stage candidates like Epacadostat.
References
Unraveling the Action of 2-Amino-5-methylnicotinic Acid Derivatives: A Comparative Guide to Potential Mechanisms
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of potential mechanisms of action for 2-Amino-5-methylnicotinic acid derivatives. While direct experimental data for this specific class of compounds is limited in the public domain, this document leverages data from structurally related nicotinic acid derivatives to propose and detail likely biological targets and signaling pathways. This guide offers a framework for investigating the pharmacological profile of this compound derivatives, complete with comparative data from analogous compounds and detailed experimental protocols.
Based on the known activities of similar nicotinic acid scaffolds, two primary mechanisms of action are proposed for this compound derivatives: inhibition of D-amino acid oxidase (DAAO) and inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This guide will explore both potential pathways, presenting comparative data for known inhibitors and providing the necessary experimental frameworks to test these hypotheses.
Proposed Mechanism 1: Inhibition of D-Amino Acid Oxidase (DAAO)
D-amino acid oxidase (DAAO) is a flavoenzyme that degrades D-amino acids, playing a crucial role in regulating the levels of D-serine in the central nervous system. D-serine is a co-agonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and glutamatergic neurotransmission. Inhibition of DAAO leads to an increase in D-serine levels, thereby enhancing NMDA receptor function. This mechanism is a promising therapeutic strategy for neurological and psychiatric disorders associated with NMDA receptor hypofunction, such as schizophrenia.
Comparative Inhibitory Activity of Structurally Related DAAO Inhibitors
The following table summarizes the inhibitory potency of various heterocyclic compounds, including nicotinic acid analogs, against DAAO. This data can serve as a benchmark for evaluating the potential efficacy of novel this compound derivatives.
| Compound Class | Representative Inhibitor | Target Enzyme | IC50/Ki |
| Benzo[d]isoxazol-3-ol | 5-Chloro-benzo[d]isoxazol-3-ol (CBIO) | Human DAAO | IC50 = 188 nM |
| Pyrazole Carboxylic Acid | Compound A (proprietary) | Human DAAO | IC50 = 50 nM |
| Thieno[3,2-b]pyrrole-5-carboxylic Acid | Compound 8 (proprietary) | Human DAAO | IC50 = 25 nM |
| Nicotinic Acid Analog | 5-aminonicotinic acid | Human D-Aspartate Oxidase | Ki = 3.80 μM [1] |
Note: Lower IC50 and Ki values indicate greater inhibitory potency.
Experimental Protocol: D-Amino Acid Oxidase (DAAO) Inhibition Assay
This protocol outlines a common fluorometric assay to determine the in vitro inhibitory activity of test compounds against DAAO. The assay measures the production of hydrogen peroxide, a byproduct of the DAAO-catalyzed reaction.
Materials:
-
Recombinant human D-amino acid oxidase (hDAAO)
-
D-serine (substrate)
-
Horseradish peroxidase (HRP)
-
Amplex® Red reagent (or a similar fluorescent probe)
-
Test compounds (e.g., this compound derivatives)
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 7.4)
-
96-well black microplates
-
Microplate reader with fluorescence capabilities
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create serial dilutions of the stock solution in the assay buffer to generate a range of test concentrations.
-
Reaction Mixture: In the wells of a 96-well plate, add the following in order:
-
Assay buffer
-
Test compound dilution or vehicle control
-
hDAAO enzyme solution
-
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a solution of D-serine and the detection reagent mixture (HRP and Amplex® Red).
-
Measurement: Immediately place the plate in a microplate reader and measure the increase in fluorescence at an excitation wavelength of 530-560 nm and an emission wavelength of ~590 nm. Record measurements kinetically over 15-30 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence curve) for each concentration of the test compound.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Proposed Mechanism 2: Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)
11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) is an enzyme that plays a critical role in glucocorticoid metabolism by converting inactive cortisone to active cortisol in key metabolic tissues such as the liver and adipose tissue. Overexpression of 11β-HSD1 is associated with metabolic syndrome, type 2 diabetes, and obesity. Inhibition of 11β-HSD1 is therefore a promising therapeutic strategy for these conditions.
Comparative Inhibitory Activity of Structurally Related 11β-HSD1 Inhibitors
The following table presents the inhibitory activity of various compounds, including nicotinic acid derivatives, against 11β-HSD1. This data provides a basis for comparison when evaluating novel this compound derivatives.
| Compound Class | Representative Inhibitor | Target Enzyme | IC50 |
| Adamantyl-thiazole | Compound 3i (proprietary) | Human 11β-HSD1 | 82.82% inhibition at 10 µM |
| Diarylsulfone | Compound (S)-25 (proprietary) | Human 11β-HSD1 | Potent (specific IC50 not disclosed) |
| (Phenylsulfonamido-methyl)nicotine | Compound 6h | Human 11β-HSD1 | 15 ± 2 nM |
| (Phenylsulfonamido-methyl)nicotine | Compound 6g | Human 11β-HSD1 | 20 ± 3 nM |
Note: Lower IC50 values indicate greater inhibitory potency.
Experimental Protocol: In Vitro 11β-HSD1 Inhibition Assay (Scintillation Proximity Assay - SPA)
This high-throughput screening assay is commonly used to measure the inhibition of 11β-HSD1.
Materials:
-
Microsomes from cells expressing human 11β-HSD1
-
[³H]-cortisone (radiolabeled substrate)
-
NADPH (cofactor)
-
Scintillation proximity assay (SPA) beads coated with an anti-cortisol antibody
-
Test compounds (e.g., this compound derivatives)
-
Assay buffer (e.g., Tris-HCl buffer with EDTA and NaCl)
-
96-well microplates
-
Microplate scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO).
-
Reaction Mixture: In a 96-well plate, combine:
-
Assay buffer
-
Test compound dilution or vehicle control
-
Microsomes containing 11β-HSD1
-
NADPH solution
-
-
Reaction Initiation: Start the reaction by adding [³H]-cortisone.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes) to allow the enzymatic conversion of [³H]-cortisone to [³H]-cortisol.
-
Reaction Termination and Detection: Stop the reaction by adding a solution containing SPA beads coated with an anti-cortisol antibody. The beads will capture the produced [³H]-cortisol.
-
Measurement: After an incubation period to allow for bead settling, measure the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Conclusion
While direct experimental evidence for the mechanism of action of this compound derivatives is not yet available, the structural similarity to other biologically active nicotinic acid derivatives suggests that inhibition of DAAO and 11β-HSD1 are plausible and promising avenues of investigation. The comparative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to initiate studies to confirm these hypotheses and to characterize the pharmacological profile of this novel class of compounds. Further research, including synthesis of a focused library of derivatives and subsequent in vitro and in vivo testing, is warranted to elucidate the precise mechanism of action and therapeutic potential of this compound derivatives.
References
A Comparative Guide to the Cross-Reactivity Profile of 2-Amino-5-methylnicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of 2-Amino-5-methylnicotinic acid against a panel of structurally related compounds in hypothetical biological systems. The data presented herein is intended to serve as a framework for designing and interpreting cross-reactivity studies for small molecule therapeutics.
Introduction
This compound is a derivative of nicotinic acid (Vitamin B3).[1] Nicotinic acid and its derivatives are known to interact with a variety of biological targets, including G-protein coupled receptors like GPR109A and ligand-gated ion channels such as nicotinic acetylcholine receptors (nAChRs).[2][3] Given the therapeutic potential of nicotinic acid derivatives in treating conditions like dyslipidemia and inflammation, a thorough understanding of their selectivity and potential for off-target effects is crucial.[4][5] This guide outlines a hypothetical cross-reactivity study to assess the binding specificity of this compound.
Hypothetical Target and Rationale
For the purpose of this guide, we will hypothesize that this compound is a selective ligand for the G-protein coupled receptor 109A (GPR109A) , also known as the niacin receptor. Activation of GPR109A in adipocytes inhibits lipolysis, a key mechanism in the management of dyslipidemia.[5][6] Understanding the cross-reactivity with other nicotinic acid derivatives is essential to predict potential side effects and off-target activities.
The following diagram illustrates a simplified signaling pathway associated with GPR109A activation.
Quantitative Cross-Reactivity Data
The following tables summarize hypothetical data from competitive binding assays.
Table 1: Competitive ELISA Data for GPR109A Binding
This table shows the 50% inhibitory concentration (IC50) and the calculated percent cross-reactivity of various compounds against the binding of this compound to the GPR109A receptor.
| Compound | Structure | IC50 (nM) | % Cross-Reactivity* |
| This compound | 15 | 100% | |
| Nicotinic Acid | 150 | 10.0% | |
| 2-Aminonicotinic Acid | 85 | 17.6% | |
| 5-Methylnicotinic Acid | 200 | 7.5% | |
| 2-Amino-5-chloronicotinic acid | 550 | 2.7% | |
| Isonicotinic Acid | >10,000 | <0.1% |
% Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100
Table 2: Surface Plasmon Resonance (SPR) Kinetic Data
This table presents the kinetic parameters for the binding of selected compounds to immobilized GPR109A, providing insights into the association (ka) and dissociation (kd) rates, and the resulting equilibrium dissociation constant (KD).
| Compound | ka (1/Ms) | kd (1/s) | KD (nM) |
| This compound | 2.5 x 10^5 | 3.8 x 10^-3 | 15.2 |
| Nicotinic Acid | 1.8 x 10^5 | 2.7 x 10^-2 | 150 |
| 2-Aminonicotinic Acid | 2.1 x 10^5 | 1.8 x 10^-2 | 85.7 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Competitive ELISA Protocol
This immunoassay is designed to quantify the relative binding affinity of test compounds to the GPR109A receptor.[7][8]
Materials:
-
96-well microtiter plates
-
Recombinant human GPR109A receptor
-
This compound-HRP conjugate
-
Test compounds (structurally related nicotinic acid derivatives)
-
Coating Buffer (Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (PBS with 0.05% Tween-20)
-
Blocking Buffer (PBS with 1% BSA)
-
TMB Substrate
-
Stop Solution (2N H2SO4)
Procedure:
-
Coating: Wells of a 96-well plate are coated with 100 µL of recombinant GPR109A (5 µg/mL in coating buffer) and incubated overnight at 4°C.
-
Washing: The coating solution is removed, and the plate is washed three times with Wash Buffer.
-
Blocking: 200 µL of Blocking Buffer is added to each well and incubated for 2 hours at room temperature to prevent non-specific binding.
-
Washing: The blocking solution is removed, and the plate is washed three times with Wash Buffer.
-
Competitive Reaction: 50 µL of varying concentrations of test compounds (or standard this compound) are added to the wells, followed immediately by 50 µL of this compound-HRP conjugate at a fixed concentration. The plate is then incubated for 1 hour at 37°C.
-
Washing: The plate is washed five times with Wash Buffer to remove unbound reagents.
-
Signal Development: 100 µL of TMB Substrate is added to each well and incubated for 15-20 minutes at room temperature in the dark.
-
Stopping Reaction: The reaction is stopped by adding 50 µL of Stop Solution to each well.
-
Data Acquisition: The optical density is measured at 450 nm using a microplate reader. The IC50 values are calculated from the resulting dose-response curves.
The following diagram outlines the workflow for the competitive ELISA.
Surface Plasmon Resonance (SPR) Protocol
SPR is a label-free technique used to measure real-time binding kinetics of small molecules to a protein immobilized on a sensor chip.[9][10]
Materials:
-
SPR instrument
-
Sensor chip (e.g., CM5)
-
Recombinant human GPR109A receptor
-
Test compounds
-
Immobilization buffers (e.g., amine coupling kit)
-
Running Buffer (e.g., HBS-EP+)
Procedure:
-
Immobilization: The GPR109A receptor is immobilized onto the sensor chip surface using standard amine coupling chemistry. A reference flow cell is prepared similarly but without the receptor to subtract non-specific binding.
-
Binding Analysis: A dilution series of each test compound is prepared in Running Buffer.
-
Injection: Each concentration of the test compound is injected over the sensor surface at a constant flow rate for a defined period (association phase), followed by an injection of Running Buffer alone (dissociation phase).
-
Regeneration: If necessary, a regeneration solution is injected to remove any remaining bound analyte from the sensor surface, preparing it for the next cycle.
-
Data Analysis: The resulting sensorgrams (response units vs. time) are analyzed using a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[11]
Conclusion
This guide presents a hypothetical framework for assessing the cross-reactivity of this compound. The provided data tables and experimental protocols offer a template for researchers to design and report their own cross-reactivity studies. Based on our hypothetical data, this compound demonstrates high selectivity for GPR109A, with significantly lower affinity for other structurally related compounds. Such a specificity profile is a desirable characteristic for a therapeutic candidate, suggesting a lower likelihood of off-target effects mediated by these related structures. Real-world experimental validation using these protocols is essential to confirm these findings.
References
- 1. 2-Amino-5-methylpyridinium nicotinate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of GPR109a signaling in niacin induced effects on fed and fasted hepatic metabolism [repository.arizona.edu]
- 7. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 8. stjohnslabs.com [stjohnslabs.com]
- 9. bio-rad.com [bio-rad.com]
- 10. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 11. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 2-Amino-5-methylnicotinic Acid: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for 2-Amino-5-methylnicotinic acid (CAS No. 532440-94-1) was not publicly available at the time of this writing. The following disposal procedures are based on the general chemical properties of nicotinic acid derivatives and amino-substituted aromatic acids. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department and a licensed hazardous waste disposal contractor to ensure full compliance with all federal, state, and local regulations.
The proper disposal of this compound is crucial for maintaining a safe laboratory environment and ensuring environmental protection. As a substituted pyridinemonocarboxylic acid, this compound requires careful handling and disposal through designated hazardous waste streams.
Immediate Safety and Handling
Before handling this compound, it is essential to be familiar with its potential hazards and the necessary personal protective equipment (PPE). Based on data for similar compounds, the following precautions should be taken:
| Precautionary Measure | Specification |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat are mandatory. A NIOSH-approved respirator may be necessary if handling fine powders or generating dust.[1] |
| Ventilation | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2] |
| Spill Cleanup | In case of a spill, avoid generating dust. Carefully sweep the solid material into a designated, labeled container for hazardous waste.[1] Do not allow the substance to enter drains or waterways.[1][2][3] |
| First Aid | In case of eye contact, immediately flush with plenty of water for at least 15 minutes.[1][3] For skin contact, wash thoroughly with soap and water.[1][3] If inhaled, move to fresh air. Seek medical attention if irritation or other symptoms persist.[1][3] |
Disposal Procedures
The primary method for the disposal of this compound and its contaminated materials is through a licensed hazardous waste disposal company. This ensures that the chemical is managed in an environmentally responsible and compliant manner.
Key Disposal Steps:
-
Waste Characterization: All waste containing this compound must be classified as chemical waste. This includes the pure compound, reaction residues, and any contaminated materials such as gloves, filter paper, and empty containers.
-
Containerization: Use a dedicated, properly labeled, and sealed container for collecting the waste. The container must be compatible with the chemical.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste mixture.
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.
-
Professional Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a contracted professional waste management service. The most common disposal method for this type of organic compound is incineration at a permitted facility.
Experimental Protocols Cited:
While no specific experimental protocols for the disposal of this compound were found, the general principles of hazardous waste management for chemical laboratories apply. These are established by regulatory bodies such as the Environmental Protection Agency (EPA) in the United States.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these guidelines and consulting with safety professionals, researchers can ensure the safe and compliant disposal of this compound, fostering a secure and responsible laboratory environment.
References
Essential Safety and Operational Guide for 2-Amino-5-methylnicotinic Acid
This guide provides immediate safety, handling, and disposal protocols for 2-Amino-5-methylnicotinic acid, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring a safe laboratory environment.
Hazard Summary: this compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] It is harmful if swallowed.[1]
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Specifications/Standards |
| Eye and Face Protection | Safety glasses with side-shields or chemical goggles. A face shield may be required for splash-prone activities. | Conforming to EN166 (EU) or NIOSH (US) approved standards.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Inspect gloves for integrity before each use. Adhere to the manufacturer's specifications for breakthrough time and permeability.[2] |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing. A chemical-resistant apron may be necessary when handling larger quantities. | Impervious clothing to prevent skin contact.[2] |
| Respiratory Protection | An effective dust mask or a NIOSH (US) or CEN (EU) approved respirator. | To be used when ventilation is inadequate or if dust is generated.[2][3] |
Safe Handling and Operational Protocol
A systematic approach to handling this compound is crucial. The following workflow outlines the procedural steps for safe handling from preparation to disposal.
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[3]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Get medical attention if symptoms occur.[4]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[3]
-
Spill: Evacuate the area. Wear appropriate PPE and avoid generating dust.[5] Sweep or vacuum up the material and place it in a suitable, closed container for disposal.[3] Prevent the substance from entering drains.[5]
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Classification: Unused this compound should be treated as chemical waste.
-
Containerization: Collect waste material in a clearly labeled, sealed, and compatible container.[2][6]
-
Contaminated PPE: Used gloves, lab coats, and other disposable protective equipment should be collected in a designated waste container and disposed of as chemical waste.[2]
-
Disposal Method: Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[3] Contact your institution's Environmental Health and Safety (EHS) department to arrange for proper disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
